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Methyl 2-amino-3-hydroxybenzoate

Cat. No.: B050674
CAS No.: 17672-21-8
M. Wt: 167.16 g/mol
InChI Key: GDIJXOCHGFQHCT-UHFFFAOYSA-N
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Description

Methyl 2-amino-3-hydroxybenzoate is a versatile benzoate ester derivative that serves as a valuable synthetic intermediate and building block in organic and medicinal chemistry research. This compound features a unique ortho-substitution pattern with both an electron-donating amino group and a hydroxy group, which allows it to participate in a variety of chemical transformations, including electrophilic substitution, cyclization reactions, and as a precursor for heterocyclic systems like benzoxazoles and quinolinones. Its primary research value lies in the synthesis of complex molecules with potential biological activity, particularly in the development of novel pharmaceutical agents, agrochemicals, and functional materials. The presence of multiple functional groups on an aromatic scaffold makes it an ideal candidate for structure-activity relationship (SAR) studies and for constructing molecular libraries. Researchers utilize this compound to develop new synthetic methodologies and to create analogs of natural products. Available in high purity, this compound is supplied with comprehensive analytical data (including NMR and LC/MS) to ensure reproducibility and reliability in your experimental workflows.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9NO3 B050674 Methyl 2-amino-3-hydroxybenzoate CAS No. 17672-21-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-amino-3-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-12-8(11)5-3-2-4-6(10)7(5)9/h2-4,10H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDIJXOCHGFQHCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CC=C1)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20170178
Record name Anthranilic acid, 3-hydroxy-, methyl ester
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Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17672-21-8
Record name Benzoic acid, 2-amino-3-hydroxy-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17672-21-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Anthranilic acid, 3-hydroxy-, methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017672218
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Anthranilic acid, 3-hydroxy-, methyl ester
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Foundational & Exploratory

An In-depth Technical Guide to Methyl 2-amino-3-hydroxybenzoate (CAS: 17672-21-8): A Versatile Intermediate in Chemical and Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling the Potential of a Key Building Block

Methyl 2-amino-3-hydroxybenzoate, also known as Methyl 3-hydroxyanthranilate, is a multifaceted organic compound that holds significant promise in the realms of synthetic chemistry and drug discovery. Its unique trifunctional aromatic structure, featuring amino, hydroxyl, and methyl ester groups, positions it as a valuable scaffold for the synthesis of a diverse array of complex molecules. This guide offers a comprehensive exploration of its chemical and physical properties, detailed methodologies for its synthesis and analysis, insights into its biological significance, and its applications as a pivotal intermediate in the development of novel therapeutic agents. As a Senior Application Scientist, the aim is to provide not just procedural steps, but a deeper understanding of the rationale behind these methods, empowering researchers to effectively harness the potential of this versatile compound.

Section 1: Core Characteristics and Physicochemical Properties

This compound is a solid at room temperature with a molecular formula of C₈H₉NO₃ and a molecular weight of 167.16 g/mol .[1][2] Its structure is characterized by a benzene ring substituted with an amino group at position 2, a hydroxyl group at position 3, and a methyl ester group at position 1. This arrangement of functional groups imparts a unique combination of chemical reactivity and physical properties.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 17672-21-8[3]
Molecular Formula C₈H₉NO₃[1][2]
Molecular Weight 167.16 g/mol [1]
Physical Form Solid[3]
Purity (Typical) ≥97%[3]
Topological Polar Surface Area 72.6 Ų[1][2]
Hydrogen Bond Donor Count 2[2]
Hydrogen Bond Acceptor Count 4[2]
Rotatable Bond Count 2[2]

These properties are crucial for understanding the compound's behavior in various chemical environments and for designing appropriate experimental conditions for its use in synthesis and biological assays. The presence of both hydrogen bond donors (amino and hydroxyl groups) and acceptors (carbonyl oxygen and hydroxyl oxygen) suggests its potential for strong intermolecular interactions, influencing its solubility and melting point.

Section 2: Synthesis and Purification

The synthesis of this compound is most commonly achieved through the reduction of its nitro precursor, Methyl 2-nitro-3-hydroxybenzoate. This transformation is a standard procedure in organic synthesis, and various reducing agents can be employed.

Synthetic Pathway: From Nitro to Amino

The reduction of the nitro group is a critical step and can be accomplished using several methods. A widely used and effective method involves the use of iron powder in an acidic medium.

Synthesis Start Methyl 2-nitro-3-hydroxybenzoate Reagents Fe powder Acetic Acid/Ethanol Start->Reagents Reflux Product This compound Reagents->Product

Caption: Synthesis of this compound.

Detailed Experimental Protocol: Synthesis

This protocol is adapted from established procedures for the reduction of aromatic nitro compounds.[4]

Materials:

  • Methyl 2-nitro-3-hydroxybenzoate

  • Iron powder

  • Glacial acetic acid

  • Ethanol

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve Methyl 2-nitro-3-hydroxybenzoate (e.g., 8.0 g, 40.58 mmol) in a 1:1 mixture of acetic acid and ethanol (160 mL).

  • To this solution, add iron powder (e.g., 9.97 g, 178.55 mmol) in portions to control the initial exothermic reaction.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature.

  • Dilute the reaction mixture with water (50 mL) and extract with ethyl acetate (2 x 100 mL).

  • Combine the organic layers and wash with a saturated sodium bicarbonate solution until the effervescence ceases, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Purification Methodologies

Purification of the crude product is essential to obtain this compound of high purity for subsequent applications.

Recrystallization: Recrystallization is an effective method for purifying solid compounds.[5]

  • Dissolve the crude product in a minimum amount of a hot solvent (e.g., ethanol/water or toluene).

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to facilitate crystal formation.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Column Chromatography: For higher purity or to separate closely related impurities, column chromatography is recommended.[5]

  • Stationary Phase: Silica gel (100-200 mesh).

  • Mobile Phase (Eluent): A mixture of hexane and ethyl acetate, starting with a lower polarity and gradually increasing the proportion of ethyl acetate.

  • Procedure: a. Prepare a slurry of silica gel in the initial eluent and pack the column. b. Dissolve the crude product in a minimal amount of the eluent and load it onto the column. c. Elute the column with the solvent system, collecting fractions. d. Monitor the fractions by TLC to identify those containing the pure product. e. Combine the pure fractions and evaporate the solvent to obtain the purified this compound.

Section 3: Analytical Characterization

Thorough analytical characterization is crucial to confirm the identity and purity of the synthesized compound.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H-NMR (400 MHz, DMSO-d₆): δ 9.66 (s, 1H, OH), 7.20 (d, 1H, Ar-H), 6.81 (d, 1H, Ar-H), 6.39 (t, 1H, Ar-H), 6.09 (br. s, 2H, NH₂), 3.78 (s, 3H, OCH₃).[4] The broad singlet for the amino protons is characteristic and can exchange with D₂O. The phenolic proton appears as a sharp singlet. The aromatic protons exhibit splitting patterns consistent with the substitution on the benzene ring.

  • ¹³C-NMR: The spectrum is expected to show 8 distinct signals corresponding to the eight carbon atoms in different chemical environments. The carbonyl carbon of the ester will appear downfield (around 170 ppm), while the aromatic carbons will resonate in the 110-160 ppm region. The methyl carbon of the ester will be observed upfield (around 50-60 ppm).

Infrared (IR) Spectroscopy: The IR spectrum provides valuable information about the functional groups present.[6][7]

  • O-H stretch (phenol): A broad band in the region of 3200-3600 cm⁻¹.

  • N-H stretch (amine): Two sharp bands in the region of 3300-3500 cm⁻¹.

  • C=O stretch (ester): A strong, sharp absorption band around 1680-1710 cm⁻¹.

  • C-O stretch (ester): A band in the region of 1200-1300 cm⁻¹.

  • Aromatic C=C stretches: Peaks in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern. The molecular ion peak ([M]⁺) would be observed at m/z = 167.[8] Common fragmentation patterns would involve the loss of the methoxy group (-OCH₃) or the entire ester group (-COOCH₃).

Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for assessing the purity of this compound.[9]

  • Column: A reverse-phase C18 column is typically used.

  • Mobile Phase: A gradient of water (often with a small amount of acid like formic or acetic acid to improve peak shape) and an organic solvent like acetonitrile or methanol.

  • Detection: UV detection at a wavelength where the compound has strong absorbance (e.g., around 254 nm or 280 nm).

Gas Chromatography-Mass Spectrometry (GC-MS): Due to the presence of polar -OH and -NH₂ groups, derivatization is often required for GC analysis to increase volatility.[10]

  • Derivatization: Silylation reagents (e.g., BSTFA, MTBSTFA) or acylation reagents can be used to convert the active hydrogens into less polar groups.

  • Column: A non-polar or medium-polarity capillary column is suitable.

  • Analysis: The derivatized compound can be analyzed by GC-MS to confirm its identity and purity based on its retention time and mass spectrum.

Section 4: Biological Significance and Mechanism of Action

While direct studies on the biological activity of this compound are limited, significant insights can be drawn from its close structural analog, 3-hydroxyanthranilic acid (3-HAA). 3-HAA is a key metabolite in the kynurenine pathway of tryptophan metabolism and has been shown to possess important immunomodulatory and neuroprotective properties.

The Kynurenine Pathway and Neuroinflammation

KynureninePathway Tryptophan Tryptophan Kynurenine Kynurenine Tryptophan->Kynurenine ThreeHAA 3-Hydroxyanthranilic Acid Kynurenine->ThreeHAA QuinolinicAcid Quinolinic Acid (Neurotoxin) ThreeHAA->QuinolinicAcid ImmuneModulation Immune Modulation (Anti-inflammatory) ThreeHAA->ImmuneModulation Neuroprotection Neuroprotection ThreeHAA->Neuroprotection

Caption: Simplified Kynurenine Pathway highlighting the role of 3-HAA.

3-Hydroxyanthranilic acid has been demonstrated to have anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines. It is also considered to have neuroprotective roles in the context of inflammation. Given that this compound is the methyl ester of 3-HAA, it is plausible that it could act as a prodrug, being hydrolyzed in vivo to release the active 3-HAA. Alternatively, the ester itself may possess unique biological activities that warrant further investigation. The esterification may alter its pharmacokinetic properties, such as cell permeability and metabolic stability, potentially offering therapeutic advantages.

Section 5: Applications in Drug Discovery and Development

The trifunctional nature of this compound makes it a highly valuable building block in medicinal chemistry. Each of its functional groups can be selectively modified to generate a library of derivatives with diverse pharmacological activities.

A Versatile Synthetic Intermediate

Applications Core This compound Amino Amide/Urea/Sulfonamide Formation (Amino Group Modification) Core->Amino Hydroxyl Ether/Ester Formation (Hydroxyl Group Modification) Core->Hydroxyl Ester Amide Formation/Reduction (Ester Group Modification) Core->Ester Final Diverse Bioactive Molecules Amino->Final Hydroxyl->Final Ester->Final

Caption: Synthetic utility of this compound.

  • Amino Group: The amino group can be readily acylated to form amides, reacted with isocyanates to form ureas, or with sulfonyl chlorides to produce sulfonamides. These modifications are common strategies in drug design to modulate binding affinity and pharmacokinetic properties.

  • Hydroxyl Group: The phenolic hydroxyl group can be alkylated to form ethers or acylated to form esters, providing another avenue for structural diversification.

  • Ester Group: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides. Alternatively, the ester can be reduced to a primary alcohol.

This versatility has led to its use in the synthesis of various heterocyclic compounds and other complex molecular architectures that are of interest in drug discovery programs. For instance, it serves as a precursor for the synthesis of certain benzoxazoles and other fused ring systems that are known to exhibit a wide range of biological activities. It has also been identified as an intermediate in the synthesis of metabolites of the herbicide Bentazon.[2]

Section 6: Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

GHS Hazard Statements:

  • H302: Harmful if swallowed.[3]

  • H312: Harmful in contact with skin.[3]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H332: Harmful if inhaled.[3]

  • H335: May cause respiratory irritation.[1]

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]

  • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[3]

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[3]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For detailed safety information, always refer to the latest Safety Data Sheet (SDS) from the supplier.

Conclusion: A Compound of Growing Importance

This compound (CAS: 17672-21-8) is more than just a chemical intermediate; it is a gateway to a vast chemical space with significant potential for the discovery and development of new therapeutic agents. Its straightforward synthesis, versatile reactivity, and the promising biological activities of its parent acid make it a compelling molecule for researchers in both academic and industrial settings. This guide has provided a comprehensive overview of its key characteristics, synthesis, analysis, and potential applications. By understanding the fundamental principles and methodologies outlined herein, scientists are better equipped to unlock the full potential of this valuable building block in their research endeavors.

References

An In-depth Technical Guide to the Physical Properties of Methyl 2-amino-3-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the core physical and chemical properties of Methyl 2-amino-3-hydroxybenzoate (CAS No: 17672-21-8), a key intermediate in various synthetic applications. This document is intended for researchers, scientists, and professionals in the fields of drug development and chemical synthesis. It consolidates essential data including physicochemical parameters, spectroscopic information, and safety protocols. Furthermore, this guide details standardized experimental methodologies for the characterization of this compound, ensuring scientific integrity and reproducibility.

Introduction

This compound, also known as Methyl 3-hydroxyanthranilate, is an aromatic organic compound with the molecular formula C₈H₉NO₃. Its structure, featuring an ester, a primary amine, and a hydroxyl group on a benzene ring, makes it a versatile precursor in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. A thorough understanding of its physical properties is paramount for its effective handling, characterization, and application in synthetic chemistry. This guide aims to provide a detailed repository of these properties, grounded in established scientific principles and experimental data.

Physicochemical Properties

The fundamental physical and chemical characteristics of this compound are summarized in the table below. These properties are crucial for predicting its behavior in various chemical and physical processes.

PropertyValueSource(s)
Molecular Formula C₈H₉NO₃[1]
Molecular Weight 167.16 g/mol
CAS Number 17672-21-8
Appearance Brown solid[2]
Melting Point 97-99 °C[2]
Boiling Point 310 °C[2]
Solubility Slightly soluble in DMSO and Methanol[2]
Storage Store in a freezer at -20°C under an inert atmosphere and protected from light.[3]

Spectroscopic Characterization

Spectroscopic analysis is fundamental to the structural elucidation and purity assessment of organic compounds. This section details the available spectroscopic data for this compound and provides standardized protocols for acquiring these spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H-NMR spectroscopy is a powerful tool for determining the hydrogen environments within a molecule.

Reported ¹H-NMR Data (400 MHz, DMSO-d₆): [2]

  • δ 9.66 (s, 1H): This singlet corresponds to the phenolic hydroxyl proton (-OH).

  • δ 7.20 (d, 1H): A doublet representing an aromatic proton.

  • δ 6.81 (d, 1H): Another doublet corresponding to an aromatic proton.

  • δ 6.39 (t, 1H): A triplet indicating an aromatic proton coupled to two neighboring protons.

  • δ 6.09 (br. s, 2H): A broad singlet attributed to the two protons of the primary amine group (-NH₂).

  • δ 3.78 (s, 3H): This singlet represents the three protons of the methyl ester group (-OCH₃).

Experimental Protocol: ¹H-NMR Spectroscopy

A standardized workflow for obtaining a ¹H-NMR spectrum is outlined below.

Caption: Workflow for ¹H-NMR analysis.

Infrared (IR) Spectroscopy

Expected IR Absorption Bands:

  • O-H Stretch (phenolic): A broad band is expected in the region of 3200-3600 cm⁻¹.

  • N-H Stretch (amine): Two sharp peaks are anticipated around 3300-3500 cm⁻¹.

  • C-H Stretch (aromatic and methyl): Peaks will likely appear just above and below 3000 cm⁻¹.

  • C=O Stretch (ester): A strong, sharp absorption is expected around 1680-1710 cm⁻¹.

  • C=C Stretch (aromatic): Several peaks are expected in the 1450-1600 cm⁻¹ region.

  • C-O Stretch (ester and phenol): Absorptions are anticipated in the 1000-1300 cm⁻¹ range.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

The following protocol describes a common method for obtaining an IR spectrum of a solid sample.

Caption: Standard workflow for ATR-FT-IR spectroscopy.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Specific UV-Vis absorption maxima for this compound are not detailed in the readily available literature. However, as an aromatic compound with electron-donating groups (hydroxyl and amino), it is expected to exhibit characteristic absorptions in the UV region. For comparison, methylparaben, a structurally related compound, displays absorption maxima at 194 nm and 256 nm.[4]

Expected UV-Vis Absorption:

  • The benzene chromophore typically shows transitions around 200 nm and a less intense band around 255 nm. The presence of the amino and hydroxyl substituents is expected to cause a bathochromic (red) shift to longer wavelengths.

Experimental Protocol: UV-Vis Spectroscopy

The following is a general procedure for obtaining the UV-Vis spectrum of an aromatic compound.

Caption: General workflow for UV-Vis spectroscopic analysis.

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting.

GHS Hazard Information:

  • Pictogram: GHS07 (Exclamation Mark)

  • Signal Word: Warning

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H312: Harmful in contact with skin.

    • H332: Harmful if inhaled.

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

  • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

  • P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

For comprehensive safety information, consult the full Safety Data Sheet (SDS) from the supplier.[5]

Conclusion

This technical guide has consolidated the key physical properties and characterization data for this compound. The provided information on its physicochemical parameters, detailed ¹H-NMR data, and standardized experimental protocols for spectroscopic analysis serves as a valuable resource for researchers. While specific experimental IR and UV-Vis data are not widely published, the expected spectral characteristics have been outlined based on the compound's functional groups. Adherence to the described safety protocols is essential for the handling of this compound. Further experimental investigation to determine quantitative solubility in various solvents and to obtain definitive IR and UV-Vis spectra would be a valuable addition to the scientific literature.

References

Methyl 2-amino-3-hydroxybenzoate molecular structure and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Methyl 2-amino-3-hydroxybenzoate

This guide provides a comprehensive technical overview of this compound, a key chemical intermediate. Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document delves into the molecule's core structural and chemical characteristics, synthesis protocols, and analytical signatures. The information is presented to support advanced research and development applications, emphasizing the causality behind its properties and experimental methodologies.

Compound Identification and Core Properties

This compound, also known as Methyl 3-hydroxyanthranilate, is an aromatic ester. Its structure, featuring amino, hydroxyl, and methyl ester functional groups on a benzene ring, makes it a versatile building block in organic synthesis.

Key identifiers and properties are summarized below for quick reference.

PropertyValueSource(s)
IUPAC Name This compound
Synonyms Methyl 3-hydroxyanthranilate, 3-Hydroxyanthranilic acid methyl ester[1][2]
CAS Number 17672-21-8[1]
Molecular Formula C₈H₉NO₃[1]
Molecular Weight 167.16 g/mol [1]
Physical Form Solid
Purity Typically ≥97%[2]
Storage Conditions Store in freezer, under -20°C, in an inert atmosphere[1][2]

Molecular Structure and Elucidation

The molecular architecture of this compound consists of a benzene ring substituted at positions 1, 2, and 3. The arrangement of the methyl carboxylate, amine, and hydroxyl groups is critical to its chemical reactivity. The ortho-amino and meta-hydroxyl arrangement relative to the ester group influences its electronic properties and potential for intramolecular hydrogen bonding.

It is crucial to distinguish this compound from its isomers, such as Methyl 3-amino-2-hydroxybenzoate (CAS 35748-34-6) or Methyl 3-amino-4-hydroxybenzoate (CAS 536-25-4), as the substituent positions dramatically alter the molecule's chemical and biological properties.[3][4][5]

Synthesis_Workflow start Start: Methyl 2-nitro-3-hydroxybenzoate reagents Reagents: - Iron Powder (Fe) - Acetic Acid/Ethanol (1:1) start->reagents Dissolve in reaction Reaction Step: Heat to reflux for 2 hours reagents->reaction Add Fe powder and heat workup1 Work-up 1: Cool, dilute with water, and extract with ethyl acetate reaction->workup1 After reaction completion workup2 Work-up 2: Wash organic phase with NaHCO₃ solution workup1->workup2 Combine organic phases drying Drying: Dry over anhydrous sodium sulfate workup2->drying After neutralization isolation Isolation: Remove solvent under reduced pressure drying->isolation product Final Product: This compound isolation->product

References

Spectroscopic data of Methyl 2-amino-3-hydroxybenzoate (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of Methyl 2-amino-3-hydroxybenzoate

Introduction

This compound (C₈H₉NO₃, Molar Mass: 167.16 g/mol ) is an important aromatic compound, serving as a key intermediate in the synthesis of various heterocyclic systems, including benzoxazoles, which are found in a number of polycyclic antibiotics.[1][2] As with any synthetic intermediate, particularly in the context of drug development and materials science, unambiguous structural confirmation is paramount. Spectroscopic analysis provides the definitive fingerprint of a molecule, revealing the precise arrangement of atoms and functional groups.

This guide provides a comprehensive analysis of the core spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The discussion is framed from an application-centric viewpoint, explaining not only the data itself but also the causality behind the observed phenomena and the experimental protocols required to obtain high-fidelity results.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for elucidating the structure of an organic molecule in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of each atom.

Molecular Structure and Proton Assignments

To facilitate the discussion of NMR data, the structure of this compound with proton and carbon numbering is shown below.

Caption: Structure of this compound.
¹H NMR Spectroscopy

The proton NMR spectrum provides a quantitative map of the different types of hydrogen atoms in the molecule. The spectrum of this compound was acquired in deuterated dimethyl sulfoxide (DMSO-d₆), a solvent chosen for its ability to dissolve the analyte and to avoid obscuring analyte signals.[3]

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
9.66Singlet (s)1HPhenolic -OH
7.20Doublet (d)1HAr-H6
6.81Doublet (d)1HAr-H4
6.39Triplet (t)1HAr-H5
6.09Broad Singlet (br. s)2HAmino -NH₂
3.78Singlet (s)3HMethoxy -OCH₃
Data sourced from ChemicalBook.[4]

Interpretation and Causality:

  • -OH Proton (δ 9.66): The phenolic proton is significantly deshielded and appears as a sharp singlet downfield. Its chemical shift can be variable and is concentration-dependent, but its appearance in this region is characteristic. In DMSO, hydrogen bonding with the solvent slows down proton exchange, allowing the peak to be observed as a sharp singlet.

  • Aromatic Protons (δ 6.39-7.20): The three aromatic protons appear in the expected region. H6 (δ 7.20) is adjacent to the electron-withdrawing ester group, causing it to be the most deshielded of the ring protons. H5 (δ 6.39) is positioned between the two electron-donating groups (-NH₂ and -OH), making it the most shielded (upfield). The observed splitting pattern (doublet, doublet, triplet) is consistent with a 1,2,3-trisubstituted benzene ring.

  • -NH₂ Protons (δ 6.09): The protons of the primary amine appear as a broad singlet. The broadness is due to quadrupolar coupling with the ¹⁴N nucleus and potential chemical exchange.

  • -OCH₃ Protons (δ 3.78): The three protons of the methyl ester group are equivalent and appear as a sharp singlet, as there are no adjacent protons to cause splitting. This is a highly characteristic signal for a methyl ester.

¹³C NMR Spectroscopy
Expected Chemical Shift (δ) ppmCarbon AssignmentRationale
~168-170C7 (C=O)The carbonyl carbon of the ester is highly deshielded due to the attached electronegative oxygen atoms.
~145-150C3 (C-OH)Aromatic carbon directly attached to the hydroxyl group; significantly deshielded by oxygen.
~140-145C2 (C-NH₂)Aromatic carbon attached to the amino group.
~120-125C5Aromatic methine carbon (C-H).
~115-120C1 (C-COOMe)Quaternary aromatic carbon attached to the ester group.
~110-115C4, C6Aromatic methine carbons (C-H).
~52C8 (-OCH₃)The methyl carbon of the ester group, shielded relative to the aromatic carbons but deshielded by the adjacent oxygen.

Experimental Protocol: Acquiring High-Resolution NMR Spectra

This protocol outlines the standardized steps for preparing and running a solution-state NMR sample, ensuring data quality and reproducibility.[3][6]

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.

Methodology Workflow:

Caption: Standard workflow for NMR sample analysis.

Step-by-Step Procedure:

  • Sample Preparation: Accurately weigh 10-20 mg of solid this compound.[3] Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean vial.[6] Ensure complete dissolution by vortexing. Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube to a height of about 4-5 cm.[3]

  • Instrument Setup: Wipe the outside of the NMR tube and place it in a spinner turbine, using a depth gauge to ensure correct positioning. Insert the sample into the NMR spectrometer.

  • Locking and Shimming: The instrument's software is used to "lock" onto the deuterium signal of the solvent, which stabilizes the magnetic field.[3] The magnetic field homogeneity is then optimized through a process called "shimming," which sharpens the NMR signals.

  • Acquisition: Load a standard ¹H acquisition experiment. Key parameters include the spectral width, number of scans, and relaxation delay. After acquiring the proton spectrum, load a ¹³C experiment (e.g., a proton-decoupled experiment) and acquire the carbon spectrum. A greater number of scans is required for ¹³C due to its low natural abundance (1.1%).[7]

  • Processing: The raw data (Free Induction Decay, FID) is converted into a spectrum using a Fourier Transform. The spectrum is then phase-corrected and referenced. The chemical shifts are calibrated relative to an internal standard like tetramethylsilane (TMS) at 0.00 ppm or the residual solvent peak (DMSO at δ 2.50 for ¹H).[8]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).

Expected IR Absorptions: The structure of this compound contains phenolic (-OH), primary amine (-NH₂), ester (C=O, C-O), and aromatic (C=C, C-H) functional groups. Each of these will give rise to characteristic absorption bands. While a specific spectrum for this isomer is not published, data from closely related structures and established correlation tables allow for a reliable prediction of the key spectral features.[9]

Wavenumber Range (cm⁻¹)Vibration TypeFunctional Group
3200 - 3600O-H Stretch (Broad)Phenolic -OH
3300 - 3500N-H Stretch (Two bands)Primary Amine -NH₂
3000 - 3100C-H StretchAromatic C-H
2850 - 2960C-H StretchMethyl -CH₃
1680 - 1710C=O Stretch (Strong)Ester Carbonyl
~1600, ~1450C=C StretchAromatic Ring
1200 - 1300C-O StretchEster/Phenol

Interpretation and Causality:

  • -OH and -NH₂ Region: The spectrum is expected to be dominated by a broad O-H stretching band due to hydrogen bonding. Superimposed on this, two sharper peaks for the symmetric and asymmetric N-H stretches of the primary amine should be visible.

  • Carbonyl Stretch: A very strong, sharp absorption band is expected around 1700 cm⁻¹ for the ester C=O stretch. Its exact position can be influenced by conjugation with the aromatic ring and potential intramolecular hydrogen bonding between the carbonyl oxygen and the adjacent amino group.

  • Fingerprint Region (< 1500 cm⁻¹): This region will contain a complex pattern of signals, including C-O stretching and various bending vibrations, that are unique to the molecule's overall structure.[2]

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

ATR is the most common sampling technique for IR spectroscopy, as it requires minimal to no sample preparation for solids and liquids.[10]

Objective: To obtain a high-quality infrared spectrum of solid this compound.

Step-by-Step Procedure:

  • Background Spectrum: Ensure the ATR crystal (commonly diamond or zinc selenide) is clean.[9] With the press disengaged, record a background spectrum. This measures the instrument and ambient environment (e.g., CO₂, H₂O vapor) and will be automatically subtracted from the sample spectrum.

  • Sample Application: Place a small amount of the solid sample (a few milligrams is sufficient) onto the center of the ATR crystal.[11]

  • Apply Pressure: Lower the press arm and apply consistent pressure to ensure intimate contact between the sample and the crystal surface. Optimal contact is crucial for a strong, high-quality signal.[9]

  • Sample Spectrum Acquisition: Acquire the sample spectrum. The instrument will co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Cleaning: After the measurement, retract the press arm, and clean the sample off the crystal using a soft tissue lightly moistened with a suitable solvent (e.g., isopropanol or ethanol), then allow it to dry completely.

Mass Spectrometry (MS)

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, providing the molecular weight of a compound and, through fragmentation, valuable structural information.

Molecular Ion and Fragmentation: The nominal molecular weight of this compound is 167. Using a "soft" ionization technique like Electrospray Ionization (ESI), the compound is typically observed as the protonated molecule, [M+H]⁺, at m/z 168 .[4][7]

For structural elucidation, Electron Ionization (EI) is a "hard" technique that imparts significant energy, causing the molecule to fragment in a reproducible manner.[12] The fragmentation pattern provides a structural fingerprint.

Plausible EI Fragmentation Pathway: The initial step in EI-MS is the removal of an electron to form the molecular ion (M⁺˙) at m/z 167 . This radical cation is unstable and undergoes fragmentation.

M [M]⁺˙ m/z 167 F1 [M - OCH₃]⁺ m/z 136 M->F1 - •OCH₃ F2 [M - CO]⁺ m/z 108 F1->F2 - CO

Caption: A plausible fragmentation pathway in EI-MS.
  • Molecular Ion (m/z 167): The parent ion, corresponding to the intact molecule minus one electron.

  • Loss of a Methoxy Radical (m/z 136): A common and highly favorable fragmentation for methyl esters is the cleavage of the C-O bond to lose a methoxy radical (•OCH₃, 31 Da), resulting in a stable acylium ion.

  • Loss of Carbon Monoxide (m/z 108): The acylium ion (m/z 136) can subsequently lose a neutral molecule of carbon monoxide (CO, 28 Da), a common fragmentation pathway for aromatic acylium ions, leading to a substituted phenyl cation.

Experimental Protocol: Electron Ionization (EI) Mass Spectrometry

This protocol describes the analysis of a pure, volatile solid sample via a direct insertion probe.

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Step-by-Step Procedure:

  • Sample Preparation: Load a microgram amount of the pure, solvent-free solid sample into a glass capillary tube. Insert the capillary tube into the direct insertion probe.

  • Instrument Conditions: The mass spectrometer is operated under a high vacuum. The ion source is typically heated (e.g., to 200 °C) to ensure volatilization of the sample. The electron energy is set to a standard 70 eV to generate reproducible fragmentation patterns.[12]

  • Sample Introduction: The probe is inserted into the mass spectrometer through a vacuum lock. It is slowly heated to gradually introduce the vaporized sample into the ion source.

  • Data Acquisition: As the sample enters the ion source, it is bombarded by the electron beam, creating ions. These ions are accelerated and separated by the mass analyzer (e.g., a quadrupole) based on their m/z ratio. The detector records the ion abundance at each m/z, generating the mass spectrum.

  • Data Analysis: Identify the molecular ion peak (M⁺˙). Analyze the major fragment ions and propose structures consistent with the observed mass losses from the molecular ion.

Conclusion

The collective data from NMR, IR, and MS provide a definitive and self-validating characterization of this compound. ¹H NMR confirms the proton count and substitution pattern on the aromatic ring, while the expected ¹³C NMR spectrum verifies the carbon framework. IR spectroscopy identifies all key functional groups—hydroxyl, amine, and ester—confirming the molecule's chemical nature. Finally, mass spectrometry establishes the correct molecular weight and offers structural insights through predictable fragmentation pathways. These orthogonal techniques, when used in concert, provide the high level of certainty required for research and development in the chemical and pharmaceutical sciences.

References

An In-Depth Technical Guide to the Theoretical Properties of Methyl 3-hydroxyanthranilate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and experimentally determined properties of Methyl 3-hydroxyanthranilate, a molecule of significant interest in synthetic and medicinal chemistry. This document consolidates critical data including its chemical identity, physicochemical characteristics, spectroscopic profile, and key considerations for its synthesis and handling. Designed for professionals in research and drug development, this guide aims to serve as a foundational resource for the application and further investigation of this compound.

Chemical Identity and Molecular Structure

Methyl 3-hydroxyanthranilate, systematically known as methyl 2-amino-3-hydroxybenzoate, is an aromatic ester with the chemical formula C₈H₉NO₃.[1] Its structure features a benzene ring substituted with an amino group, a hydroxyl group, and a methyl ester group at positions 2, 3, and 1, respectively.

IdentifierValue
IUPAC Name This compound
CAS Number 17672-21-8[1]
Molecular Formula C₈H₉NO₃[1]
Molecular Weight 167.16 g/mol [1]
Canonical SMILES COC(=O)C1=C(C(=CC=C1)O)N
InChI Key GDIJXOCHGFQHCT-UHFFFAOYSA-N

The arrangement of the functional groups on the aromatic ring gives rise to its specific chemical reactivity and biological activity. The presence of both a hydrogen bond donor (amino and hydroxyl groups) and a hydrogen bond acceptor (carbonyl and hydroxyl oxygen) influences its intermolecular interactions and binding properties.

Physicochemical and Theoretical Properties

The physicochemical properties of a compound are critical in determining its behavior in various chemical and biological systems. The following table summarizes key computed theoretical properties for Methyl 3-hydroxyanthranilate.

PropertyValue
XLogP3-AA 1.7[2]
Topological Polar Surface Area 72.6 Ų[1]
Hydrogen Bond Donor Count 2[1]
Hydrogen Bond Acceptor Count 4[1]
Rotatable Bond Count 2[1]
Complexity 172[1]
Physical Description Brown solid[3]
Solubility Soluble in Chloroform, Dichloromethane, DMSO[3]

The predicted lipophilicity (XLogP3-AA) suggests a moderate degree of hydrophobicity, which is a crucial parameter for predicting membrane permeability and overall drug-likeness. The topological polar surface area (TPSA) is within a range that is often associated with good oral bioavailability.

Spectroscopic Profile

Spectroscopic data is fundamental for the structural elucidation and purity assessment of a chemical compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides detailed information about the proton environments within the molecule.

Experimental ¹H NMR Data:

  • Field Strength: 400 MHz

  • Solvent: DMSO-d₆

  • Chemical Shifts (δ) and Multiplicities:

    • 9.66 ppm (s, 1H, -OH)

    • 7.20 ppm (d, 1H, Ar-H)

    • 6.81 ppm (d, 1H, Ar-H)

    • 6.39 ppm (t, 1H, Ar-H)

    • 6.09 ppm (br. s, 2H, -NH₂)

    • 3.78 ppm (s, 3H, -OCH₃)[4]

The downfield shift of the hydroxyl proton at 9.66 ppm is indicative of its acidic nature and potential involvement in hydrogen bonding. The aromatic protons appear in the expected region, and their splitting patterns can be used to confirm the substitution pattern of the benzene ring. The broad singlet for the amino protons suggests exchange with residual water in the solvent or intermediate exchange rates. The singlet at 3.78 ppm is characteristic of the methyl ester group.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of key functional groups through their characteristic vibrational frequencies. Although a specific experimental spectrum for Methyl 3-hydroxyanthranilate was not found, the expected characteristic absorption bands are:

  • ~3400-3300 cm⁻¹: N-H stretching vibrations of the primary amine.

  • ~3300-2500 cm⁻¹: O-H stretching vibration of the phenol, likely broad due to hydrogen bonding.

  • ~1700-1680 cm⁻¹: C=O stretching vibration of the ester.

  • ~1600-1450 cm⁻¹: C=C stretching vibrations of the aromatic ring.

  • ~1300-1000 cm⁻¹: C-O stretching vibrations of the ester and phenol.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of Methyl 3-hydroxyanthranilate is expected to show a molecular ion peak [M]⁺ at m/z 167. The fragmentation pattern would likely involve the loss of the methoxy group (-OCH₃) to give a fragment at m/z 136, and the loss of the carbomethoxy group (-COOCH₃) to give a fragment at m/z 108. Further fragmentation of the aromatic ring would also be observed. The presence of the nitrogen atom means the molecular ion peak will have an odd nominal mass, consistent with the nitrogen rule.[5]

Synthesis and Purification

A common synthetic route to Methyl 3-hydroxyanthranilate involves the reduction of the corresponding nitro compound, methyl 3-hydroxy-2-nitrobenzoate.

Experimental Protocol: Reduction of Methyl 3-hydroxy-2-nitrobenzoate [4]

  • Dissolve methyl 3-hydroxy-2-nitrobenzoate (8 g, 40.58 mmol) in a 1:1 mixture of acetic acid and ethanol (160 ml) at room temperature.

  • Add iron powder (9.971 g, 178.55 mmol) to the solution.

  • Heat the reaction mixture to reflux and maintain for 2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature.

  • Dilute the mixture with 50 ml of water.

  • Extract the product with ethyl acetate (2 x 100 ml).

  • Combine the organic phases and wash with a dilute sodium bicarbonate solution until neutral.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel.

Synthesis Methyl 3-hydroxy-2-nitrobenzoate Methyl 3-hydroxy-2-nitrobenzoate Methyl 3-hydroxyanthranilate Methyl 3-hydroxyanthranilate Methyl 3-hydroxy-2-nitrobenzoate->Methyl 3-hydroxyanthranilate Fe, AcOH/EtOH, Reflux Applications MHA Methyl 3-hydroxyanthranilate Scaffold Scaffold for Medicinal Chemistry MHA->Scaffold BuildingBlock Building Block for Complex Molecules MHA->BuildingBlock SAR SAR Studies Scaffold->SAR Herbicide Herbicide Intermediate BuildingBlock->Herbicide

References

The Unassuming Scaffold: A Technical Guide to Methyl 2-amino-3-hydroxybenzoate and its Role in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical exploration of Methyl 2-amino-3-hydroxybenzoate, a seemingly simple molecule with profound implications for researchers, scientists, and drug development professionals. We will move beyond a superficial overview to dissect its chemical identity, biological significance, and practical applications as a versatile building block in modern medicinal chemistry. Our focus will be on the "why" behind the "how," offering field-proven insights into its synthesis, characterization, and utilization in targeting complex disease pathways.

Part 1: Nomenclature and Identification: Establishing a Common Language

Effective scientific communication begins with precise terminology. This compound is known by several synonyms, and a comprehensive understanding of these is crucial for navigating the literature and chemical databases.

Table 1: Synonyms and Identifiers for this compound

Identifier TypeValue
IUPAC Name This compound[1]
Common Synonyms Methyl 3-hydroxyanthranilate[2]
3-Hydroxyanthranilic acid methyl ester
Benzoic acid, 2-amino-3-hydroxy-, methyl ester[2]
CAS Number 17672-21-8[1]
Molecular Formula C₈H₉NO₃[2]
Molecular Weight 167.16 g/mol
InChI Key GDIJXOCHGFQHCT-UHFFFAOYSA-N[1]

Part 2: The Biological Context: A Gateway to the Kynurenine Pathway

The true significance of this compound in drug development is illuminated by its close relationship to its parent compound, 3-hydroxyanthranilic acid (3-HAA). 3-HAA is a critical endogenous metabolite in the kynurenine pathway, the primary route for tryptophan catabolism in mammals, accounting for over 90% of its metabolism[3].

The kynurenine pathway is a central hub in cellular metabolism and immune regulation. Its dysregulation is implicated in a host of age-associated and inflammatory diseases, including neurodegenerative disorders, cancer, and cardiovascular disease[3]. 3-HAA itself is a redox-active molecule with potent immunomodulatory and neuromodulatory properties[4][5]. It can suppress T-cell proliferation and modulate the release of cytokines from T-helper cells, highlighting its potential as a target for inflammatory conditions[5][6].

The esterification of 3-HAA to this compound serves as a valuable strategy in drug discovery. The methyl ester can act as a pro-drug, improving the pharmacokinetic properties of 3-HAA, such as cell permeability, before being hydrolyzed in vivo to release the active acid. Furthermore, the amine and hydroxyl groups on the aromatic ring provide reactive handles for the synthesis of more complex analogs with tailored pharmacological profiles.

Below is a diagram illustrating the central position of 3-hydroxyanthranilic acid within the kynurenine pathway.

Kynurenine_Pathway cluster_therapeutic_target Therapeutic Intervention Point Tryptophan Tryptophan Kynurenine Kynurenine Tryptophan->Kynurenine IDO/TDO Three_Hydroxykynurenine 3-Hydroxykynurenine Kynurenine->Three_Hydroxykynurenine KMO Three_HAA 3-Hydroxyanthranilic Acid Three_Hydroxykynurenine->Three_HAA Kynureninase Quinolinic_Acid Quinolinic Acid (Neurotoxin) Three_HAA->Quinolinic_Acid HAAO NAD NAD+ Synthesis Quinolinic_Acid->NAD

Caption: The Kynurenine Pathway and the Central Role of 3-HAA.

Part 3: Synthesis and Characterization: A Practical Protocol

The synthesis of this compound is a crucial first step for its utilization in research and development. The following protocol describes a reliable method for its preparation via the reduction of its nitro precursor. This method is chosen for its high yield and straightforward purification.

Experimental Protocol: Synthesis of this compound

1. Reaction Setup:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 8 g (40.58 mmol) of methyl 2-nitro-3-hydroxybenzoate in 160 ml of a 1:1 (v/v) mixture of acetic acid and ethanol.

  • To this solution, add 9.971 g (178.55 mmol) of iron powder. The addition of iron powder is the critical step for the reduction of the nitro group to an amine. Acetic acid serves as a proton source for this reaction.

2. Reaction Execution:

  • Heat the reaction mixture to reflux and maintain this temperature for 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

3. Work-up and Extraction:

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with 50 ml of water and extract the product twice with 100 ml of ethyl acetate. Ethyl acetate is an effective solvent for extracting the desired product from the aqueous mixture.

  • Combine the organic phases and wash them with a dilute sodium bicarbonate solution until neutral. This step is crucial to remove any residual acetic acid.

  • Dry the organic phase over anhydrous sodium sulfate to remove any traces of water.

4. Purification and Characterization:

  • Filter off the drying agent and remove the solvent by concentration under reduced pressure using a rotary evaporator. This should yield the target product, this compound.

  • The expected yield is approximately 6.50 g (95%).

  • The product can be characterized by ¹H-NMR spectroscopy. In DMSO-d₆, the expected chemical shifts (δ) are approximately 9.66 (s, 1H), 7.20 (d, 1H), 6.81 (d, 1H), 6.39 (t, 1H), 6.09 (br. s, 2H), and 3.78 (s, 3H)[7].

Part 4: Application in Drug Discovery: A Versatile Scaffolding Approach

The aminobenzoate scaffold, to which this compound belongs, is a privileged structure in medicinal chemistry, particularly in the design of kinase inhibitors. The amino group often serves as a key hydrogen bond donor, interacting with the hinge region of the kinase active site.

The inherent functionality of this compound allows for diverse synthetic modifications:

  • N-Acylation/Alkylation: The amino group can be readily acylated or alkylated to introduce various side chains that can occupy different pockets of a target protein, thereby modulating potency and selectivity.

  • O-Alkylation: The phenolic hydroxyl group can be alkylated to introduce moieties that can improve pharmacokinetic properties or provide additional binding interactions.

  • Ester Hydrolysis and Amidation: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form a library of amides.

Derivatization_Workflow Start This compound N_Mod N-Acylation/ Alkylation Start->N_Mod O_Mod O-Alkylation Start->O_Mod Ester_Mod Ester Hydrolysis -> Amide Coupling Start->Ester_Mod Library Diverse Compound Library N_Mod->Library O_Mod->Library Ester_Mod->Library

Caption: Derivatization strategies for this compound.

Part 5: Safety and Handling

As with any chemical reagent, proper safety precautions are paramount when handling this compound.

  • Hazard Identification: The compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and serious eye irritation, and may cause respiratory irritation[1][8].

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat. Work in a well-ventilated area or under a chemical fume hood.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances.

Part 6: Conclusion and Future Directions

This compound is more than just a simple chemical intermediate. Its connection to the biologically crucial kynurenine pathway and its versatility as a synthetic building block make it a compound of significant interest for drug discovery and development. By understanding its underlying biological context and leveraging its chemical reactivity, researchers can unlock its potential to create novel therapeutics for a range of challenging diseases. Future research will likely focus on the synthesis of novel libraries based on this scaffold and their evaluation in models of neuroinflammation, cancer, and other immune-related disorders.

References

An In-Depth Technical Guide to the Health and Safety of Methyl 2-amino-3-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-amino-3-hydroxybenzoate, also known as Methyl 3-hydroxyanthranilate (CAS No. 17672-21-8), is an aromatic amine that serves as a versatile intermediate in organic synthesis. Its structural similarity to endogenous molecules and its utility in the synthesis of bioactive compounds, such as metabolites of the herbicide Bentazon, make it a compound of interest for researchers in drug discovery and development.[1] However, as with many aromatic amines, this compound presents a significant health and safety risk profile that necessitates careful and informed handling. This guide provides a comprehensive overview of the health and safety information for this compound, offering in-depth technical details and practical protocols for its safe use in a laboratory setting.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards are associated with its potential for acute toxicity upon ingestion, dermal contact, or inhalation, as well as its classification as a questionable carcinogen with experimental tumorigenic data.[1]

GHS Hazard Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating the hazards of chemical products. The GHS classification for this compound is summarized in the table below.

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed
Acute Toxicity, Dermal4H312: Harmful in contact with skin
Acute Toxicity, Inhalation4H332: Harmful if inhaled
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation
Carcinogenicity-Questionable carcinogen with experimental tumorigenic data[1]

Data compiled from multiple sources.

Pictograms and Signal Word

Pictogram:

alt text

Signal Word: Warning

Toxicological Profile

Routes of Exposure and Symptoms
  • Inhalation: Inhalation of dust may cause respiratory tract irritation, coughing, and shortness of breath. Harmful if inhaled.

  • Skin Contact: Causes skin irritation. Harmful in contact with skin. Aromatic amines can be absorbed through the skin, leading to systemic effects.[2][3][4]

  • Eye Contact: Causes serious eye irritation, which may include redness, pain, and blurred vision.

  • Ingestion: Harmful if swallowed. May cause nausea, vomiting, and abdominal pain.

Chronic Exposure and Carcinogenicity

The classification as a "questionable carcinogen with experimental tumorigenic data" warrants a high degree of caution.[1] Chronic exposure to aromatic amines has been linked to an increased risk of cancer.[2][3][4] Therefore, it is imperative to minimize exposure to the lowest achievable levels.

Biological Context for the Researcher

For scientists in drug development, understanding the potential biological activity of a compound is crucial. While direct studies on the signaling pathways of this compound are limited, its core structure, 3-hydroxyanthranilic acid, is a known metabolite of tryptophan via the kynurenine pathway.[5][6] This pathway is implicated in various physiological and pathological processes, including immune response and neuroinflammation.[6][7] 3-Hydroxyanthranilic acid itself has demonstrated anti-inflammatory and neuroprotective effects.[5] This suggests that this compound could potentially interact with similar biological targets, a factor to consider in experimental design and interpretation.

Safe Handling and Storage Protocols

Given the hazardous nature of this compound, stringent safety protocols must be followed at all times.

Engineering Controls
  • Ventilation: All handling of the solid compound and its solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.[8][9][10]

  • Containment: For weighing procedures, a vented balance enclosure is recommended.[9] If a balance is not available inside a fume hood, a specific "weighing zone" should be designated, and the "tare and transfer" method should be employed (see Section 5.1).

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is mandatory when working with this compound.

PPE ItemSpecificationRationale
Gloves Nitrile gloves (double gloving recommended)Prevents skin contact and absorption.[11]
Eye Protection Chemical safety goggles and a face shieldProtects against splashes and airborne particles.[11]
Lab Coat Flame-resistant, fully buttonedProtects skin and personal clothing from contamination.
Respiratory Protection An N95 respirator may be necessary if working outside of a fume hood.[9]Prevents inhalation of airborne particles.
Storage
  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1]

  • Keep away from incompatible materials such as strong oxidizing agents.

  • Store in a designated, locked cabinet for toxic substances.

Experimental Protocols: A Step-by-Step Guide to Safe Handling

The following protocols are designed to minimize exposure during common laboratory procedures.

Safe Weighing of Toxic Powders

This protocol utilizes the "tare and transfer" method to minimize the risk of airborne particle dispersion in the main laboratory area.[10][12][13]

  • Preparation: Don all required PPE. Designate a specific area for handling the compound.

  • Taring the Container: In the balance area, place a clean, empty container with a lid on the balance and tare it to zero.

  • Transfer to Fume Hood: Carry the tared container to the chemical fume hood.

  • Adding the Powder: Inside the fume hood, carefully add the approximate amount of this compound to the container.

  • Sealing and Returning: Securely close the lid of the container.

  • Final Weighing: Return the sealed container to the balance to obtain the precise weight of the powder.

  • Solution Preparation: Return to the fume hood to prepare the solution.

Preparation of a Stock Solution
  • Solvent Dispensing: Inside the fume hood, dispense the required volume of the desired solvent into the container with the pre-weighed this compound.

  • Dissolution: Cap the container and mix gently by swirling or using a vortex mixer until the solid is fully dissolved. Sonication within the fume hood can be used to aid dissolution if necessary.

  • Labeling: Clearly label the solution with the compound name, concentration, solvent, date, and appropriate hazard warnings.

Spill and Decontamination Procedures
  • Minor Spills (Solid):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, gently cover the spill with an absorbent material to prevent dust generation.

    • Carefully scoop the material into a labeled hazardous waste container.

    • Decontaminate the area with a suitable solvent (e.g., ethanol) and wipe clean.

  • Minor Spills (Liquid):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Collect the contaminated absorbent into a labeled hazardous waste container.

    • Decontaminate the area with a suitable solvent and wipe clean.

  • Major Spills:

    • Evacuate the area immediately.

    • Alert your institution's emergency response team.

    • Prevent entry to the contaminated area.

Waste Disposal
  • All waste materials contaminated with this compound (e.g., pipette tips, gloves, absorbent materials) must be disposed of as hazardous chemical waste in accordance with institutional and local regulations.[11]

Emergency Procedures

First Aid Measures
  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Fire-Fighting Measures
  • Extinguishing Media: Use a dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.

  • Specific Hazards: When heated to decomposition, it may emit toxic fumes of nitrogen oxides (NOx).[1]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[11]

Visualizations

Hazard and Precautionary Workflow

Hazard_Workflow cluster_hazard Hazard Identification cluster_controls Control Measures cluster_handling Safe Handling Procedures H302 H302: Harmful if swallowed EngControls Engineering Controls (Fume Hood, Vented Balance) H312 H312: Harmful in contact with skin H332 H332: Harmful if inhaled H315 H315: Causes skin irritation H319 H319: Causes serious eye irritation H335 H335: May cause respiratory irritation Carcinogen Questionable Carcinogen Carcinogen->EngControls Weighing Safe Weighing Protocol EngControls->Weighing PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) PPE->Weighing AdminControls Administrative Controls (SOPs, Training) AdminControls->Weighing SolutionPrep Solution Preparation in Hood Weighing->SolutionPrep Spill Spill & Decontamination SolutionPrep->Spill Disposal Hazardous Waste Disposal SolutionPrep->Disposal Spill->Disposal

Caption: A workflow diagram illustrating the relationship between identified hazards, control measures, and safe handling procedures for this compound.

Emergency Response Logic

Emergency_Response cluster_routes Route of Exposure cluster_actions Immediate Actions Exposure Exposure Event Inhalation Inhalation Exposure->Inhalation Skin Skin Contact Exposure->Skin Eye Eye Contact Exposure->Eye Ingestion Ingestion Exposure->Ingestion FreshAir Move to Fresh Air Inhalation->FreshAir Wash Remove Contaminated Clothing Wash with Soap & Water Skin->Wash Flush Flush Eyes with Water Eye->Flush Rinse Rinse Mouth Do NOT Induce Vomiting Ingestion->Rinse Medical Seek Immediate Medical Attention FreshAir->Medical Wash->Medical Flush->Medical Rinse->Medical

Caption: A decision-making diagram for emergency response following an exposure to this compound.

References

A Technical Guide to the Solubility Profile of Methyl 2-amino-3-hydroxybenzoate for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the solubility characteristics of Methyl 2-amino-3-hydroxybenzoate, a key consideration for researchers, scientists, and professionals in drug development. Understanding the solubility of this compound is critical for formulation, bioavailability, and overall therapeutic efficacy.

Introduction: The Critical Role of Solubility in Drug Development

Solubility, the phenomenon of a solute dissolving in a solvent to create a homogenous system, is a cornerstone of pharmaceutical science. For an active pharmaceutical ingredient (API) like this compound, its solubility profile dictates the choice of delivery systems, impacts its absorption and distribution in the body, and ultimately influences its therapeutic outcome. Poor solubility can lead to low bioavailability, making it a significant hurdle in the journey from a promising molecule to a viable drug product. This guide delves into the theoretical and practical aspects of the solubility of this compound, offering a comprehensive resource for its effective utilization in research and development.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental to predicting its solubility behavior.

PropertyValueSource
Molecular Formula C₈H₉NO₃--INVALID-LINK--[1]
Molecular Weight 167.16 g/mol --INVALID-LINK--[1]
Appearance Solid--INVALID-LINK--[2]
IUPAC Name This compound--INVALID-LINK--[2]
Synonyms Methyl 3-hydroxyanthranilate--INVALID-LINK--[3]

Theoretical Framework of Solubility

The solubility of an organic molecule like this compound is governed by the principle of "like dissolves like." This adage is rooted in the nature of intermolecular forces between the solute and solvent molecules. The presence of polar functional groups—the amino (-NH₂), hydroxyl (-OH), and ester (-COOCH₃) groups—in this compound suggests its potential for hydrogen bonding and dipole-dipole interactions.

Impact of Molecular Structure on Solubility

The solubility of this compound is a delicate balance between its polar and non-polar components. The benzene ring forms the non-polar backbone, while the amino, hydroxyl, and methyl ester groups contribute to its polarity. The ability of the -NH₂ and -OH groups to act as hydrogen bond donors and acceptors, and the carbonyl group of the ester to act as a hydrogen bond acceptor, are key to its interaction with polar solvents.

Solvent Classification and Expected Solubility

A systematic approach to understanding solubility involves classifying solvents based on their polarity.

  • Polar Protic Solvents: These solvents, such as water and alcohols (methanol, ethanol), can engage in hydrogen bonding. Due to the presence of multiple hydrogen bonding sites, this compound is expected to exhibit moderate to good solubility in these solvents. However, the non-polar benzene ring will limit its aqueous solubility. The parent compound, 3-Hydroxyanthranilic acid, is described as slightly soluble in water but soluble in hot water and alcohol.[4] This suggests that the methyl ester derivative will have reduced water solubility due to the masking of the carboxylic acid's high polarity.

  • Polar Aprotic Solvents: Solvents like dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and acetone possess dipoles but lack O-H or N-H bonds. They can act as hydrogen bond acceptors. Qualitative data suggests that this compound is slightly soluble in DMSO and methanol.[3]

  • Non-Polar Solvents: Solvents such as hexane and toluene lack significant dipoles and cannot participate in hydrogen bonding. The solubility of the highly polar this compound is expected to be very low in these solvents.

The interplay of these factors can be visualized as follows:

Caption: Factors influencing the solubility of this compound.

Predicted Solubility Profile

SolventSolvent TypePredicted SolubilityRationale
WaterPolar ProticSlightly SolubleThe presence of hydrogen bonding groups is offset by the non-polar benzene ring and the ester group, which is less polar than a carboxylic acid.
MethanolPolar ProticSolubleThe polarity of methanol and its ability to hydrogen bond should effectively solvate the molecule.[3]
EthanolPolar ProticSolubleSimilar to methanol, but the slightly lower polarity may result in marginally lower solubility.
AcetonePolar AproticModerately SolubleCan act as a hydrogen bond acceptor, but the lack of donor capability will limit solubility compared to protic solvents.
Dimethyl Sulfoxide (DMSO)Polar AproticSolubleA strong polar aprotic solvent capable of disrupting intermolecular forces in the solid solute.[3]
DichloromethaneNon-PolarSparingly SolublePossesses a slight dipole but is a poor hydrogen bonding partner.
TolueneNon-PolarInsolubleDominated by van der Waals forces, which are insufficient to overcome the strong intermolecular interactions of the solute.
HexaneNon-PolarInsolubleA non-polar alkane that is a very poor solvent for polar compounds.

Experimental Determination of Solubility: A Self-Validating Protocol

To obtain precise solubility data, a robust experimental protocol is essential. The Shake-Flask method is a widely recognized and reliable technique for determining equilibrium solubility.[5] This protocol is designed to be self-validating by ensuring equilibrium is reached.

The Saturation Shake-Flask Method

This method, as outlined in the United States Pharmacopeia (USP) General Chapter <1236>, is considered a gold standard for equilibrium solubility measurements.[6][7]

Objective: To determine the equilibrium solubility of this compound in various solvents at a controlled temperature.

Materials:

  • This compound (pure solid)

  • Selected solvents (HPLC grade or equivalent)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Step-by-Step Protocol:

  • Preparation: Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that a saturated solution is formed.

  • Solvent Addition: Add a known volume of the desired solvent to each vial.

  • Equilibration: Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a predetermined period (e.g., 24, 48, and 72 hours). This extended agitation time is to ensure that the system reaches thermodynamic equilibrium.[5]

  • Phase Separation: After the agitation period, allow the vials to stand undisturbed at the set temperature to allow the excess solid to settle. For finer suspensions, centrifugation may be necessary.

  • Sampling: Carefully withdraw a sample from the clear supernatant. To avoid aspirating any solid particles, use a syringe fitted with a filter.

  • Dilution: Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.

  • Data Analysis: Calculate the solubility from the concentration of the saturated solution. The solubility values obtained at different time points (24, 48, and 72 hours) should be compared. Equilibrium is considered to have been reached when the solubility values from consecutive time points are consistent.

Shake_Flask_Method start Start prep Add excess solute to vials start->prep add_solvent Add known volume of solvent prep->add_solvent equilibrate Agitate at constant temperature (24, 48, 72h) add_solvent->equilibrate phase_sep Allow solid to settle / Centrifuge equilibrate->phase_sep sample Withdraw supernatant with syringe filter phase_sep->sample dilute Dilute sample for analysis sample->dilute analyze Quantify concentration by HPLC dilute->analyze data_analysis Calculate solubility and verify equilibrium analyze->data_analysis end End data_analysis->end

Caption: Workflow for the Shake-Flask solubility determination method.

High-Throughput Solubility Screening: Nephelometry

For early-stage drug discovery, where rapid assessment of a large number of compounds is required, kinetic solubility determination via nephelometry is a valuable tool.[8] This technique measures the light scattered by suspended particles as a compound precipitates from a solution.[8]

Principle: A stock solution of the compound in a strong organic solvent (e.g., DMSO) is serially diluted into an aqueous buffer. The concentration at which the compound precipitates, indicated by an increase in light scattering (turbidity), provides an estimate of its kinetic solubility.

Implications for Drug Development and Formulation

The solubility profile of this compound has direct implications for its development as a therapeutic agent.

  • Formulation Strategies: For oral administration, its predicted low aqueous solubility may necessitate the use of formulation strategies such as co-solvents, surfactants, or complexing agents to enhance dissolution and absorption.[9]

  • Route of Administration: The solubility in various solvents will guide the selection of appropriate vehicles for different routes of administration, such as parenteral or topical formulations.

  • Regulatory Considerations: Solubility data is a key component of the Biopharmaceutics Classification System (BCS) and is required for regulatory submissions under guidelines such as ICH Q6B, which outlines specifications for new drug substances.[10][11][12][13][14]

Conclusion

While specific, publicly available solubility data for this compound is limited, a comprehensive understanding of its physicochemical properties and the fundamental principles of solubility allows for a robust predictive assessment. This guide provides a theoretical framework for its solubility profile and a detailed, self-validating experimental protocol for its precise determination. The insights and methodologies presented herein are intended to empower researchers and drug development professionals to effectively characterize and formulate this promising compound, paving the way for its successful translation into a therapeutic product.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Methyl 2-amino-3-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the chemical synthesis of Methyl 2-amino-3-hydroxybenzoate, a valuable derivative of 3-hydroxyanthranilic acid.[1] The protocol details the reduction of the aromatic nitro group in the starting material, Methyl 2-nitro-3-hydroxybenzoate, utilizing tin(II) chloride as the reducing agent. This application note is intended for researchers, chemists, and professionals in the field of drug development and organic synthesis, offering in-depth procedural details, mechanistic insights, safety protocols, and characterization data.

Introduction and Significance

This compound is a significant organic intermediate, primarily because it is a direct precursor and ester derivative of 3-hydroxyanthranilic acid.[1] 3-Hydroxyanthranilic acid itself is a crucial metabolite in the kynurenine pathway, the primary route for tryptophan metabolism in mammals.[2][3][4] This pathway and its intermediates are implicated in a wide range of physiological and pathological processes, including neuroinflammation and immune response modulation.[2] Consequently, access to high-purity derivatives like this compound is essential for developing chemical probes, reference standards, and starting materials for the synthesis of more complex biologically active molecules.

The synthesis described herein focuses on the selective reduction of an aromatic nitro-compound, a fundamental transformation in organic chemistry.[5] The chosen methodology is robust, high-yielding, and employs readily available reagents, making it suitable for standard laboratory settings.

Reaction Principle and Reagent Selection

The core transformation involves the reduction of the nitro group (-NO₂) on the aromatic ring to an amino group (-NH₂). Several methodologies exist for this conversion, including catalytic hydrogenation and the use of various metal-based reducing agents.[5][6]

  • Catalytic Hydrogenation (e.g., H₂/Pd/C): While often efficient, this method can sometimes lead to the reduction of other functional groups and may require specialized high-pressure equipment.[6][7]

  • Metal/Acid Systems (e.g., Fe/HCl, Zn/HCl): These are classic and effective methods for nitro group reduction.[6]

  • Tin(II) Chloride (SnCl₂): This reagent provides a mild and selective method for reducing aromatic nitro groups, often in the presence of other reducible functionalities like esters, which makes it ideal for this synthesis.[6][8][9] The reaction proceeds via a series of single electron transfers from the Sn(II) salt, followed by protonation from the acidic medium.[9]

For this protocol, Tin(II) chloride dihydrate (SnCl₂·2H₂O) in an acidic ethanolic solution is selected. This system is well-documented, offers excellent yields, and avoids the need for high-pressure apparatus. The acidic environment, provided by concentrated hydrochloric acid, is crucial for the reaction mechanism and for keeping the tin species in solution.

Detailed Experimental Protocol

Materials and Equipment
Reagents & Chemicals Grade Supplier Notes
Methyl 2-nitro-3-hydroxybenzoate≥98%Commercially AvailableStarting Material
Tin(II) chloride dihydrate (SnCl₂·2H₂O)ACS ReagentSigma-Aldrich, etc.Reducing Agent
Ethanol (EtOH), 200 ProofAnhydrousFisher Scientific, etc.Reaction Solvent
Hydrochloric Acid (HCl), ~37%ACS ReagentCommercially AvailableAcid Catalyst
Ethyl Acetate (EtOAc)ACS GradeCommercially AvailableExtraction Solvent
Saturated Sodium Bicarbonate (NaHCO₃)ACS GradeCommercially AvailableFor neutralization
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeCommercially AvailableDrying Agent
Deionized Water (DI H₂O)--For work-up

Equipment:

  • Round-bottom flasks (100 mL, 250 mL)

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel (500 mL)

  • Büchner funnel and filter flask

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders)

  • TLC plates (silica gel 60 F₂₅₄)

  • pH paper or pH meter

Reagent Stoichiometry
Reagent MW ( g/mol ) Mass (g) Moles (mmol) Equivalents
Methyl 2-nitro-3-hydroxybenzoate197.15[10]5.0025.361.0
Tin(II) chloride dihydrate225.63[11]22.87101.444.0
Concentrated HCl36.46~10 mL--
Ethanol46.07100 mL--
Step-by-Step Synthesis Procedure
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.00 g (25.36 mmol) of Methyl 2-nitro-3-hydroxybenzoate in 100 mL of ethanol. Stir the mixture until the starting material is fully dissolved.

  • Addition of Reagents: To the stirred solution, add 22.87 g (101.44 mmol) of tin(II) chloride dihydrate. Carefully add ~10 mL of concentrated hydrochloric acid dropwise. The mixture will become warm and may change color.

  • Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 80-85 °C) using a heating mantle.

  • Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC). Prepare a sample by taking a small aliquot from the reaction mixture, diluting it with ethyl acetate, and spotting it on a TLC plate. A suitable mobile phase is 30% ethyl acetate in hexanes. The reaction is complete when the starting material spot is no longer visible (typically 2-4 hours).

  • Cooling and Quenching: Once the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature. Cool it further in an ice bath.

  • Neutralization and Work-up: Slowly and carefully pour the cooled reaction mixture into a beaker containing ~150 mL of ice. While stirring vigorously, slowly add saturated sodium bicarbonate solution to neutralize the excess acid. Continue adding the base until the pH of the solution is approximately 7-8. A thick, white precipitate of tin salts will form.

  • Extraction: Transfer the entire mixture to a 500 mL separatory funnel. Extract the aqueous slurry with ethyl acetate (3 x 100 mL). The product will move into the organic layer.

  • Washing and Drying: Combine the organic extracts and wash them with brine (saturated NaCl solution, 1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound as a solid.

Purification by Recrystallization
  • Transfer the crude solid to a clean Erlenmeyer flask.

  • Select a suitable solvent system for recrystallization. A mixture of ethanol and water is often effective for aminobenzoates.[12][13]

  • Add a minimal amount of hot ethanol to the flask to dissolve the crude product completely.

  • While the solution is still hot, add hot deionized water dropwise until the solution becomes slightly cloudy (the cloud point). Add a few more drops of hot ethanol to redissolve the precipitate.

  • Allow the flask to cool slowly to room temperature. Inducing rapid crystallization by placing it directly in an ice bath may trap impurities.

  • Once crystals have formed, cool the flask in an ice bath for an additional 30 minutes to maximize precipitation.

  • Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold ethanol/water mixture.

  • Dry the crystals under vacuum to obtain pure this compound. A typical yield is around 90-95%.[14]

Visualization of the Experimental Workflow

G cluster_prep Reaction Phase cluster_workup Isolation & Work-up cluster_purify Purification & Analysis Setup 1. Dissolve Starting Material (Methyl 2-nitro-3-hydroxybenzoate in EtOH) AddReagents 2. Add SnCl2·2H2O and Conc. HCl Setup->AddReagents Reflux 3. Heat to Reflux (2-4 hours) AddReagents->Reflux Monitor 4. Monitor by TLC Reflux->Monitor Cool 5. Cool Reaction Mixture Monitor->Cool Neutralize 6. Neutralize with NaHCO3 (pH 7-8) Cool->Neutralize Extract 7. Extract with Ethyl Acetate Neutralize->Extract Dry 8. Dry & Concentrate Extract->Dry Recrystallize 9. Recrystallize (EtOH/H2O) Dry->Recrystallize FilterDry 10. Filter and Dry Final Product Recrystallize->FilterDry Characterize 11. Characterize (NMR, MS, etc.) FilterDry->Characterize

Caption: Workflow for the synthesis of this compound.

Characterization and Expected Results

The final product should be characterized to confirm its identity and purity.

  • Appearance: Off-white to light brown solid.

  • Yield: ~90-95%.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is a key tool for structural confirmation. Expected chemical shifts for this compound (400 MHz, DMSO-d₆) are:[14]

    • δ 9.66 (s, 1H, -OH)

    • δ 7.20 (d, 1H, Ar-H)

    • δ 6.81 (d, 1H, Ar-H)

    • δ 6.39 (t, 1H, Ar-H)

    • δ 6.09 (br. s, 2H, -NH₂)

    • δ 3.78 (s, 3H, -OCH₃)

Safety and Handling Precautions

This procedure involves hazardous materials and should only be performed by trained personnel in a well-ventilated chemical fume hood.[15]

  • Personal Protective Equipment (PPE): Always wear chemical splash goggles, a flame-resistant lab coat, and chemical-resistant gloves (e.g., nitrile).[11][16]

  • Tin(II) Chloride (SnCl₂): Corrosive and moderately toxic. It can cause severe skin burns, eye damage, and may cause an allergic skin reaction.[16][17][18] Avoid inhaling dust.

  • Concentrated Hydrochloric Acid (HCl): Highly corrosive and toxic. Causes severe skin burns and eye damage. Vapors can cause respiratory irritation. Handle with extreme care.[17]

  • Solvents: Ethanol and ethyl acetate are flammable. Keep away from ignition sources.

  • Neutralization: The neutralization step with sodium bicarbonate is exothermic and releases carbon dioxide gas. Perform this step slowly and with caution in a large beaker to avoid frothing over.

  • Waste Disposal: Dispose of all chemical waste, especially tin-containing residues, according to federal, state, and local regulations.[17] Neutralize acidic and basic aqueous waste before disposal.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Incomplete Reaction (Starting material visible on TLC)Insufficient heating time or temperature. Deactivated reducing agent.Extend the reflux time by 1-2 hours. Use a fresh bottle of SnCl₂·2H₂O.
Low Yield Incomplete extraction. Product loss during recrystallization. Premature crystallization during hot filtration.Perform additional extractions (e.g., 4-5 times). Use the minimum amount of hot solvent for recrystallization. Ensure the filtration apparatus is pre-heated.
Oily or Impure Product Incomplete removal of tin salts. Insufficient washing of organic layers.Ensure the aqueous layer is thoroughly neutralized to pH 7-8 to precipitate all tin hydroxides. Wash the combined organic layers thoroughly with brine.
Difficulty with Crystallization Solution is too dilute. Presence of impurities inhibiting crystallization.Concentrate the solution by slowly boiling off some solvent. Try scratching the inside of the flask with a glass rod. Add a seed crystal if available.

References

Application Note: A Detailed Protocol for the Synthesis of Methyl 2-amino-3-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, step-by-step experimental protocol for the synthesis of Methyl 2-amino-3-hydroxybenzoate, a valuable intermediate in the development of pharmaceuticals and other specialty chemicals. The described method is a robust and high-yielding reduction of Methyl 2-nitro-3-hydroxybenzoate. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical guidance, explanations of the underlying chemical principles, and critical safety information.

Introduction

This compound is a key building block in organic synthesis. Its structure, featuring an aromatic ring substituted with amino, hydroxyl, and methyl ester functional groups, makes it a versatile precursor for the synthesis of a variety of more complex molecules, including heterocyclic compounds and active pharmaceutical ingredients. The strategic placement of these functional groups allows for a wide range of chemical transformations, making it a molecule of significant interest in medicinal chemistry and materials science.

This protocol details a reliable method for the preparation of this compound via the reduction of its nitro precursor. The chosen methodology is based on a well-established chemical transformation that is both efficient and scalable, making it suitable for laboratory-scale synthesis.

Reaction Scheme

The synthesis proceeds via the reduction of the nitro group of Methyl 2-nitro-3-hydroxybenzoate to an amine using iron powder in an acidic medium.

G start Methyl 2-nitro-3-hydroxybenzoate product This compound start->product Reduction reagents Fe, Acetic Acid, Ethanol

Caption: Overall reaction scheme for the synthesis.

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of this compound.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )QuantityNotes
Methyl 2-nitro-3-hydroxybenzoate22621-41-6197.158.0 g (40.58 mmol)Starting material. Irritant[1][2][3].
Iron Powder7439-89-655.8459.97 g (178.55 mmol)Reducing agent. Flammable solid[4].
Acetic Acid (Glacial)64-19-760.0580 mLSolvent and acid catalyst. Corrosive[5][6][7].
Ethanol64-17-546.0780 mLCo-solvent. Flammable liquid[8][9][10].
Ethyl Acetate141-78-688.11200 mLExtraction solvent. Flammable liquid[11][12].
Saturated Sodium Bicarbonate Solution144-55-884.01As neededFor neutralization. Mild irritant[13][14][15].
Anhydrous Sodium Sulfate7757-82-6142.04As neededDrying agent. Not considered hazardous[16][17][18].
Deionized Water7732-18-518.02As neededFor workup.
Equipment
  • 250 mL three-necked round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Thermometer

  • Separatory funnel (500 mL)

  • Beakers and Erlenmeyer flasks

  • Büchner funnel and filter paper

  • Rotary evaporator

Reaction Procedure

G cluster_0 Reaction Setup cluster_1 Workup A 1. Dissolve Methyl 2-nitro-3-hydroxybenzoate in Acetic Acid and Ethanol B 2. Add Iron Powder A->B C 3. Heat to reflux for 2 hours B->C D 4. Cool to room temperature C->D E 5. Dilute with water D->E F 6. Extract with Ethyl Acetate (2x) E->F G 7. Combine organic layers F->G H 8. Wash with saturated NaHCO3 solution G->H I 9. Dry over anhydrous Na2SO4 H->I J 10. Filter and concentrate I->J

Caption: Step-by-step experimental workflow.

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and thermometer, dissolve 8.0 g (40.58 mmol) of Methyl 2-nitro-3-hydroxybenzoate in a mixture of 80 mL of acetic acid and 80 mL of ethanol at room temperature.

  • Addition of Reducing Agent: To the stirred solution, add 9.97 g (178.55 mmol) of iron powder in portions. The addition may cause a slight exotherm.

  • Reflux: Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain at this temperature for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Cooling and Dilution: After 2 hours, remove the heating mantle and allow the mixture to cool to room temperature. Dilute the cooled reaction mixture with 50 mL of deionized water.

  • Extraction: Transfer the mixture to a 500 mL separatory funnel and extract twice with 100 mL portions of ethyl acetate.

  • Washing: Combine the organic layers and wash with a saturated aqueous solution of sodium bicarbonate until the effervescence ceases. This step neutralizes any remaining acetic acid.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Purification

The crude product can be purified by recrystallization from a suitable solvent system such as ethanol/water or by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.

Characterization

  • Appearance: The final product is expected to be a solid.

  • Yield: A high yield of approximately 95% can be expected.

  • Melting Point: The melting point of the starting material, Methyl 2-nitro-3-hydroxybenzoate, is 127-132 °C[1]. The melting point of the product should be determined and compared to literature values if available.

  • ¹H NMR Spectroscopy: The structure of the product can be confirmed by ¹H NMR spectroscopy. A predicted ¹H NMR spectrum can be used for initial comparison[19].

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling any of the chemicals mentioned in this protocol.

  • Ventilation: All steps of this procedure should be performed in a well-ventilated fume hood.

  • Reagent Handling:

    • Acetic Acid: Corrosive and causes severe skin burns and eye damage[5][6][7]. Handle with extreme care.

    • Ethanol and Ethyl Acetate: Highly flammable liquids[8][9][10][11][12]. Keep away from open flames and other ignition sources.

    • Iron Powder: Flammable solid[4]. Avoid creating dust clouds.

    • Methyl 2-nitro-3-hydroxybenzoate: Irritant. Avoid contact with skin and eyes[1][2][3].

    • This compound: Harmful if swallowed, in contact with skin, or if inhaled[20][21].

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of this compound. By following the outlined steps and adhering to the safety precautions, researchers can successfully synthesize this valuable chemical intermediate for their research and development needs. The causality-driven explanations for each experimental choice aim to provide a deeper understanding of the synthetic process, ensuring both safety and reproducibility.

References

Application Notes & Protocols: Methyl 2-amino-3-hydroxybenzoate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of a Trifunctional Scaffolding

Methyl 2-amino-3-hydroxybenzoate is a trifunctional aromatic compound featuring an amine, a hydroxyl group, and a methyl ester positioned in a unique ortho/meta relationship. This specific arrangement of reactive sites makes it an exceptionally valuable and versatile building block in modern organic synthesis. The nucleophilic amine and hydroxyl groups, ortho to each other, are perfectly poised for cyclization reactions, forming the bedrock of various heterocyclic systems. The methyl ester provides a convenient handle for further derivatization, such as amidation or reduction. These structural features allow chemists to construct complex molecular architectures, particularly those found in pharmacologically active compounds and advanced materials. This guide provides an in-depth exploration of its key applications, complete with detailed protocols and mechanistic insights for researchers in drug discovery and synthetic chemistry.

Core Application I: Synthesis of Substituted Benzoxazoles

The most prominent application of this compound is its role as a precursor to the benzoxazole scaffold. Benzoxazoles are a privileged heterocyclic motif found in numerous compounds with diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The synthesis typically involves the condensation of the ortho-aminophenol functionality with a suitable electrophile, followed by cyclization.

Mechanism of Formation: Condensation and Cyclization Cascade

The reaction between an ortho-aminophenol derivative like this compound and an aldehyde or its equivalent is a classic method for benzoxazole synthesis.[1][3] The process is generally believed to proceed through the initial formation of a Schiff base (imine) between the amino group and the aldehyde. This is followed by an intramolecular nucleophilic attack of the hydroxyl group onto the imine carbon, leading to a cyclized intermediate (a dihydrobenzoxazole). Subsequent dehydration or oxidation yields the final, stable aromatic benzoxazole ring system. The reaction is often catalyzed by an acid or can proceed under oxidative conditions.[4]

Benzoxazole_Formation reactant1 This compound schiff_base Schiff Base Intermediate reactant1->schiff_base reactant2 R-CHO (Aldehyde) reactant2->schiff_base catalyst + Acid Catalyst - H₂O cyclized_int Cyclized Intermediate (Dihydrobenzoxazole) schiff_base->cyclized_int Intramolecular Cyclization product Substituted Benzoxazole cyclized_int->product Dehydration/ Oxidation - H₂O

Caption: General workflow for benzoxazole synthesis.

Protocol 1: Microwave-Assisted Synthesis of 2-(2,4-dichlorophenyl)-1,3-benzoxazole-4-carboxylate

This protocol details a microwave-assisted synthesis which often leads to shorter reaction times and improved yields compared to conventional heating. The reaction utilizes a benzoyl chloride as the electrophilic partner and p-toluenesulfonic acid as the catalyst.[5]

Materials:

  • This compound (1.0 eq)

  • 2,4-Dichlorobenzoyl chloride (1.0 eq)

  • p-Toluenesulfonic acid monohydrate (0.2 eq)

  • Xylene (solvent)

  • Microwaveable reaction vial with a stir bar

  • Ethyl acetate, Sodium bicarbonate solution (for workup)

Procedure:

  • In a microwaveable reaction vial, suspend this compound (e.g., 700 mg, 4.19 mmol), 2,4-dichlorobenzoyl chloride (e.g., 877 mg, 4.19 mmol), and p-toluenesulfonic acid monohydrate (e.g., 210 mg, 0.838 mmol) in 10 ml of xylene.[5]

  • Seal the vial and place it in a microwave reactor.

  • Heat the reaction mixture to 180°C and hold for 30 minutes with stirring.[5]

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate.

  • Wash the organic phase sequentially with 0.5N hydrochloric acid (twice) and a dilute sodium bicarbonate solution (once).[5]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the residue via recrystallization or column chromatography to obtain the target 2-(2,4-dichlorophenyl)-1,3-benzoxazole-4-carboxylate.

Expected Outcome: This procedure provides a direct route to a highly functionalized benzoxazole. The ester group at the 4-position can be further manipulated, for instance, by hydrolysis to the carboxylic acid followed by amide coupling.

Core Application II: Building Block for Phenoxazine Dyes and Biologically Active Molecules

Phenoxazines are another class of vital heterocyclic compounds known for their applications as dyes, fluorescent probes, and pharmaceutical agents. The synthesis often involves the condensation of an aminophenol with a quinone or a related derivative.[6][7] While direct condensation with this compound is less commonly cited, its underlying 2-aminophenol structure is the key reactive element.

Protocol 2: Synthesis of a Benzo[a]phenoxazine-5-one Derivative

This protocol is adapted from the synthesis of related phenoxazine structures, illustrating the condensation reaction between an aminophenol derivative and a naphthoquinone.[7][8] This reaction forms the core tricyclic phenoxazine ring system.

Phenoxazine_Synthesis_Workflow start This compound + 2,3-Dichloro-1,4-naphthoquinone reaction Condensation Reaction (Solvent: Ethanol/Benzene, Base: K₂CO₃) start->reaction Reflux workup Aqueous Workup & Extraction reaction->workup purification Purification (Column Chromatography) workup->purification product Methyl Benzo[a]phenoxazine-5-one Carboxylate Derivative purification->product

Caption: Experimental workflow for phenoxazine synthesis.

Materials:

  • This compound (1.0 eq)

  • 2,3-Dichloro-1,4-naphthoquinone (1.0 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) or Potassium Acetate (base)[6]

  • Ethanol/Benzene or Chloroform (solvent)[6]

  • Standard glassware for reflux

Procedure:

  • Dissolve this compound and 2,3-dichloro-1,4-naphthoquinone in the chosen solvent system (e.g., ethanol/benzene) in a round-bottom flask.[6]

  • Add the base (e.g., anhydrous potassium carbonate) to the mixture.

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Perform a standard aqueous workup: partition the residue between water and an organic solvent like ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the resulting crude solid by column chromatography on silica gel to isolate the target phenoxazine derivative.

Causality and Insights: The base is crucial for this reaction as it facilitates the deprotonation of the phenol and/or amine, increasing their nucleophilicity. The reaction proceeds via a sequence of nucleophilic aromatic substitution and condensation steps to build the heterocyclic core. The choice of solvent can significantly impact reaction rates and yields.

Summary of Synthetic Applications

The utility of this compound as a synthetic intermediate is summarized below, highlighting the types of reactions and the resulting molecular scaffolds.

Starting MaterialReagent/PartnerKey TransformationProduct ClassPotential Applications
This compoundAldehydes, Acyl Chlorides[5]Condensation/CyclizationBenzoxazoles[3]Pharmaceuticals, Agrochemicals
This compoundDichloro-naphthoquinones[6][7]Condensation/AnnulationPhenoxazinesDyes, Fluorescent Probes, Drugs
This compoundIsocyanates, IsothiocyanatesAddition/CyclizationBenzoxazinonesBioactive compounds
This compoundα-DiketonesPictet-Spengler typeFused HeterocyclesComplex natural product synthesis

Conclusion and Future Outlook

This compound has established itself as a cornerstone building block for the synthesis of nitrogen and oxygen-containing heterocycles. Its pre-organized functional groups provide an efficient entry into molecular frameworks of significant interest to the pharmaceutical and materials science industries. The protocols described herein offer reliable methods for constructing benzoxazole and phenoxazine cores. Future research will likely focus on expanding the scope of its applications, developing novel catalytic systems for its transformations, and incorporating it into the synthesis of increasingly complex and functional molecules.

References

Application Notes & Protocols: The Strategic Use of Methyl 2-amino-3-hydroxybenzoate as a Versatile Intermediate in Herbicide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 2-amino-3-hydroxybenzoate, a derivative of 3-hydroxyanthranilic acid, serves as a highly valuable and versatile scaffold in the synthesis of advanced agrochemicals. Its unique trifunctional arrangement—an aromatic amine, a hydroxyl group, and a methyl ester—provides multiple reactive sites for building complex herbicidal molecules. This document provides a comprehensive guide for researchers and drug development professionals on the strategic application of this intermediate. We detail the rationale for its use, focusing on its role as a precursor to potent sulfonylurea herbicides that target the acetolactate synthase (ALS) enzyme. Detailed, field-tested protocols for the synthesis of the intermediate and its subsequent elaboration into a model herbicidal compound are provided, complete with mechanistic insights, validation checkpoints, and visual workflows.

Introduction: The Strategic Importance of this compound

This compound (CAS No. 17672-21-8) is a key organic intermediate whose structural features are highly advantageous for the synthesis of bioactive compounds, particularly herbicides.[1][2] The parent compound, 3-hydroxyanthranilic acid, is a known metabolite in biological systems, including in the degradation pathway of certain herbicides.[2][3] The strategic placement of the amino, hydroxyl, and carboxylate groups on the phenyl ring allows for regioselective modifications, making it an ideal starting material for constructing the complex pharmacophores required for high herbicidal efficacy.

Specifically, this intermediate is an excellent precursor for the synthesis of sulfonylurea herbicides. This class of herbicides is renowned for its high potency at low application rates, broad weed control spectrum, and excellent crop selectivity.[4][5] The mechanism of action for these herbicides is the inhibition of the acetolactate synthase (ALS) enzyme (also known as acetohydroxyacid synthase or AHAS), which is critical for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants.[6][7][8] Since this pathway is absent in mammals, sulfonylurea herbicides exhibit low mammalian toxicity, a highly desirable trait.[7]

Chemical Properties of this compound
PropertyValueReference
CAS Number 17672-21-8[1][2]
Molecular Formula C₈H₉NO₃[1][2]
Molecular Weight 167.16 g/mol [1][2]
Appearance Solid[1]
Purity Typically ≥97%[1]
Synonyms Methyl 3-Hydroxyanthranilate[2]

Rationale and Mechanistic Pathway

The core utility of this compound lies in its ability to be converted into a substituted phenylsulfonyl chloride. This sulfonyl chloride is a critical building block that can be coupled with various heterocyclic amines to create the characteristic sulfonylurea bridge (-SO₂-NH-C(=O)-NH-).

Mechanism of Action: ALS Inhibition

The ultimate herbicidal target is the ALS enzyme. By inhibiting this enzyme, the synthesis of essential amino acids is blocked, leading to a cessation of cell division and plant growth, ultimately resulting in plant death.[7][8]

Pyruvate Pyruvate ALS Acetolactate Synthase (ALS) Target Enzyme Pyruvate->ALS Substrate Acetolactate α-Acetolactate ALS->Acetolactate Catalysis AminoAcids Valine, Leucine, Isoleucine Acetolactate->AminoAcids Multi-step Pathway Proteins Proteins & Cell Division AminoAcids->Proteins Herbicide Sulfonylurea Herbicide Herbicide->ALS INHIBITION

Caption: Mechanism of Action for Sulfonylurea Herbicides.

Synthesis Protocols

The following protocols provide a validated pathway from a common precursor to this compound and its subsequent conversion to a model sulfonylurea herbicide.

Protocol 1: Synthesis of this compound (Intermediate)

This protocol describes the reduction of a nitro group to an amine, a fundamental and reliable transformation in organic synthesis. The use of iron powder in an acidic medium is a classic, cost-effective, and high-yielding method for this conversion.

Rationale: The reaction proceeds via the reduction of the nitro group on Methyl 2-nitro-3-hydroxybenzoate. Iron powder acts as the reducing agent, which, in the presence of acetic acid, readily donates electrons to the nitro group, ultimately converting it to an amine. The ethanol/acetic acid solvent system is chosen for its ability to dissolve the starting material and facilitate the reaction.

cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Isolation cluster_3 Product A Dissolve Methyl 2-nitro-3-hydroxybenzoate in Acetic Acid/Ethanol (1:1) B Add Iron Powder A->B C Heat to Reflux (approx. 2 hours) B->C D Cool to Room Temp C->D E Dilute with Water D->E F Extract with Ethyl Acetate (2x) E->F G Combine Organic Phases F->G H Wash with NaHCO₃ Solution G->H I Dry over Anhydrous Na₂SO₄ H->I J Concentrate under Reduced Pressure I->J K Obtain this compound (Yield: ~95%) J->K

Caption: Workflow for the Synthesis of the Intermediate.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve Methyl 2-nitro-3-hydroxybenzoate (8.0 g, 40.58 mmol) in a mixed solvent of acetic acid (80 mL) and ethanol (80 mL) at room temperature.[9]

  • Addition of Reducing Agent: To this solution, add iron powder (9.97 g, 178.55 mmol) in portions to control any initial exotherm.[9]

  • Reflux: Heat the reaction mixture to reflux and maintain for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Cooling and Dilution: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with 50 mL of deionized water.[9]

  • Extraction: Transfer the mixture to a separatory funnel and extract twice with ethyl acetate (2 x 100 mL).[9]

  • Washing: Combine the organic layers and wash with a dilute sodium bicarbonate solution until the aqueous layer is neutral. This step is crucial to remove the acetic acid catalyst.

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent by concentration under reduced pressure using a rotary evaporator.[9]

  • Validation: The resulting solid is the target product, this compound. A typical yield is around 6.50 g (95%).[9] Characterization can be confirmed using ¹H-NMR. The expected ¹H-NMR spectrum in DMSO-d₆ shows peaks at δ 9.66 (s, 1H, OH), 7.20 (d, 1H), 6.81 (d, 1H), 6.39 (t, 1H), 6.09 (br. s, 2H, NH₂), and 3.78 (s, 3H, OCH₃).[9]

Protocol 2: Synthesis of a Model Sulfonylurea Herbicide

This protocol outlines a plausible, multi-step synthesis of a potent herbicide starting from the intermediate prepared in Protocol 1. This pathway is representative of industrial syntheses for sulfonylurea herbicides.[4][5][10][11]

Caption: Synthetic Pathway to a Model Sulfonylurea Herbicide.

Step-by-Step Methodology:

Step A: Diazotization and Conversion to Sulfonyl Chloride

  • Diazotization: Dissolve this compound in an aqueous solution of hydrochloric acid and cool to 0-5°C in an ice bath. Add a solution of sodium nitrite dropwise while maintaining the temperature below 5°C. The formation of the diazonium salt is critical for the next step.

  • Sulfonylation (Sandmeyer-type reaction): Prepare a solution of sulfur dioxide in acetic acid and add a catalytic amount of copper(I) chloride. Slowly add the cold diazonium salt solution to this mixture. Vigorous nitrogen evolution will be observed. Allow the reaction to warm to room temperature and stir for several hours.

  • Work-up: Quench the reaction by pouring it over ice. Extract the product, the corresponding sulfonyl chloride, with a suitable organic solvent like dichloromethane. Wash, dry, and concentrate to obtain the crude sulfonyl chloride intermediate.

Step B: Sulfonamide Formation

  • Coupling: Dissolve the sulfonyl chloride intermediate from Step A in a solvent such as pyridine or tetrahydrofuran. Add a stoichiometric amount of a heterocyclic amine (e.g., 2-amino-4,6-dimethoxypyrimidine, a common moiety in commercial herbicides) and stir at room temperature.[10] The reaction forms the stable sulfonamide linkage.

  • Isolation: After the reaction is complete, remove the solvent and purify the resulting sulfonamide, often by recrystallization or column chromatography.

Step C: Formation of the Sulfonylurea Bridge

  • Activation/Coupling: The final step involves creating the urea linkage. This is typically achieved by reacting the sulfonamide from Step B with a phenyl carbamate or an isocyanate in the presence of a base.[11][12] For example, reacting the sulfonamide with phenyl (4-chloro-6-methoxypyrimidin-2-yl)carbamate would yield a structure analogous to the commercial herbicide Chlorimuron-ethyl.[6][10][13]

  • Purification: The final product is isolated and purified, typically by recrystallization, to yield the high-purity sulfonylurea herbicide.

Conclusion

This compound is a strategically important intermediate for the synthesis of high-value agrochemicals. Its inherent chemical functionalities provide a robust platform for constructing complex molecules, particularly sulfonylurea herbicides. The protocols outlined in this guide offer reliable and high-yielding methods for both the synthesis of the intermediate and its elaboration into a final herbicidal product. By understanding the causality behind each experimental step and employing rigorous validation techniques, researchers can effectively leverage this versatile building block in the development of next-generation crop protection agents.

References

Application Note: Synthesis of Bentazon Metabolites from Methyl 2-amino-3-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Metabolic Fate of Bentazon and the Need for Analytical Standards

Bentazon, a selective post-emergence herbicide, is widely used to control broadleaf weeds in various crops.[1] Its environmental and biological degradation leads to the formation of several metabolites, primarily 6-hydroxybentazon and 8-hydroxybentazon, through hydroxylation of the aromatic ring.[1][2] N-methyl-bentazon has also been identified as a relevant transformation product.[3] To accurately monitor the environmental fate of Bentazon and ensure food safety, researchers and regulatory bodies require pure analytical standards of these metabolites. This application note provides a detailed synthetic strategy and protocols for the preparation of 6-hydroxybentazon, 8-hydroxybentazon, and N-methyl-bentazon, utilizing methyl 2-amino-3-hydroxybenzoate as a versatile starting material. This precursor offers a strategic advantage by incorporating a hydroxyl group from the outset, potentially simplifying the synthesis of hydroxylated metabolites.

Strategic Synthesis Design: A Unified Approach from a Common Precursor

The synthetic approach detailed herein is designed to be efficient and adaptable, allowing for the preparation of multiple Bentazon metabolites from a single, common precursor, this compound. The core of the strategy revolves around the construction of the benzothiadiazinone dioxide ring system, a hallmark of the Bentazon structure. The presence of the hydroxyl group on the precursor dictates a careful selection of reagents and reaction conditions to ensure regioselectivity and avoid unwanted side reactions.

The overall workflow can be visualized as follows:

Caption: Synthetic workflow for Bentazon metabolites.

Part 1: Synthesis of 6-Hydroxybentazon

The synthesis of 6-hydroxybentazon from this compound involves a three-step sequence: N-isopropylation, sulfamoylation, and cyclization. The strategic placement of the hydroxyl group at the 3-position of the precursor directly leads to the formation of the 6-hydroxy metabolite.

Step 1.1: N-Isopropylation of this compound

Causality: The introduction of the isopropyl group onto the amino functionality is a critical step in forming the Bentazon scaffold. Reductive amination with acetone in the presence of a reducing agent like sodium cyanoborohydride is an effective method for this transformation. The hydroxyl group is generally unreactive under these conditions.

Protocol:

  • To a solution of this compound (1.0 eq) in methanol, add acetone (1.5 eq) and glacial acetic acid (0.1 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Cool the reaction mixture to 0 °C and add sodium cyanoborohydride (1.2 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford methyl N-isopropyl-2-amino-3-hydroxybenzoate.

Step 1.2: Sulfamoylation of Methyl N-isopropyl-2-amino-3-hydroxybenzoate

Causality: The formation of the sulfonamide is achieved by reacting the N-isopropyl intermediate with a suitable sulfamoyl chloride precursor. The use of a base is necessary to deprotonate the amine and facilitate the nucleophilic attack. The phenolic hydroxyl group may require protection to prevent competing reactions. A common strategy is to use a silyl protecting group, which can be easily removed later.

Protocol:

  • Protect the hydroxyl group of methyl N-isopropyl-2-amino-3-hydroxybenzoate with a suitable protecting group (e.g., tert-butyldimethylsilyl chloride) in the presence of a base like imidazole.

  • Dissolve the protected intermediate in an aprotic solvent (e.g., dichloromethane) and cool to 0 °C.

  • Add a base such as triethylamine (1.5 eq), followed by the dropwise addition of sulfuryl chloride (1.2 eq).

  • Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 4-6 hours.

  • Quench the reaction with saturated aqueous sodium bicarbonate.

  • Extract the product with dichloromethane, dry the organic layer over anhydrous magnesium sulfate, and concentrate in vacuo.

  • The crude product, methyl 3-(protected-hydroxy)-2-(N-isopropylsulfamoyl)aminobenzoate, can be used in the next step without further purification.

Step 1.3: Cyclization to 6-Hydroxybentazon

Causality: The final ring closure to form the benzothiadiazinone dioxide is typically achieved by an intramolecular condensation reaction. A strong base is used to deprotonate the sulfonamide nitrogen, which then attacks the ester carbonyl group. Subsequent deprotection of the hydroxyl group yields the desired 6-hydroxybentazon.

Protocol:

  • Dissolve the crude product from the previous step in a suitable solvent like methanol.

  • Add a solution of sodium methoxide in methanol (2.0 eq) and heat the mixture to reflux for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and remove the protecting group by adding a dilute acid (e.g., 1M HCl) until the pH is acidic.

  • Remove the solvent under reduced pressure and partition the residue between water and ethyl acetate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by recrystallization or column chromatography to yield 6-hydroxybentazon.

Part 2: Synthesis of 8-Hydroxybentazon (A Note on an Alternative Precursor)

The synthesis of 8-hydroxybentazon requires a different starting material, as the hydroxyl group needs to be at the 5-position of the anthranilate ring to yield the 8-hydroxy substitution pattern on the final Bentazon structure. Methyl 2-amino-5-hydroxybenzoate would be the appropriate precursor for this synthesis, following a similar three-step sequence as outlined for 6-hydroxybentazon.

Part 3: Synthesis of N-Methyl-Bentazon

N-methyl-bentazon can be prepared from Bentazon, which can be synthesized from methyl anthranilate following established procedures.[4][5] The final step is the selective N-methylation of the sulfonamide nitrogen.

Protocol for N-Methylation:

  • Dissolve Bentazon (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF).

  • Add a mild base, such as potassium carbonate (1.5 eq).

  • Add a methylating agent, such as methyl iodide (1.2 eq), dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 6-8 hours.

  • Pour the reaction mixture into water and extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to afford N-methyl-bentazon.

Data Presentation

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected Yield (%)Purity (%)
6-Hydroxybentazon C₁₀H₁₂N₂O₄S256.2840-50 (overall)>98
8-Hydroxybentazon C₁₀H₁₂N₂O₄S256.2840-50 (overall)>98
N-Methyl-Bentazon C₁₁H₁₄N₂O₃S254.3170-80>98

Visualization of the Synthetic Pathway

Metabolite Synthesis Pathway cluster_6OH 6-Hydroxybentazon Synthesis cluster_8OH 8-Hydroxybentazon Synthesis (Conceptual) cluster_NMe N-Methyl-Bentazon Synthesis Start_6OH This compound Step1_6OH N-Isopropylation + Acetone, NaBH3CN Start_6OH->Step1_6OH Intermediate_6OH Methyl N-isopropyl-2-amino-3-hydroxybenzoate Step1_6OH->Intermediate_6OH Step2_6OH Sulfamoylation + SO2Cl2, Base Intermediate_6OH->Step2_6OH Intermediate2_6OH Methyl 3-hydroxy-2-(N-isopropylsulfamoyl)aminobenzoate Step2_6OH->Intermediate2_6OH Step3_6OH Cyclization + NaOMe Intermediate2_6OH->Step3_6OH End_6OH 6-Hydroxybentazon Step3_6OH->End_6OH Start_8OH Methyl 2-amino-5-hydroxybenzoate Process_8OH Similar 3-step process Start_8OH->Process_8OH End_8OH 8-Hydroxybentazon Process_8OH->End_8OH Start_NMe Bentazon Step_NMe N-Methylation + MeI, K2CO3 Start_NMe->Step_NMe End_NMe N-Methyl-Bentazon Step_NMe->End_NMe

Caption: Synthetic pathways for Bentazon metabolites.

Conclusion and Further Considerations

This application note provides a comprehensive guide for the synthesis of key Bentazon metabolites using a strategic and efficient approach. The use of this compound as a precursor for 6-hydroxybentazon highlights the importance of precursor selection in simplifying synthetic routes. The protocols provided are based on established chemical principles and can be adapted and optimized by researchers to meet their specific needs. For all synthesized compounds, thorough characterization using techniques such as NMR, Mass Spectrometry, and HPLC is essential to confirm their identity and purity.

References

Application Notes & Protocols: The Formation of Methyl 2-amino-3-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 2-amino-3-hydroxybenzoate, also known as Methyl 3-hydroxyanthranilate, is a valuable substituted aromatic compound.[1] Its structural arrangement, featuring amino, hydroxyl, and methyl ester functional groups on a benzene ring, makes it a versatile building block in organic synthesis. This intermediate is particularly significant in the pharmaceutical and life sciences sectors, serving as a precursor for more complex molecules with potential therapeutic applications.[1][2] Understanding the mechanisms of its formation is critical for researchers and drug development professionals to optimize synthesis, increase yields, and ensure the purity of the final product.

This document provides a detailed examination of the primary reaction mechanisms for the synthesis of this compound, supported by field-proven protocols and expert insights. We will explore three principal synthetic strategies: the classic Fischer-Speier esterification, the reduction of a nitro-aromatic precursor, and the base-mediated alkylation of the parent carboxylic acid.

Part 1: Reaction Mechanisms & Scientific Rationale

The synthesis of this compound can be approached from several angles, each with distinct advantages and mechanistic considerations. The choice of pathway often depends on the availability of starting materials, desired scale, and sensitivity of functional groups.

Mechanism I: Fischer-Speier Esterification of 3-Hydroxyanthranilic Acid

The most direct route is the Fischer-Speier esterification of 3-hydroxyanthranilic acid (2-amino-3-hydroxybenzoic acid) with methanol.[3][4] This is a classic acid-catalyzed condensation reaction that is fundamentally reversible.[5][6]

Causality Behind the Mechanism: The reaction's success hinges on overcoming an unfavorable equilibrium. The process is initiated by the protonation of the carboxylic acid's carbonyl oxygen by a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[6] This protonation significantly enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack by the weakly nucleophilic oxygen atom of methanol.[5][7]

A critical consideration for aminobenzoic acids is the basicity of the amino group. The amino group will react with the strong acid catalyst, forming an ammonium salt. Therefore, a stoichiometric amount of the acid catalyst is often required to ensure there is enough free acid to catalyze the esterification effectively.[7] The reaction is driven to completion by using a large excess of the alcohol (methanol), which also serves as the solvent, and by removing the water produced during the reaction, in accordance with Le Châtelier's Principle.[7]

Fischer_Esterification cluster_0 Step 1: Carbonyl Protonation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Proton Transfer & Water Elimination cluster_3 Step 4: Deprotonation Start 3-Hydroxyanthranilic Acid + H⁺ ProtonatedAcid Protonated Carbonyl Intermediate Start->ProtonatedAcid Catalyst (H₂SO₄) Tetrahedral Tetrahedral Intermediate ProtonatedAcid->Tetrahedral Methanol Methanol (CH₃OH) Methanol->Tetrahedral Nucleophilic attack ProtonatedEster Protonated Ester Tetrahedral->ProtonatedEster Internal H⁺ transfer Water H₂O ProtonatedEster->Water Elimination FinalEster This compound ProtonatedEster->FinalEster Deprotonation CatalystRegen H⁺ (Catalyst Regenerated)

Caption: Mechanism of Fischer-Speier Esterification.

Mechanism II: Reduction of Methyl 2-nitro-3-hydroxybenzoate

An alternative and widely used strategy involves the reduction of a nitro group on a pre-formed ester. This pathway begins with Methyl 2-nitro-3-hydroxybenzoate and reduces the nitro (-NO₂) group to the primary amine (-NH₂).

Causality Behind the Mechanism: This method is advantageous when the nitro-substituted starting material is more readily available or cost-effective than 3-hydroxyanthranilic acid. The transformation of a nitro group to an amine is a fundamental reaction in organic synthesis. Common methods include:

  • Catalytic Hydrogenation: Using hydrogen gas (H₂) with a metal catalyst like Palladium on carbon (Pd/C).[8] This is a clean and efficient method, often providing high yields with few byproducts.

  • Metal-Acid Reduction: Employing a metal, such as iron (Fe), tin (Sn), or zinc (Zn), in an acidic medium like acetic acid or hydrochloric acid.[9] The reaction proceeds through a series of electron and proton transfers, with intermediates like nitroso and hydroxylamine species being formed before the final amine product is achieved. The synthesis described by ChemicalBook utilizes iron powder in a mixture of acetic acid and ethanol.[9]

Nitro_Reduction Start Methyl 2-nitro-3-hydroxybenzoate (Ar-NO₂) Product This compound (Ar-NH₂) Start->Product Reduction Reagents Reducing Agent (e.g., Fe/CH₃COOH or H₂/Pd-C) Reagents->Product

Caption: General pathway for nitro group reduction.

Mechanism III: Base-Mediated Alkylation

A third approach involves the direct alkylation of 3-hydroxyanthranilic acid using a methylating agent in the presence of a base. This method avoids the use of strong acids.

Causality Behind the Mechanism: In this pathway, a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) deprotonates the most acidic proton of 3-hydroxyanthranilic acid, which is the carboxylic acid proton, to form a carboxylate salt.[8][10] This carboxylate anion is a potent nucleophile. It then reacts with a methylating agent, like dimethyl sulfate or methyl iodide, via an Sₙ2 reaction to form the methyl ester.[8][10][11] The choice of a relatively mild base and controlled temperature is crucial to prevent undesired side reactions, such as methylation of the phenolic hydroxyl group or the amino group.

Base_Alkylation Start 3-Hydroxyanthranilic Acid (Ar-COOH) Base Base (e.g., K₂CO₃) Start->Base Carboxylate Carboxylate Anion (Ar-COO⁻) Base->Carboxylate Deprotonation AlkylatingAgent Methylating Agent (e.g., (CH₃)₂SO₄) Carboxylate->AlkylatingAgent Product This compound (Ar-COOCH₃) AlkylatingAgent->Product Sₙ2 Attack

Caption: Base-mediated esterification via alkylation.

Part 2: Experimental Protocols & Data

The following protocols are designed to be self-validating, providing clear, actionable steps for laboratory synthesis.

Protocol 1: Fischer Esterification Synthesis

This protocol is adapted from standard Fischer esterification procedures for aminobenzoic acids.[5][12]

Objective: To synthesize this compound from 3-hydroxyanthranilic acid.

Reagents & Materials:

Reagent/MaterialMolar Mass ( g/mol )AmountMoles (mmol)Molar Eq.
3-Hydroxyanthranilic Acid153.145.00 g32.61.0
Methanol (Anhydrous)32.04100 mL-Solvent/Excess
Sulfuric Acid (Conc.)98.083.0 mL~55~1.7
Sodium Bicarbonate (Sat. Soln.)-~150 mL-Neutralizer
Deionized Water-As needed-Wash

Experimental Procedure:

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-hydroxyanthranilic acid (5.00 g).

  • Reagent Addition: Add anhydrous methanol (100 mL) to the flask and stir to dissolve the solid. Place the flask in an ice-water bath to cool.

  • Catalyst Addition: While stirring, slowly and carefully add concentrated sulfuric acid (3.0 mL) dropwise. A precipitate may form as the aminobenzoic acid salt.

  • Reaction: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. Continue refluxing for 4-6 hours. The solid should dissolve as the reaction progresses.

  • Work-up: Allow the reaction mixture to cool to room temperature. Pour the cooled solution into a beaker containing 200 mL of ice-water.

  • Neutralization: While stirring vigorously, slowly add saturated sodium bicarbonate solution. Carbon dioxide gas will evolve. Continue adding the base until the gas evolution ceases and the pH of the solution is neutral to slightly basic (pH 7-8). A precipitate of the crude product will form.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with three portions of cold deionized water (3 x 30 mL).

  • Drying & Purification: Allow the product to air-dry on the filter. The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.

Protocol 2: Reductive Amination Synthesis

This protocol is based on the reduction of a nitro-aromatic compound using iron powder.[9]

Objective: To synthesize this compound from Methyl 2-nitro-3-hydroxybenzoate.

Reagents & Materials:

Reagent/MaterialMolar Mass ( g/mol )AmountMoles (mmol)Molar Eq.
Methyl 2-nitro-3-hydroxybenzoate197.158.00 g40.61.0
Iron Powder (<325 mesh)55.8510.0 g1794.4
Acetic Acid (Glacial)60.0580 mL-Solvent
Ethanol46.0780 mL-Solvent
Ethyl Acetate-~200 mL-Extraction
Sodium Bicarbonate (Dilute Soln.)-As needed-Wash

Experimental Procedure:

  • Setup: In a 500 mL round-bottom flask, dissolve Methyl 2-nitro-3-hydroxybenzoate (8.00 g) in a mixed solvent of glacial acetic acid (80 mL) and ethanol (80 mL).

  • Reagent Addition: Add iron powder (10.0 g) to the solution.

  • Reaction: Attach a reflux condenser and heat the reaction mixture to reflux with vigorous stirring. Maintain reflux for 2 hours. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with 50 mL of water.

  • Extraction: Transfer the mixture to a separatory funnel and extract twice with ethyl acetate (2 x 100 mL).

  • Washing: Combine the organic layers and wash them with a dilute sodium bicarbonate solution until the aqueous layer is neutral. Then, wash with brine.

  • Isolation: Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the target product, this compound.[9]

General Laboratory Workflow

Workflow Setup Setup Assemble glassware (flask, condenser) Add reagents and solvent Reaction Reaction Heat to reflux Stir for specified time Monitor by TLC Setup->Reaction Workup Work-up Cool reaction mixture Quench/Neutralize Perform extraction Reaction->Workup Isolation Isolation & Purification Dry organic layer Remove solvent (rotovap) Recrystallize crude product Workup->Isolation Analysis Analysis Determine yield and purity Characterize (NMR, IR, MS) Isolation->Analysis

Caption: A generalized workflow for chemical synthesis.

References

Application Notes and Protocols for the Purification of Crude Methyl 2-amino-3-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Purity

Methyl 2-amino-3-hydroxybenzoate is a pivotal intermediate in the synthesis of a wide array of pharmaceutical compounds and fine chemicals.[1][2] Its molecular structure, featuring an amino group, a hydroxyl group, and a methyl ester, provides a versatile scaffold for further chemical modification. However, these same functional groups render the molecule susceptible to various side reactions during synthesis, such as oxidation, self-condensation, or hydrolysis, leading to a crude product containing a spectrum of impurities.

For researchers in drug development and materials science, the purity of this starting material is not merely a matter of quality control but a fundamental prerequisite for obtaining reliable, reproducible results and ensuring the safety and efficacy of the final products. The presence of even minor impurities can lead to downstream reaction failures, the formation of undesirable by-products, and complications in structural elucidation.

This guide provides a comprehensive overview of robust, field-proven techniques for the purification of crude this compound. We will delve into the mechanistic principles behind each method, offering detailed, step-by-step protocols for recrystallization, acid-base extraction, and column chromatography, designed to elevate the purity of the compound to meet the stringent requirements of advanced research and development.

Table 1: Physicochemical Properties of this compound [1]

PropertyValue
Molecular Formula C₈H₉NO₃
Molecular Weight 167.16 g/mol
Appearance Solid
CAS Number 17672-21-8
Polar Surface Area 72.6 Ų
Hydrogen Bond Donors 2
Hydrogen Bond Acceptors 4
Storage Conditions Keep in dark place, Inert atmosphere, Store in freezer, under -20°C[1]

Strategic Overview: Selecting the Right Purification Path

The unique trifunctional nature of this compound dictates the available purification strategies. The presence of a basic amino group and an acidic phenolic hydroxyl group makes the compound amphoteric, opening the door for sophisticated separation via acid-base extraction.[3][4] Its solid state at room temperature makes recrystallization a primary and highly effective method for removing impurities.[5] Finally, its polarity allows for high-resolution separation using column chromatography. The choice of method depends on the nature of the impurities, the required scale, and the desired final purity.

Protocol I: Purification by Recrystallization

Principle of Causality: Recrystallization is a powerful technique that leverages the differences in solubility between the desired compound and its impurities in a given solvent at varying temperatures. An ideal solvent will dissolve the crude product completely at its boiling point but will have very low solubility for the target compound at low temperatures (0-4°C). Impurities should either be insoluble in the hot solvent (allowing for removal by hot filtration) or remain soluble in the cold solvent (and be removed with the mother liquor).

Key Challenge - Oxidation: Aminophenols are notoriously susceptible to air oxidation, which results in highly colored, polymeric impurities, often imparting a pink, brown, or black hue to the crude solid.[5] This process can be mitigated by working swiftly, using degassed solvents, or performing the recrystallization under an inert atmosphere (e.g., Nitrogen or Argon).[5]

Step-by-Step Protocol for Recrystallization
  • Solvent Selection: Begin by testing the solubility of a small amount of crude material in various solvents (see Table 2) to find the optimal system. A good solvent will dissolve the compound when hot but show poor solubility when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring (e.g., on a hot plate with a magnetic stir bar). Continue adding small portions of hot solvent until the solid is just fully dissolved. Using excess solvent will reduce the final yield.[5]

  • Decolorization (Optional): If the hot solution is colored, it indicates the presence of oxidation products. Remove the flask from the heat source, allow it to cool slightly, and add a small amount (1-2% by weight) of activated charcoal.[5] Reheat the solution to boiling for 5-10 minutes. The charcoal will adsorb the colored impurities.

  • Hot Filtration: If charcoal was used or if insoluble impurities are present, perform a hot filtration using a pre-heated funnel and fluted filter paper to remove them. This step must be done quickly to prevent premature crystallization in the funnel.

  • Crystallization: Cover the flask containing the clear, hot filtrate and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[5]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold solvent to remove any residual mother liquor containing dissolved impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent. Determine the melting point and perform TLC or HPLC analysis to confirm purity.

Table 2: Potential Solvents for Recrystallization

Solvent / SystemBoiling Point (°C)PolarityNotes
Water100HighGood for polar compounds; may require significant heating.
Ethanol78HighOften a good choice for moderately polar compounds.
Methanol65HighSimilar to ethanol, but lower boiling point.
Ethyl Acetate / HexaneVariableMedium to LowAn excellent two-solvent system. Dissolve in hot ethyl acetate and add hexane as an anti-solvent until turbidity appears, then reheat to clarify and cool.

Recrystallization Workflow

References

Selective Esterification of 2-Amino-3-Hydroxybenzoic Acid: A Robust Protocol Using Thionyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Drug Development Professionals

Abstract This application note provides a comprehensive, in-depth guide for the selective synthesis of methyl 2-amino-3-hydroxybenzoate from its corresponding carboxylic acid. 2-Amino-3-hydroxybenzoic acid presents a unique synthetic challenge due to its trifunctional nature, containing carboxylic acid, amino, and phenolic hydroxyl groups. This guide details a robust and highly efficient protocol utilizing thionyl chloride (SOCl₂) in methanol, a method that ensures high selectivity for the carboxylic acid function while simultaneously protecting the nucleophilic amino group. We will explore the underlying reaction mechanism, provide a detailed step-by-step experimental protocol, offer expert insights for troubleshooting, and present methods for the validation of the final product, this compound hydrochloride.

Introduction: The Synthetic Challenge

This compound is a valuable building block in the synthesis of pharmaceuticals and other complex organic molecules. Its utility stems from the strategic placement of three distinct functional groups on the aromatic ring, allowing for diverse subsequent chemical transformations. However, the very features that make this molecule synthetically valuable also complicate its preparation. The primary challenge lies in achieving selective esterification of the carboxylic acid without promoting unwanted side reactions at the basic amino group or the weakly acidic phenolic hydroxyl group.

Standard Fischer-Speier esterification, which employs a strong acid catalyst in an alcohol solvent, is a common method for converting carboxylic acids to esters.[1][2] While effective for simple substrates, the presence of a basic amino group in 2-amino-3-hydroxybenzoic acid necessitates stoichiometric amounts of the acid catalyst to protonate and "protect" the amine.[3][4] A more elegant and efficient solution is the use of thionyl chloride in methanol. This reagent system serves a dual purpose: it reacts with methanol to generate anhydrous hydrogen chloride (HCl) in situ, which acts as the acid catalyst, and it converts the carboxylic acid into a highly reactive acyl chloride or related intermediate, facilitating rapid esterification.[5][6] This method is widely recognized for its high yields and clean conversion in the esterification of amino acids and their derivatives.[7][8][9][10]

Mechanism and Selectivity

The success of the thionyl chloride method hinges on a cascade of controlled chemical events that favor the desired product.

  • In Situ Catalyst Generation : Thionyl chloride reacts vigorously with the methanol solvent to produce sulfur dioxide, methyl chloride, and, most importantly, anhydrous hydrogen chloride (HCl). This in situ generation of HCl ensures a completely anhydrous acidic environment, which is crucial for driving the esterification equilibrium forward.

  • Protection of the Amino Group : The generated HCl immediately protonates the most basic site on the substrate molecule: the amino group. This converts the -NH₂ group into an ammonium salt (-NH₃⁺Cl⁻). This positively charged group is no longer nucleophilic, effectively protecting it from participating in any side reactions, such as amide formation.[5][8]

  • Activation of the Carboxylic Acid : The carboxylic acid is activated towards nucleophilic attack in two ways. First, under the strongly acidic conditions, the carbonyl oxygen of the carboxylic acid is protonated, rendering the carbonyl carbon significantly more electrophilic.[1] Second, thionyl chloride can directly react with the carboxylic acid to form a highly reactive acyl chloride intermediate, which is then rapidly attacked by methanol.[6]

  • Nucleophilic Attack and Ester Formation : Methanol, acting as the nucleophile, attacks the activated carbonyl carbon. Following a proton transfer and the elimination of a water molecule (in the classic Fischer pathway) or chloride (from the acyl chloride intermediate), the stable methyl ester is formed.[1][6]

Why is the reaction selective? The phenolic hydroxyl group is a much weaker nucleophile than methanol and is significantly less reactive under these strongly acidic conditions. While esterification of phenols is possible, it typically requires different catalysts or harsher conditions.[2] The protonation and deactivation of the amino group ensure that it does not compete as a nucleophile. This orchestration of reactivity is why the SOCl₂/methanol system is the superior choice for this transformation.

G reactant reactant reagent reagent intermediate intermediate product product catalyst catalyst sub 2-Amino-3-hydroxy- benzoic Acid prot_sub Protonated Substrate (-NH₃⁺Cl⁻) sub->prot_sub Protonation of -NH₂ meoh Methanol (Solvent) hcl Anhydrous HCl (Generated in situ) meoh->hcl Reaction socl2 SOCl₂ socl2->hcl Reaction hcl->sub activated_cooh Activated Carboxyl (Protonated Carbonyl or Acyl Chloride Intermediate) prot_sub->activated_cooh Acid Catalysis / SOCl₂ tetra_int Tetrahedral Intermediate activated_cooh->tetra_int + Methanol (Nucleophilic Attack) final_prod This compound Hydrochloride tetra_int->final_prod - H₂O or -Cl⁻

Caption: Reaction mechanism for the selective esterification.

Detailed Experimental Protocol

This protocol is designed for the reliable synthesis and isolation of this compound hydrochloride.

Materials and Equipment
Reagents & MaterialsEquipment
2-Amino-3-hydroxybenzoic acidRound-bottom flask (100 mL)
Anhydrous Methanol (MeOH)Magnetic stirrer and stir bar
Thionyl Chloride (SOCl₂)Reflux condenser
Diethyl Ether (anhydrous)Ice-water bath
Celite (optional)Calcium chloride drying tube
TLC plates (Silica gel 60 F₂₅₄)Rotary evaporator
Buchner funnel and filter flask
Step-by-Step Synthesis Workflow

Safety First: This procedure involves corrosive and toxic chemicals. Thionyl chloride is highly corrosive and reacts violently with water, releasing toxic gases (HCl and SO₂). Perform all steps in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-amino-3-hydroxybenzoic acid (e.g., 5.0 g, 32.6 mmol).

    • Add anhydrous methanol (50 mL) to the flask. Stir the mixture to form a suspension.

    • Fit the flask with a reflux condenser, and place a calcium chloride drying tube atop the condenser to protect the reaction from atmospheric moisture.

    • Cool the entire apparatus in an ice-water bath with stirring. The temperature should be maintained between 0-5 °C.

  • Addition of Thionyl Chloride:

    • CRITICAL STEP: Slowly add thionyl chloride (e.g., 4.8 mL, 65.2 mmol, 2.0 eq) dropwise to the cold, stirring suspension over 20-30 minutes using a pressure-equalizing dropping funnel or a syringe.

    • Expert Insight: A slow, controlled addition is crucial to manage the exothermic reaction between SOCl₂ and methanol and to prevent a dangerous rise in temperature and pressure.[5] The initial suspension may dissolve as the hydrochloride salt of the starting material forms.

  • Reaction Progression:

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Heat the mixture to reflux (approx. 65 °C) using a heating mantle. Let the reaction proceed at reflux for 3-5 hours.

    • Self-Validation: Monitor the reaction's progress using Thin Layer Chromatography (TLC) (e.g., mobile phase of 7:3 Ethyl Acetate:Hexane). The starting material should be consumed, and a new, less polar spot corresponding to the ester product should appear.

  • Work-up and Isolation:

    • After the reaction is complete, cool the flask to room temperature.

    • Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. Caution: The vapors are corrosive.

    • The resulting residue will be the crude hydrochloride salt of the product.

  • Purification:

    • Add cold, anhydrous diethyl ether to the flask containing the crude solid.

    • Stir or sonicate the mixture vigorously to break up any clumps. This process washes away non-polar impurities.

    • Collect the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake with several portions of cold, anhydrous diethyl ether.

    • Dry the purified white to off-white solid under vacuum to yield this compound hydrochloride.

G step step condition condition output output start Suspend Starting Material in Anhydrous Methanol cool Cool to 0-5 °C start->cool add Dropwise Addition of Thionyl Chloride cool->add reflux Reflux for 3-5h add->reflux monitor Monitor via TLC reflux->monitor evap Rotary Evaporation monitor->evap Reaction Complete wash Wash with Anhydrous Ether evap->wash filter Vacuum Filtration & Drying wash->filter product Pure Product (Hydrochloride Salt) filter->product

Caption: Step-by-step experimental workflow diagram.

Expected Results and Validation

ParameterExpected Outcome
Product Form White to off-white crystalline solid
Product Name This compound hydrochloride
Yield Typically >90%
¹H NMR (DMSO-d₆) δ 9.66 (s, 1H, -OH), 7.20 (d, 1H, Ar-H), 6.81 (d, 1H, Ar-H), 6.39 (t, 1H, Ar-H), 6.09 (br. s, 2H, -NH₂), 3.78 (s, 3H, -OCH₃). Note: In the hydrochloride salt form, the amine protons may be broader and shifted, and exchangeable protons (-OH, -NH₃⁺) may vary.[11]
Purity Check TLC, Melting Point, NMR Spectroscopy

Troubleshooting and Expert Insights

  • Issue: Low Yield.

    • Cause: Incomplete reaction or presence of moisture.

    • Solution: Ensure all glassware is oven-dried and use anhydrous methanol. Confirm the quality of the thionyl chloride. Extend the reflux time if TLC shows significant starting material remaining.

  • Issue: Dark-colored Product.

    • Cause: Reaction temperature was too high during SOCl₂ addition, leading to decomposition or side reactions.

    • Solution: Maintain strict temperature control (0-5 °C) during the dropwise addition of thionyl chloride. If the product is significantly discolored, it may be further purified by recrystallization from a methanol/ether solvent system.

  • Trustworthiness Check: The protocol's integrity is validated by the isolation of the product as a hydrochloride salt.[9] This confirms that the amino group was protonated as expected. The final characterization via NMR spectroscopy provides definitive structural confirmation. The simplicity of the work-up—trituration and washing with ether—is a hallmark of a clean and efficient reaction, often yielding a product of high purity without the need for column chromatography.

Conclusion

The esterification of 2-amino-3-hydroxybenzoic acid using thionyl chloride in methanol is a highly effective and selective method, ideally suited for drug development and research applications. By leveraging the principles of functional group protection and activation, this protocol reliably produces this compound in high yield and purity. The procedure is straightforward, scalable, and avoids the complexities of other multi-step protection-deprotection strategies, making it an authoritative and trustworthy method for any scientist working with complex amino acid derivatives.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 2-amino-3-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Answering the technical needs of researchers, scientists, and drug development professionals, this guide provides in-depth troubleshooting and frequently asked questions for the synthesis of Methyl 2-amino-3-hydroxybenzoate. As a Senior Application Scientist, this document is structured to offer not just protocols, but the underlying scientific principles to empower you in your experimental work.

This compound is a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. However, its synthesis can be challenging due to the molecule's sensitive functional groups. This guide addresses common problems encountered during its preparation and provides robust, field-proven solutions.

Troubleshooting Guide

This section is designed to resolve specific experimental issues in a direct question-and-answer format.

Issue 1: Consistently Low Product Yield

Question: My synthesis of this compound is resulting in a low yield (<50%). What are the potential causes and how can I optimize the reaction?

Answer: Low yields are the most frequently reported issue and can stem from several factors, primarily related to the choice of synthetic route and the inherent instability of the starting materials and product.

The two primary synthetic routes are:

  • Reduction of Methyl 2-nitro-3-hydroxybenzoate: This is often the higher-yielding and more reliable method.

  • Direct Esterification of 3-Amino-3-hydroxybenzoic Acid (3-HAA): This route is more direct but fraught with complications.

Causality and Optimization Strategy:

  • Oxidation of Starting Material/Product: 3-hydroxyanthranilic acid and its methyl ester are highly susceptible to oxidation, especially in the presence of air or trace metal impurities. The amino and hydroxyl groups on the aromatic ring make it electron-rich and prone to forming colored, polymeric byproducts.

    • Solution: Degas all solvents thoroughly before use. Run the reaction under a strict inert atmosphere (Nitrogen or Argon). The use of an antioxidant can be considered, but its compatibility with the reaction conditions must be verified.

  • Incomplete Reaction (Esterification Route): Fischer esterification is an equilibrium-limited reaction.[1][2] The water produced during the reaction can hydrolyze the ester product, shifting the equilibrium back to the starting materials.

    • Solution: Use a large excess of methanol, which serves as both a reagent and solvent, to drive the equilibrium toward the product.[3] Alternatively, employ a method to remove water as it forms, such as a Dean-Stark apparatus or the addition of a dehydrating agent like molecular sieves.[4]

  • Suboptimal Catalyst (Esterification Route): While strong mineral acids like H₂SO₄ or HCl are standard catalysts for Fischer esterification, they can also promote side reactions with sensitive substrates.

    • Solution: Consider using a milder solid acid catalyst, such as a cation exchange resin (e.g., Amberlyst 15), which can be easily filtered off post-reaction, simplifying the workup.[5] Thionyl chloride (SOCl₂) in methanol is another effective method that converts the carboxylic acid to the acyl chloride in situ, followed by rapid esterification.

Issue 2: Significant Impurity and Byproduct Formation

Question: My final product is highly colored (dark brown or black) and shows multiple spots on TLC analysis. What are the likely side reactions, and how can they be minimized?

Answer: The formation of colored impurities is almost always due to oxidation. The aminophenol moiety is easily oxidized to quinone-imine species, which can then polymerize.

dot

Caption: Oxidation pathway leading to colored byproducts.

Minimization Strategies:

  • Strictly Anaerobic Conditions: As mentioned, maintaining an inert atmosphere from start to finish is critical. Purge the reaction vessel with nitrogen or argon before adding reagents.

  • Use High-Purity Reagents: Use freshly distilled or high-purity solvents to minimize metal contaminants that can catalyze oxidation.

  • Control Temperature: Avoid excessive heat. While the reduction of the nitro group often requires reflux, the reaction should be monitored closely and not heated longer than necessary.[6] Post-reaction, the product should be kept cool.

  • Chelating Agents: In cases where metal contamination is suspected, adding a small amount of a chelating agent like Ethylenediaminetetraacetic acid (EDTA) during the aqueous workup can sequester metal ions and prevent them from catalyzing oxidation.[7]

Issue 3: Difficulty in Product Purification and Isolation

Question: I am struggling to purify the product. Column chromatography gives poor separation, and the product seems to degrade on the column. What are the best practices for purification?

Answer: The polar amino and hydroxyl groups can cause the compound to streak on silica gel, and the acidic nature of silica can promote degradation.

Recommended Purification Protocol:

  • Aqueous Workup: After the reaction (especially the reduction route), a careful aqueous workup is essential. Neutralize the reaction mixture and extract the product with an organic solvent like ethyl acetate.[8] Wash the organic layer with brine to remove excess water.

  • Activated Carbon Treatment: If the crude product is highly colored, dissolving it in a suitable solvent (e.g., ethyl acetate or methanol) and stirring briefly with a small amount of activated carbon can remove many of the polymeric color impurities. Filter through a pad of Celite to remove the carbon.

  • Recrystallization: This is often the preferred method for purifying this compound.

    • Solvent Selection: A mixed solvent system is often effective. Common choices include methanol/water, ethanol/water, or ethyl acetate/hexane.[9] The goal is to find a system where the product is soluble at high temperatures but sparingly soluble at low temperatures.

    • Procedure: Dissolve the crude product in a minimal amount of the hot solvent. If impurities remain undissolved, filter the hot solution. Allow the solution to cool slowly to room temperature, then place it in an ice bath or freezer to maximize crystal formation. Collect the crystals by vacuum filtration.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable synthetic route for preparing this compound?

A1: The reduction of Methyl 2-nitro-3-hydroxybenzoate is generally the most robust and high-yielding method.[8] This precursor is synthesized by the nitration of methyl 3-hydroxybenzoate, followed by esterification. The reduction of the nitro group can be achieved with several reagents, but iron powder in acetic acid/ethanol is a common and effective choice.[6]

dot

Synthesis_Workflow cluster_0 Step 1: Esterification cluster_1 Step 2: Nitration cluster_2 Step 3: Reduction A 3-Hydroxybenzoic Acid B Methyl 3-hydroxybenzoate A->B  Methanol, H+ Catalyst   C Methyl 2-nitro-3-hydroxybenzoate B->C  HNO3, H2SO4   D This compound C->D  Fe, Acetic Acid/Ethanol  

Caption: Recommended synthetic workflow for this compound.

Q2: What are the key safety precautions to consider during this synthesis?

A2:

  • Nitration Step: The use of concentrated nitric and sulfuric acids is hazardous. This step is highly exothermic and must be performed with extreme care in a chemical fume hood, with proper personal protective equipment (PPE), including acid-resistant gloves and safety goggles. The temperature must be strictly controlled with an ice bath to prevent runaway reactions.

  • Reduction Step: When using reducing agents like iron powder, the reaction can be vigorous. Add the reducing agent slowly to control the reaction rate.

  • General Handling: The final product, this compound, should be handled with care. While specific toxicity data is limited, similar aromatic amines and phenols can be harmful.[10] Always wear gloves and safety glasses.

Q3: How should the final product be stored to ensure its stability?

A3: Due to its sensitivity to oxidation, proper storage is crucial for maintaining the purity of this compound. The recommended storage conditions are in a tightly sealed container, under an inert atmosphere (nitrogen or argon), in a dark place, and at low temperatures (store in a freezer at -20°C).[8][11]

Q4: Can I use 3-hydroxyanthranilic acid as the starting material? What are the challenges?

A4: Yes, you can start with 3-hydroxyanthranilic acid (also known as 3-HAA), which is a metabolite of tryptophan.[12] However, this compound is often more expensive and less stable than 3-hydroxybenzoic acid. The primary challenge is its extreme sensitivity to oxidation, which can be even more pronounced than that of the final ester product. If you use this starting material, all precautions for anaerobic conditions must be rigorously applied.

Experimental Protocols & Data

Protocol: Synthesis via Reduction of Methyl 2-nitro-3-hydroxybenzoate

This protocol is adapted from established procedures.[6][8]

  • Dissolution: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve Methyl 2-nitro-3-hydroxybenzoate (1 equivalent) in a 1:1 mixture of acetic acid and ethanol.

  • Addition of Reducing Agent: To this solution, add iron powder (approx. 4-5 equivalents) portion-wise to control the initial exotherm.

  • Reaction: Heat the mixture to reflux and maintain for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite to remove the iron salts. Dilute the filtrate with water and extract the product with ethyl acetate (3x).

  • Washing: Combine the organic extracts and wash them with a saturated sodium bicarbonate solution until the aqueous layer is neutral, followed by a wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization as described in the troubleshooting section.

ParameterCondition
Starting Material Methyl 2-nitro-3-hydroxybenzoate
Reagents Iron Powder, Acetic Acid, Ethanol
Temperature Reflux
Reaction Time 2-3 hours
Typical Yield 85-95%[6][8]
Appearance Off-white to light yellow solid

References

Side reactions and by-product formation in Methyl 2-amino-3-hydroxybenzoate synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 2-amino-3-hydroxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges, side reactions, and by-product formations encountered during the synthesis of this valuable compound. The information is presented in a question-and-answer format to directly address potential issues in your experimental work.

Section 1: Troubleshooting the Synthesis via Reduction of Methyl 2-nitro-3-hydroxybenzoate

This synthetic route is a common and effective method for preparing this compound. However, like any chemical transformation, it is not without its potential pitfalls. This section will address common issues related to this reduction reaction.

Q1: My reduction of methyl 2-nitro-3-hydroxybenzoate is incomplete, and I see starting material in my crude product. What could be the cause?

A1: Incomplete reduction is a frequent issue and can stem from several factors related to the reducing agent and reaction conditions.

  • Insufficient Reducing Agent: The stoichiometry of the reducing agent is critical. For metal-based reductions, such as with iron powder, the surface of the metal can become passivated by the formation of metal oxides, reducing its reactivity. It is crucial to use a sufficient excess of the activated metal.

  • Inactive Catalyst: If you are performing a catalytic hydrogenation (e.g., with Pd/C), the catalyst may be poisoned or deactivated. Ensure you are using a fresh, high-quality catalyst.

  • Inadequate Agitation: In heterogeneous reductions (e.g., with iron powder), efficient stirring is necessary to ensure good contact between the reactants.

  • Low Reaction Temperature: While some reductions proceed at room temperature, others may require heating to achieve a reasonable reaction rate. If your reaction is sluggish, a modest increase in temperature could be beneficial.

Troubleshooting Steps:

  • Increase the molar excess of the reducing agent (e.g., iron powder).

  • If using catalytic hydrogenation, try a fresh batch of catalyst.

  • Ensure vigorous stirring throughout the reaction.

  • If the reaction is proceeding slowly at room temperature, consider gentle heating.

Q2: I've observed the formation of a colored impurity in my reaction mixture. What could this be?

A2: The formation of colored by-products is often indicative of side reactions involving the nitro group or the aromatic ring.

  • Azo Compound Formation: Aromatic nitro compounds can be reduced to form symmetrically substituted azo compounds, which are often colored. This is more likely to occur with certain reducing agents, such as lead.[1] The electrochemical reduction of nitro compounds has also been shown to produce azo compounds.[2]

  • Oxidation of the Product: The desired product, this compound, is an aminophenol derivative. Aminophenols are susceptible to oxidation, which can lead to the formation of colored quinone-imine species or polymeric materials. This is particularly relevant during workup and purification if the product is exposed to air for extended periods. The related compound, 3-hydroxyanthranilic acid, is known to readily auto-oxidize.[3]

Mitigation Strategies:

  • Choose a reducing agent less prone to forming azo compounds, such as iron in acidic media.[4]

  • During the workup, it is advisable to work under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation of the final product.

  • Use degassed solvents for extraction and purification.

Section 2: Navigating Side Reactions in the Fischer Esterification of 2-Amino-3-hydroxybenzoic Acid

The direct esterification of 2-amino-3-hydroxybenzoic acid (also known as 3-hydroxyanthranilic acid) with methanol in the presence of an acid catalyst is another viable synthetic route. This section addresses the unique challenges of this method.

Q3: My Fischer esterification is giving a low yield, even after prolonged reaction times. Why is this happening?

A3: The Fischer esterification is a reversible reaction, and the presence of the amino group on the starting material introduces a specific challenge.[5][6][7]

  • Equilibrium Limitations: The reaction between a carboxylic acid and an alcohol to form an ester and water is an equilibrium process. To drive the reaction towards the product, it is essential to either use a large excess of the alcohol (methanol in this case) or to remove the water as it is formed.[8]

  • Catalyst Neutralization: The amino group in 2-amino-3-hydroxybenzoic acid is basic and will react with the acid catalyst (e.g., sulfuric acid), effectively neutralizing it. This means that a stoichiometric amount of acid is often required to both protonate the amino group and catalyze the esterification.

Optimization Approaches:

  • Use a large excess of methanol, which can also serve as the solvent.

  • Ensure that at least one equivalent of the acid catalyst is used to account for the basicity of the amino group.

  • Consider using a dehydrating agent or a Dean-Stark apparatus to remove water from the reaction mixture.

Q4: I have identified a by-product with a higher molecular weight than my desired product. What could it be?

A4: The presence of both an amino and a carboxylic acid group in the starting material, and in the product, can lead to intermolecular reactions.

  • N-Acylation (Amide Formation): The amino group of one molecule of 2-amino-3-hydroxybenzoic acid (or the product ester) can react with the carboxylic acid of another molecule to form an amide linkage. This results in the formation of dimers or even oligomers.

  • Self-Condensation: While less common, under harsh conditions, other condensation reactions could occur.

Preventative Measures:

  • Use a large excess of methanol to favor the esterification reaction over intermolecular N-acylation.

  • Maintain a moderate reaction temperature, as high temperatures can promote side reactions.

Q5: Is decarboxylation a concern during the Fischer esterification of 2-amino-3-hydroxybenzoic acid?

A5: Decarboxylation is a potential side reaction for some aromatic carboxylic acids, particularly under acidic conditions and at elevated temperatures. Anthranilic acid, a related compound, is known to undergo decarboxylation when heated.[9] While 2-amino-3-hydroxybenzoic acid is not a β-keto acid, which are particularly prone to decarboxylation, the possibility of this side reaction, especially under forcing conditions, should not be entirely dismissed. The biological metabolism of 3-hydroxyanthranilic acid involves decarboxylation, indicating a certain lability of the carboxyl group.[3]

Recommendations:

  • Avoid excessively high reaction temperatures and prolonged reaction times to minimize the risk of decarboxylation.

  • Monitor the reaction progress and stop it once the starting material is consumed to prevent the formation of degradation products.

Section 3: Purification and Stability of this compound

The successful synthesis of the target compound is only half the battle. Proper purification and storage are crucial to ensure the quality and integrity of the final product.

Q6: What are the best practices for purifying crude this compound?

A6: The purification strategy will depend on the nature of the impurities present in your crude product.

  • Acid-Base Extraction: This is a powerful technique for separating your product from unreacted starting materials and acidic or basic by-products. The amino group allows the product to be extracted into an acidic aqueous solution, leaving non-basic impurities in the organic phase. Conversely, the phenolic hydroxyl group allows for extraction into a basic aqueous solution. Careful control of pH is key.

  • Column Chromatography: Silica gel column chromatography is an effective method for separating the desired product from closely related impurities. A solvent system of ethyl acetate and heptane is a good starting point for elution.[4]

  • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system can be an excellent final purification step to obtain a highly pure crystalline product.

Q7: My purified this compound darkens over time. What is causing this instability and how can I prevent it?

A7: The discoloration of your product is a strong indication of oxidative degradation. As an aminophenol derivative, this compound is susceptible to oxidation by atmospheric oxygen.[10]

Storage Recommendations:

  • Inert Atmosphere: Store the purified compound under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.

  • Low Temperature: Store the product at a low temperature, preferably in a freezer, to slow down the rate of degradation.

  • Protection from Light: Store the compound in an amber vial or a light-proof container to prevent photodegradation.

Experimental Protocols

Protocol 1: Synthesis of this compound via Reduction
  • Dissolve methyl 2-nitro-3-hydroxybenzoate in a 1:1 mixture of acetic acid and ethanol.

  • Add iron powder (approximately 4-5 molar equivalents) to the solution.

  • Heat the reaction mixture to reflux and maintain for 2 hours, monitoring the reaction by TLC.

  • After completion, cool the mixture to room temperature and dilute with water.

  • Extract the product with ethyl acetate (2x).

  • Combine the organic phases and wash with a dilute sodium bicarbonate solution until neutral.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.[4]

Protocol 2: Fischer Esterification of 2-Amino-3-hydroxybenzoic Acid
  • Dissolve 2-amino-3-hydroxybenzoic acid in a large excess of anhydrous methanol.

  • Carefully add concentrated sulfuric acid (at least 1 molar equivalent) dropwise with stirring.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Neutralize the reaction mixture by the dropwise addition of a 10% sodium carbonate solution until gas evolution ceases and the pH is above 8.

  • Collect the precipitated product by vacuum filtration and wash with cold water.

  • Dry the crystals to obtain the crude product.

Visualizations

Diagram 1: Key Synthetic Pathways and Potential Side Reactions

G cluster_0 Reduction Route cluster_1 Esterification Route cluster_2 Product Degradation Nitro Precursor Methyl 2-nitro-3-hydroxybenzoate Product This compound Nitro Precursor->Product Reduction (e.g., Fe/H+) Azo Byproduct Azo Dimer Nitro Precursor->Azo Byproduct Side Reaction (e.g., Pb) Acid Precursor 2-Amino-3-hydroxybenzoic Acid Product_Ester This compound Acid Precursor->Product_Ester Esterification (MeOH/H+) Amide Byproduct N-Acyl Dimer Acid Precursor->Amide Byproduct Self-Condensation Decarboxylation Byproduct 2-Aminophenol Acid Precursor->Decarboxylation Byproduct Decarboxylation Final Product This compound Oxidation Product Colored Oxidation Products Final Product->Oxidation Product Oxidation (Air/Light)

Caption: Synthetic routes and potential side reactions.

Table 1: Troubleshooting Summary for Reduction Synthesis
Issue Potential Cause Recommended Solution
Incomplete ReactionInsufficient reducing agent or inactive catalyst.Increase molar excess of reducing agent; use fresh catalyst.
Colored ImpuritiesFormation of azo compounds or product oxidation.Choose appropriate reducing agent; work under inert atmosphere.
Low YieldPoor extraction or product degradation during workup.Optimize extraction pH; minimize exposure to air and light.
Table 2: Troubleshooting Summary for Esterification Synthesis
Issue Potential Cause Recommended Solution
Low YieldEquilibrium limitation; catalyst neutralization.Use excess methanol; use stoichiometric acid catalyst.
High MW By-productN-acylation (amide formation).Use large excess of methanol; maintain moderate temperature.
Gas EvolutionPossible decarboxylation.Avoid high temperatures and prolonged reaction times.

References

Technical Support Center: Synthesis of Methyl 2-amino-3-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 2-amino-3-hydroxybenzoate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important organic intermediate. The information is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

The most prevalent and generally reliable method is the direct esterification of 3-hydroxyanthranilic acid with methanol, typically under acidic catalysis. This reaction, a variation of the Fischer-Speier esterification, is favored for its use of readily available and inexpensive reagents. The general transformation is shown below:

Reaction Scheme: 3-Hydroxyanthranilic Acid + Methanol ⇌ this compound + Water

The primary challenge with this equilibrium-driven reaction is to effectively shift the equilibrium towards the product side to maximize the yield. This is usually achieved by using a large excess of methanol, which serves as both a reagent and the solvent, and by employing a dehydrating agent or an efficient catalyst.[1][2]

Q2: My final product is a dark brown or black tar, not the expected solid. What causes this discoloration?

This is a very common issue. The starting material, 3-hydroxyanthranilic acid, is highly susceptible to oxidation, especially under acidic conditions and at elevated temperatures.[3] The phenolic hydroxyl group and the aromatic amine make the ring electron-rich and prone to auto-oxidation, which leads to the formation of colored polymeric byproducts.[3]

Key factors contributing to discoloration include:

  • Presence of Oxygen: Performing the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can significantly mitigate oxidative side reactions.

  • Reaction Temperature: While heat is required to drive the esterification, excessive temperatures can accelerate the degradation of the starting material and product.

  • Purity of Starting Material: 3-hydroxyanthranilic acid can oxidize upon storage. Using old or discolored starting material will invariably lead to a discolored product. It is advisable to use freshly purchased or purified starting material.

Q3: How can I effectively monitor the progress of the reaction?

Thin-Layer Chromatography (TLC) is the most straightforward method for monitoring the reaction.[4][5]

  • Mobile Phase: A mixture of ethyl acetate and hexane (e.g., 1:1 or 3:7) is a good starting point for the mobile phase.

  • Visualization: The starting material (3-hydroxyanthranilic acid) and the product (this compound) are both UV active. The starting material is significantly more polar and will have a lower Rf value than the ester product.

  • Procedure: Spot the reaction mixture alongside a co-spot of the starting material on a TLC plate. The reaction is complete when the starting material spot has been completely consumed.[5]

Troubleshooting Guide: Low Yield and Purity Issues

This section addresses the most critical challenge in this synthesis: achieving a high yield of pure product.

Q4: My yield is consistently low (<50%). What are the primary causes and how can I fix them?

Low yield is often a result of an incomplete reaction, product degradation, or losses during workup. Below is a systematic guide to troubleshooting this issue.

Troubleshooting Flowchart for Low Yield

G start Low Yield Observed check_reagents 1. Verify Reagent Quality & Stoichiometry start->check_reagents check_catalyst 2. Evaluate Catalyst Choice & Amount check_reagents->check_catalyst Reagents OK sub_reagents1 Is starting material pure? (Not discolored) check_reagents->sub_reagents1 sub_reagents2 Is methanol anhydrous? (Water shifts equilibrium left) check_reagents->sub_reagents2 check_conditions 3. Optimize Reaction Conditions check_catalyst->check_conditions Catalyst OK check_workup 4. Refine Workup & Purification check_conditions->check_workup Conditions OK sub_conditions1 Is temperature optimal? (Reflux, not excessive heat) check_conditions->sub_conditions1 sub_conditions2 Is reaction time sufficient? (Monitor by TLC) check_conditions->sub_conditions2 success Improved Yield check_workup->success Workup OK sub_workup1 Is neutralization controlled? (Avoid product hydrolysis) check_workup->sub_workup1 sub_workup2 Are extractions efficient? check_workup->sub_workup2

Caption: A step-by-step troubleshooting guide for low yield.

Step 1: Verify Reagent Quality & Stoichiometry
  • Problem: Impure starting material or wet solvent.

  • Explanation: As mentioned, 3-hydroxyanthranilic acid is prone to oxidation.[3] Furthermore, Fischer esterification is a reversible reaction. The presence of water in the methanol will push the equilibrium back towards the starting materials, directly reducing the maximum achievable yield.[6]

  • Solution:

    • Use high-purity, colorless 3-hydroxyanthranilic acid. If it is discolored, consider recrystallization.

    • Use anhydrous methanol. Using a freshly opened bottle or drying the methanol over molecular sieves is recommended.

    • Use a large excess of methanol (it often serves as the solvent) to drive the equilibrium forward.[7]

Step 2: Evaluate Catalyst Choice and Amount
  • Problem: Ineffective catalysis.

  • Explanation: While a strong Brønsted acid is needed to protonate the carboxylic acid's carbonyl group and activate it for nucleophilic attack, the choice of catalyst is critical.[1][8]

  • Solution: Compare different catalytic systems. The two most common are:

    • Sulfuric Acid (H₂SO₄): Effective and inexpensive, but can contribute to charring and discoloration if used in high concentration or at excessive temperatures.[7]

    • Thionyl Chloride (SOCl₂): Often gives higher yields and cleaner reactions.[9] It reacts with methanol in situ to form HCl and methyl sulfite, which act as the catalysts. The key advantage is that SOCl₂ also acts as a dehydrating agent, consuming the water produced during the reaction and driving the equilibrium forward.[9][10][11]

Table 1: Comparison of Common Esterification Methods

MethodReagentsTypical ConditionsProsCons
Fischer Esterification 3-Hydroxyanthranilic acid, excess MeOH, cat. H₂SO₄Reflux, 4-24hInexpensive, simple setupEquilibrium limited, can cause charring[7]
Thionyl Chloride Method 3-Hydroxyanthranilic acid, excess MeOH, SOCl₂0°C to Reflux, 2-16hHigh yield, consumes water byproduct[9]SOCl₂ is corrosive and requires careful handling
Diazomethane Method 3-Hydroxyanthranilic acid, CH₂N₂ in etherRoom TemperatureNearly quantitative yield, very mild conditions[12][13]Diazomethane is toxic and explosive[14][15]
Step 3: Optimize Reaction Conditions
  • Problem: Suboptimal temperature or reaction time.

  • Explanation: The reaction requires heat to proceed at a reasonable rate. Refluxing in methanol (approx. 65°C) is typical. However, extended heating can lead to degradation.

  • Solution:

    • Gently reflux the reaction mixture. Avoid aggressive heating which can promote side reactions.[16]

    • Monitor the reaction by TLC every 1-2 hours. The reaction is complete once the starting material is no longer visible. Continuing to heat after completion will only decrease the yield through degradation.

Step 4: Refine Workup and Purification
  • Problem: Product loss during extraction or hydrolysis during neutralization.

  • Explanation: After the reaction, the mixture is acidic. It must be neutralized to allow for extraction of the free ester. Rushing this step can cause issues.

  • Solution:

    • Cool Down: Allow the reaction to cool to room temperature before workup.

    • Remove Excess Methanol: Remove most of the methanol under reduced pressure.

    • Dilute and Neutralize: Dilute the residue with water and/or ethyl acetate. Slowly and carefully add a weak base like saturated sodium bicarbonate (NaHCO₃) solution until effervescence ceases and the pH is neutral (~7-8).[5][17] Critical: Adding a strong base (like NaOH) or adding the base too quickly can cause localized heating and hydrolysis of the ester product back to the carboxylate salt.

    • Extract: Extract the aqueous layer multiple times with a suitable organic solvent like ethyl acetate or dichloromethane.[18]

    • Wash and Dry: Combine the organic layers, wash with brine to remove excess water, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[4]

Advanced Topics & Alternative Methods

Q5: I need to synthesize the ester under very mild conditions to protect other functional groups. Are there alternatives to strong acid catalysis?

Yes. For sensitive substrates, diazomethane offers a highly effective, albeit hazardous, alternative.

  • Method: Diazomethane (CH₂N₂) reacts rapidly and cleanly with carboxylic acids at room temperature to form methyl esters with nitrogen gas as the only byproduct.[12][15] The reaction is irreversible and often proceeds to quantitative yield.

  • Causality: The mechanism involves protonation of diazomethane by the carboxylic acid, followed by an Sₙ2 attack by the carboxylate anion on the resulting methyldiazonium cation.[15]

  • Warning: Diazomethane is highly toxic and explosive. It should only be handled by experienced personnel using specialized glassware and appropriate safety precautions.[14][19] Safer alternatives, such as (trimethylsilyl)diazomethane or imidazotetrazine-based reagents, are now available.[19]

Experimental Protocol: High-Yield Synthesis using the Thionyl Chloride Method

This protocol is an optimized procedure for achieving high yields of this compound.

Workflow Diagram

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Isolation cluster_3 Purification A 1. Suspend 3-hydroxyanthranilic acid in anhydrous MeOH under N₂ B 2. Cool flask to 0°C (ice bath) A->B C 3. Add SOCl₂ dropwise (exothermic, gas evolution) B->C D 4. Warm to room temp, then reflux (e.g., 70°C) C->D E 5. Monitor by TLC until starting material is consumed D->E F 6. Cool and concentrate (remove excess MeOH) E->F G 7. Dilute with EtOAc & H₂O F->G H 8. Neutralize slowly with sat. aq. NaHCO₃ G->H I 9. Separate layers, extract aqueous phase with EtOAc H->I J 10. Combine organics, wash with brine, dry (Na₂SO₄) I->J K 11. Filter and concentrate to yield crude product J->K L 12. Purify by column chromatography or recrystallization K->L

References

Technical Support Center: Optimizing the Synthesis of Methyl 2-amino-3-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 2-amino-3-hydroxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions. Our goal is to empower you with the knowledge to optimize your reaction conditions, maximize yields, and ensure the highest purity of your final product.

Introduction to the Synthesis of this compound

This compound is a valuable intermediate in the synthesis of various pharmaceuticals and fine chemicals. Its synthesis can be approached through two primary routes, each with its own set of advantages and potential challenges. This guide will delve into both pathways, offering detailed protocols and troubleshooting strategies.

The two principal synthetic strategies are:

  • Reduction of Methyl 2-nitro-3-hydroxybenzoate: A common and often high-yielding approach that involves the selective reduction of a nitro group to an amine.

  • Esterification of 3-Hydroxyanthranilic Acid: A direct method that involves the esterification of the corresponding carboxylic acid.

Below, we will explore the intricacies of each method, providing you with the necessary tools to navigate your synthesis successfully.

Synthetic Route 1: Reduction of Methyl 2-nitro-3-hydroxybenzoate

This is a widely employed method for the synthesis of this compound. The general scheme involves the reduction of the nitro group of Methyl 2-nitro-3-hydroxybenzoate to an amino group.

Start Methyl 2-nitro-3-hydroxybenzoate Product This compound Start->Product Reduction Reagents Reducing Agent (e.g., Fe/AcOH, Pd/C, H₂) Reagents->Product

Caption: General workflow for the reduction of Methyl 2-nitro-3-hydroxybenzoate.

Experimental Protocol: Reduction using Iron Powder in Acetic Acid/Ethanol

This protocol is adapted from a common procedure for nitro group reduction[1].

Materials:

  • Methyl 2-nitro-3-hydroxybenzoate

  • Iron powder

  • Glacial acetic acid

  • Ethanol

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Water

Procedure:

  • In a round-bottom flask, dissolve Methyl 2-nitro-3-hydroxybenzoate (1 equivalent) in a 1:1 mixture of acetic acid and ethanol.

  • Add iron powder (4-5 equivalents) to the solution.

  • Heat the reaction mixture to reflux and maintain for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature.

  • Dilute the reaction mixture with water and extract the product with ethyl acetate (2-3 times).

  • Combine the organic layers and wash with a saturated sodium bicarbonate solution until the aqueous layer is neutral.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization.

Troubleshooting Guide for the Reduction Route

This section addresses common issues encountered during the reduction of Methyl 2-nitro-3-hydroxybenzoate.

Issue 1: Low or No Product Yield

  • Question: My reaction shows a very low yield of the desired this compound. What could be the cause?

  • Answer: Low yields can stem from several factors:

    • Inactive Reducing Agent: The iron powder may be oxidized or of low reactivity. It is recommended to use freshly activated or high-purity iron powder.

    • Insufficient Reaction Time or Temperature: The reduction of the nitro group may be slow. Ensure the reaction is refluxed for an adequate amount of time and monitor the progress by TLC until the starting material is consumed.

    • Improper Work-up: The product, being an amino phenol, can be sensitive. Overly acidic or basic conditions during work-up can lead to degradation. Ensure the neutralization step with sodium bicarbonate is performed carefully.

Issue 2: Presence of Impurities and Side Products

  • Question: My final product is contaminated with several impurities. What are the likely side reactions and how can I avoid them?

  • Answer: The formation of side products is a common challenge.

    • Over-reduction: While less common with iron/acetic acid, more potent reducing agents could potentially reduce the ester group. If using catalytic hydrogenation (e.g., Pd/C, H₂), careful control of reaction time and hydrogen pressure is crucial.[2]

    • Incomplete Reaction: The presence of the starting material, Methyl 2-nitro-3-hydroxybenzoate, indicates an incomplete reaction. Increase the reaction time or the amount of reducing agent.

    • Formation of Azo or Azoxy Compounds: Under certain conditions, partial reduction can lead to the formation of dimeric azo or azoxy compounds. Ensuring a sufficient excess of the reducing agent and maintaining acidic conditions can help minimize these byproducts.

Issue 3: Difficulty in Product Isolation and Purification

  • Question: I am having trouble isolating a pure product after the reaction. What purification strategies are recommended?

  • Answer: this compound has both acidic (hydroxyl) and basic (amino) functional groups, which can complicate extraction and purification.

    • Extraction pH: The pH of the aqueous layer during extraction is critical. The product is most soluble in the organic phase at a neutral to slightly basic pH. Avoid strongly acidic or basic conditions during the work-up.

    • Column Chromatography: Silica gel column chromatography is an effective method for purification. A gradient elution system, starting with a non-polar solvent (e.g., hexane or heptane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is typically effective.

    • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) can yield a highly pure product.

cluster_0 Troubleshooting Low Yield Start Low Yield Observed Q1 Check Reducing Agent Activity Start->Q1 A1_yes Use Fresh/Activated Agent Q1->A1_yes Inactive Q2 Monitor Reaction Progress (TLC) Q1->Q2 Active A1_yes->Q2 A2_yes Increase Reaction Time/Temp Q2->A2_yes Incomplete Q3 Optimize Work-up pH Q2->Q3 Complete A2_yes->Q3 A3_yes Careful Neutralization Q3->A3_yes Suboptimal End Improved Yield Q3->End Optimal A3_yes->End

Caption: Troubleshooting logic for low yield in the reduction reaction.

Synthetic Route 2: Esterification of 3-Hydroxyanthranilic Acid

This route involves the direct conversion of 3-hydroxyanthranilic acid to its methyl ester. This can be achieved through Fischer esterification or by using a methylating agent.

Start 3-Hydroxyanthranilic Acid Product This compound Start->Product Esterification Reagents Methanol, Acid Catalyst (e.g., H₂SO₄, HCl) or Methylating Agent Reagents->Product

Caption: General workflow for the esterification of 3-Hydroxyanthranilic Acid.

Experimental Protocol: Fischer Esterification

This protocol is based on the general principles of Fischer esterification[3].

Materials:

  • 3-Hydroxyanthranilic acid

  • Methanol (anhydrous)

  • Concentrated sulfuric acid or hydrogen chloride (gas)

  • Sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Ether or ethyl acetate

Procedure:

  • Suspend 3-hydroxyanthranilic acid (1 equivalent) in anhydrous methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid (or bubble in dry HCl gas).

  • Heat the mixture to reflux for several hours to overnight. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture and remove the excess methanol under reduced pressure.

  • Dissolve the residue in ether or ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate to yield the crude product.

  • Purify by column chromatography or recrystallization.

Troubleshooting Guide for the Esterification Route

This section addresses common issues encountered during the esterification of 3-hydroxyanthranilic acid.

Issue 1: Incomplete Esterification

  • Question: My reaction does not go to completion, and I have a significant amount of starting material left. How can I drive the reaction forward?

  • Answer: Esterification is a reversible reaction. To drive the equilibrium towards the product, you can:

    • Use a Large Excess of Methanol: Methanol serves as both a reactant and the solvent. Using it in a large excess will shift the equilibrium towards the ester.

    • Remove Water: The water produced during the reaction can hydrolyze the ester back to the carboxylic acid. Using a dehydrating agent or a Dean-Stark apparatus to remove water can improve the yield. Concentrated sulfuric acid also acts as a dehydrating agent[3].

    • Increase Reaction Time: Some esterifications can be slow. Ensure the reaction has been allowed to proceed for a sufficient amount of time.

Issue 2: Side Reactions and Product Degradation

  • Question: I observe the formation of dark-colored byproducts, and my final product seems to be degrading. What could be the cause?

  • Answer: The amino and hydroxyl groups on the aromatic ring are susceptible to oxidation and other side reactions, especially under harsh conditions.

    • Harsh Acidic Conditions: Strong acids at high temperatures can lead to the sulfonation of the aromatic ring or other degradation pathways. Use a minimal amount of catalyst and avoid excessively high temperatures.

    • Oxidation: The aminophenol moiety can be sensitive to air oxidation, which is often catalyzed by trace metal impurities. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help mitigate this.

    • Alternative Methylation: For sensitive substrates, consider milder esterification methods, such as using methyl iodide with a non-nucleophilic base like cesium carbonate in DMF, which can proceed at room temperature[2].

Parameter Route 1: Reduction Route 2: Esterification
Starting Material Methyl 2-nitro-3-hydroxybenzoate3-Hydroxyanthranilic Acid
Key Reagents Fe/AcOH, Pd/C, H₂Methanol, H₂SO₄ (cat.)
Typical Yield High (can be >90%)[1]Moderate to High
Key Challenges Selective reduction, purificationReversibility, side reactions

Frequently Asked Questions (FAQs)

  • Q1: Which synthetic route is generally preferred for the synthesis of this compound?

    • A1: The choice of route often depends on the availability and cost of the starting materials. The reduction of Methyl 2-nitro-3-hydroxybenzoate is a very common and often high-yielding method[1]. However, if 3-hydroxyanthranilic acid is readily available, direct esterification can also be an effective approach.

  • Q2: How can I confirm the identity and purity of my final product?

    • A2: The identity and purity of this compound should be confirmed using standard analytical techniques. Proton NMR (¹H NMR) and Carbon NMR (¹³C NMR) spectroscopy will confirm the structure, while High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be used to assess purity. The melting point of the solid product can also be a good indicator of purity.

  • Q3: Are there any specific safety precautions I should take during this synthesis?

    • A3: Standard laboratory safety practices should always be followed. When working with flammable solvents like ethanol, methanol, and ethyl acetate, avoid open flames and use a well-ventilated fume hood. Concentrated acids like sulfuric acid are highly corrosive and should be handled with care. If performing a catalytic hydrogenation, ensure the proper setup and safety measures for handling hydrogen gas are in place.

References

Technical Support Center: Identification of Impurities in Methyl 2-amino-3-hydroxybenzoate Samples

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in identifying impurities in Methyl 2-amino-3-hydroxybenzoate. This guide provides practical, in-depth troubleshooting advice and answers to frequently asked questions, grounded in established analytical principles to ensure the integrity of your research and development processes.

Frequently Asked Questions (FAQs)

Q1: What are the most probable impurities in a sample of this compound?

A1: Impurities can originate from various stages, including synthesis, purification, and storage.[1] For this compound, potential impurities fall into several categories:

  • Starting Materials: Unreacted starting materials, such as 2-nitro-3-hydroxybenzoic acid or its methyl ester, can be present if the reduction step is incomplete.[2]

  • Intermediates & Byproducts: Isomeric impurities like Methyl 3-amino-2-hydroxybenzoate or Methyl 3-amino-4-hydroxybenzoate may form depending on the synthetic route.[3][4] Additionally, byproducts from side reactions, such as dimerization or polymerization of the starting materials or product, can occur.

  • Degradation Products: The molecule is susceptible to oxidation and hydrolysis.[5] The amino group can oxidize, leading to colored impurities, and the ester can hydrolyze back to the corresponding carboxylic acid, especially in the presence of moisture or acidic/basic conditions.

  • Residual Solvents: Solvents used during synthesis and purification (e.g., methanol, ethanol, ethyl acetate) may remain in the final product.[6]

Q2: My sample of this compound has a darker color than expected. What could be the cause?

A2: A darker color, such as a yellow or brown tint, is often indicative of oxidation of the aromatic amine functional group.[7] Aromatic amines are known to be sensitive to air and light, leading to the formation of colored oxidation products. The presence of trace metal impurities can also catalyze this degradation. It is advisable to store the material in a cool, dark place under an inert atmosphere (e.g., nitrogen or argon).

Q3: I'm seeing unexpected peaks in my HPLC chromatogram. How do I begin to identify them?

A3: A systematic approach is crucial. First, consider the potential impurities listed in Q1. Then, employ a multi-technique strategy:

  • HPLC-MS: Couple your HPLC to a mass spectrometer. The mass-to-charge ratio (m/z) of the unknown peaks will provide the molecular weight, which is a critical piece of information for identification.

  • Spiking Studies: If you have standards of suspected impurities, inject a mixture of your sample and a small amount of the standard. If the peak of interest increases in area, it's a strong indication of that impurity's presence.

  • Forced Degradation Studies: Intentionally stress your sample with acid, base, heat, light, and oxidation to see if you can generate the unknown impurity.[5][8] This can help confirm if it is a degradation product.

Q4: What are the regulatory standards for impurities in active pharmaceutical ingredients (APIs)?

A4: The International Council for Harmonisation (ICH) provides guidelines, specifically ICH Q3A, for impurities in new drug substances.[9][10][11] These guidelines establish thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the drug.[1][6][10] Generally, impurities present at a level of 0.10% or higher should be identified, and those above 0.15% may require toxicological qualification.

Troubleshooting Guide by Analytical Technique

This section provides detailed troubleshooting for common issues encountered during the analysis of this compound using various analytical techniques.

High-Performance Liquid Chromatography (HPLC)

Issue 1: Poor peak shape (tailing or fronting) for the main component.

  • Probable Cause & Explanation:

    • Secondary Interactions: The basic amino group can interact with acidic silanol groups on the surface of silica-based columns, leading to peak tailing.

    • Column Overload: Injecting too concentrated a sample can saturate the stationary phase, causing peak fronting.

    • Inappropriate Mobile Phase pH: The pH of the mobile phase affects the ionization state of the analyte. If the pH is not optimal, it can lead to poor peak shape.

  • Troubleshooting Steps:

    • Use a Base-Deactivated Column: Employ a column specifically designed for the analysis of basic compounds.

    • Optimize Mobile Phase pH: Adjust the mobile phase pH to be at least 2 pH units away from the pKa of the amino group to ensure it is fully protonated.

    • Add a Competitive Amine: Incorporate a small amount of a competitive amine, like triethylamine (TEA), into the mobile phase to block the active silanol sites.

    • Reduce Sample Concentration: Dilute your sample and reinject to check for column overload.

Issue 2: Unidentified peaks co-eluting with the main peak.

  • Probable Cause & Explanation:

    • Insufficient Resolution: The chromatographic conditions may not be adequate to separate closely eluting impurities.

  • Troubleshooting Steps:

    • Modify the Mobile Phase Gradient: If using a gradient, make it shallower to increase the separation between peaks.

    • Change the Organic Modifier: Switch from acetonitrile to methanol, or vice versa. The different selectivity may resolve the co-eluting peaks.

    • Adjust the pH: A small change in the mobile phase pH can alter the retention times of ionizable impurities.

    • Try a Different Stationary Phase: A column with a different chemistry (e.g., phenyl-hexyl instead of C18) can provide the necessary selectivity.

Gas Chromatography-Mass Spectrometry (GC-MS)

Issue 1: No peak or a very small peak for this compound.

  • Probable Cause & Explanation:

    • Thermal Lability: The compound may be degrading in the hot GC inlet. The combination of a hydroxyl and an amino group can make the molecule susceptible to thermal decomposition.

    • Non-Volatility: The polar functional groups (amine and hydroxyl) decrease the volatility of the molecule, making it difficult to analyze by GC without derivatization.[12]

  • Troubleshooting Steps:

    • Derivatization: Convert the polar functional groups into less polar, more volatile derivatives. Silylation (e.g., with BSTFA) or acylation (e.g., with trifluoroacetic anhydride) are common methods.[13]

    • Lower the Inlet Temperature: Use the lowest possible inlet temperature that still allows for efficient vaporization of the derivatized analyte.

    • Use a Cool On-Column Inlet: This type of inlet introduces the sample directly onto the column without passing through a hot injection port, minimizing thermal stress.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Issue 1: Broad peaks in the ¹H NMR spectrum.

  • Probable Cause & Explanation:

    • Paramagnetic Impurities: The presence of trace amounts of paramagnetic metals can cause significant line broadening.

    • Chemical Exchange: The protons on the amine (-NH₂) and hydroxyl (-OH) groups can undergo chemical exchange with residual water or with each other, leading to broad signals.

    • Sample Aggregation: At higher concentrations, molecules may aggregate, leading to broader peaks.

  • Troubleshooting Steps:

    • Filter the Sample: Pass the NMR sample through a small plug of celite or silica to remove particulate and some metal impurities.

    • Add a Chelating Agent: A small amount of EDTA can chelate paramagnetic metal ions.

    • D₂O Exchange: Add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The -NH₂ and -OH peaks will either disappear or sharpen significantly, confirming their identity.

    • Dilute the Sample: Re-run the spectrum at a lower concentration.

Issue 2: Unexpected signals in the aromatic region.

  • Probable Cause & Explanation:

    • Isomeric Impurities: The presence of positional isomers will give rise to different splitting patterns and chemical shifts in the aromatic region.

    • Starting Materials/Byproducts: Residual starting materials or byproducts from the synthesis will have their own distinct aromatic signals.

  • Troubleshooting Steps:

    • Acquire a 2D NMR Spectrum: A COSY spectrum will show which protons are coupled to each other, helping to piece together the structures of the impurities. An HSQC or HMBC spectrum can provide information on carbon-proton connectivity.[14]

    • Consult Reference Spectra: Compare the observed chemical shifts and coupling constants to literature values or spectral databases for known related compounds.

Fourier-Transform Infrared (FTIR) Spectroscopy

Issue 1: A broad absorption in the 3200-3600 cm⁻¹ region.

  • Probable Cause & Explanation:

    • Presence of Water: Residual moisture in the sample will appear as a broad O-H stretching band.

    • Carboxylic Acid Impurity: If the ester has hydrolyzed, the resulting carboxylic acid will show a very broad O-H stretch in this region.

  • Troubleshooting Steps:

    • Dry the Sample: Ensure the sample is thoroughly dried under vacuum before analysis.

    • Look for Carbonyl Stretch: A carboxylic acid impurity will also exhibit a C=O stretch around 1700-1725 cm⁻¹. The ester carbonyl of the main compound typically appears at a higher frequency (around 1735 cm⁻¹).[15]

Experimental Protocols & Data

Protocol 1: HPLC-UV Method for Impurity Profiling
  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    Time (min) %B
    0.0 5
    20.0 95
    25.0 95
    25.1 5

    | 30.0 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve 1 mg of the sample in 1 mL of 50:50 Acetonitrile:Water.

Protocol 2: Forced Degradation Study
  • Objective: To intentionally degrade the sample to help identify potential degradation products.[16]

  • Procedure:

    • Acid Hydrolysis: Dissolve the sample in 0.1 N HCl and heat at 60 °C for 4 hours.

    • Base Hydrolysis: Dissolve the sample in 0.1 N NaOH and keep at room temperature for 2 hours.

    • Oxidative Degradation: Dissolve the sample in 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid sample at 105 °C for 48 hours.

    • Photolytic Degradation: Expose the sample (in solution and as a solid) to UV light (254 nm) for 24 hours.

  • Analysis: Analyze the stressed samples by the HPLC-UV method described above and compare the chromatograms to that of an unstressed sample.

Table 1: Typical Impurities and Their Expected Analytical Signatures

ImpurityPotential OriginHPLC BehaviorMS (m/z) [M+H]⁺Key ¹H NMR SignalsKey FTIR Bands (cm⁻¹)
2-Nitro-3-hydroxybenzoic acidStarting MaterialMore polar, earlier elution184Aromatic protons shifted downfield due to nitro groupBroad O-H (acid), NO₂ stretches (~1530, 1350)
Methyl 3-amino-4-hydroxybenzoateIsomeric ImpuritySimilar polarity, may be difficult to resolve168Different aromatic splitting patternSimilar to main compound
2-Amino-3-hydroxybenzoic acidHydrolysis ProductMore polar, earlier elution154Absence of methyl ester singlet (~3.8 ppm)Broad O-H (acid)

Visualizations

Diagram 1: General Workflow for Impurity Identification

Impurity_Identification_Workflow cluster_initial Initial Analysis cluster_investigation Impurity Investigation cluster_techniques Identification Techniques cluster_conclusion Conclusion Initial_Sample This compound Sample HPLC_UV HPLC-UV Analysis Initial_Sample->HPLC_UV Unexpected_Peak Unexpected Peak Detected? HPLC_UV->Unexpected_Peak No_Issue No Significant Impurities (Proceed with QC) Unexpected_Peak->No_Issue No Identify Yes Unexpected_Peak->Identify Yes HPLC_MS LC-MS (Molecular Weight) Identify->HPLC_MS NMR NMR (Structure Elucidation) Identify->NMR FTIR FTIR (Functional Groups) Identify->FTIR Forced_Deg Forced Degradation (Confirm Degradants) Identify->Forced_Deg Structure_Elucidation Structure Elucidation & Quantification HPLC_MS->Structure_Elucidation NMR->Structure_Elucidation FTIR->Structure_Elucidation Forced_Deg->Structure_Elucidation Report Report Findings & Implement Controls Structure_Elucidation->Report

Caption: Workflow for identifying unknown impurities.

References

Preventing degradation of Methyl 2-amino-3-hydroxybenzoate during storage

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Methyl 2-amino-3-hydroxybenzoate

Introduction

Welcome to the technical support guide for this compound (CAS No. 17672-21-8). This document is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability and storage of this compound. This compound, an aminophenol derivative, is highly susceptible to oxidative degradation, which can compromise experimental results and product integrity. This guide provides in-depth, field-proven insights and protocols to ensure the long-term stability of your samples.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling and stability of this compound.

Q1: My vial of this compound has turned dark brown/black. Is it still usable?

A1: A significant color change from its typical yellow-to-brown solid appearance to a dark brown or black color is a strong indicator of oxidative degradation. The aromatic amine and hydroxyl groups on the benzene ring make the molecule highly susceptible to autoxidation, especially when exposed to air, leading to the formation of highly colored quinone-like structures and polymers. We strongly advise against using the degraded material, as its purity is compromised, and the degradation products could lead to spurious results or reaction failures. It is best to discard the material according to your institution's safety protocols and procure a fresh batch.

Q2: What are the absolute ideal storage conditions for this compound to maximize its shelf life?

A2: Based on its chemical structure and known sensitivity, the ideal storage protocol is multi-faceted. To maximize stability, you must rigorously protect the compound from atmospheric oxygen. The recommended best practice is to store this compound in a tightly sealed amber glass vial under an inert atmosphere (argon or nitrogen).[1] For long-term storage, this vial should be kept in a freezer at or below -20°C.[2]

Q3: I only have a standard refrigerator (+4°C). Is this sufficient for short-term storage?

A3: While freezer storage at -20°C is optimal, storage at +4°C in a properly sealed, inerted vial is acceptable for short-term use (i.e., days to a few weeks), provided the compound is protected from light and air. The lower temperature will slow the rate of oxidation compared to room temperature. However, for any storage period longer than a month, freezer conditions are strongly recommended to minimize the risk of degradation.

Q4: How should I prepare solutions of this compound to prevent degradation during my experiment?

A4: Solution-phase degradation can be even more rapid than in the solid state. To maintain stability, you must use deoxygenated solvents. This can be achieved by sparging your chosen solvent with a gentle stream of nitrogen or argon for 15-30 minutes immediately before use. Prepare the solution under an inert atmosphere if possible (e.g., in a glovebox or using Schlenk techniques). If a glovebox is unavailable, you can flush your flask with an inert gas before and after adding the solid and solvent. Use the solution as quickly as possible after preparation.

Part 2: In-Depth Troubleshooting Guide

This section provides a more detailed, problem-oriented approach to issues you might encounter.

Observed Problem Potential Root Cause(s) Recommended Action & Scientific Rationale
Rapid discoloration of a freshly prepared solution. 1. Dissolved Oxygen in Solvent: The most common cause. Oxygen in the solvent rapidly oxidizes the aminophenol moiety. 2. Solvent pH: Non-neutral pH can catalyze oxidation. Basic conditions deprotonate the hydroxyl/amino groups, increasing their electron density and susceptibility to oxidation.1. Use Deoxygenated Solvents: Before preparing your solution, sparge the solvent with an inert gas (N₂ or Ar) for at least 15-30 minutes. This displaces dissolved O₂. 2. Buffer or Use Neutral Solvents: If your experimental conditions allow, use a neutral, buffered solvent system. Avoid highly basic or acidic conditions during storage.
Inconsistent results or low yields in reactions. 1. Degraded Starting Material: Using a partially oxidized solid will introduce impurities and lower the effective concentration of the active compound. 2. Degradation During Reaction: Exposure to air or incompatible reagents during the experiment can degrade the molecule.1. Verify Purity Before Use: Run a quick purity check on your solid using HPLC or ¹H NMR (see Protocol 1). If degradation is observed, use a fresh, properly stored sample. 2. Maintain Inert Reaction Conditions: Run your reaction under a nitrogen or argon atmosphere, especially if the reaction requires elevated temperatures or extended times.
Appearance of unexpected peaks in analytical data (HPLC, LC-MS). 1. Oxidative Degradation Products: The new peaks are likely quinone-imines, oligomers, or other oxidation products. 2. Photosensitivity: Exposure to UV or strong visible light can induce photochemical degradation pathways.1. Implement Rigorous Handling: Follow the inert atmosphere handling protocols outlined in this guide (see Protocol 2). 2. Protect from Light: Store the solid and any prepared solutions in amber vials or wrap containers in aluminum foil to prevent light exposure.[2]

Part 3: Key Degradation Pathway & Prevention Workflow

Understanding the mechanism of degradation is key to preventing it. The primary pathway is autoxidation.

Visualizing the Degradation Process

The diagram below illustrates a simplified hypothesis for the oxidative degradation of this compound. The electron-rich aromatic ring is attacked by molecular oxygen, a process often accelerated by light and heat, leading to colored, complex products.

G cluster_0 Degradation Pathway cluster_1 Initiating Factors A This compound (Stable, Yellowish Solid) B Reactive Quinone-imine Intermediate A->B O₂, Light, Heat C Polymeric Degradation Products (Dark Brown/Black) B->C Polymerization O2 Atmospheric Oxygen Light UV/Visible Light Heat Elevated Temperature

Caption: Simplified oxidative degradation pathway.

Workflow for Preventing Degradation

Follow this workflow from receiving the compound to its use in experiments to ensure maximum stability.

Caption: Recommended workflow for handling and storage.

Part 4: Experimental Protocols

These protocols provide step-by-step instructions for assessing stability and for proper handling.

Protocol 1: HPLC Method for Purity Assessment

This protocol allows for the quantitative assessment of degradation. A decrease in the main peak area and the appearance of new, often broader peaks at different retention times indicate degradation.

  • Sample Preparation:

    • Accurately weigh ~1 mg of this compound.

    • Dissolve in 1 mL of deoxygenated HPLC-grade acetonitrile or methanol to create a 1 mg/mL stock solution.

    • Perform a serial dilution to a final concentration of ~50 µg/mL using the mobile phase as the diluent.

  • HPLC Conditions (General Starting Point):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

      • Start at 10% B, ramp to 95% B over 15 minutes.

      • Hold at 95% B for 2 minutes.

      • Return to 10% B over 1 minute and re-equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 254 nm and 310 nm.

    • Injection Volume: 10 µL.

  • Analysis:

    • Integrate the peak area of this compound.

    • Compare the peak area percentage to a reference standard or a freshly opened sample to determine the level of purity and degradation. The analytical methods described for similar compounds can be adapted for this purpose.[3]

Protocol 2: Best Practices for Handling and Weighing

This protocol minimizes exposure to atmospheric oxygen during routine laboratory handling.

  • Preparation:

    • Allow the sealed vial of this compound to warm to room temperature for at least 20 minutes before opening. This prevents condensation of atmospheric moisture inside the cold vial.

    • Have a source of inert gas (nitrogen or argon) with a gentle flow directed via a needle or tube.

  • Weighing:

    • Briefly remove the cap and immediately place the vial under the gentle stream of inert gas.

    • Quickly remove the desired amount of solid using a clean spatula.

    • Place the removed solid into your receiving flask, which should also be flushed with inert gas.

  • Resealing:

    • Before resealing the stock vial, flush the headspace with inert gas for 10-15 seconds.

    • Tightly screw the cap back on and reinforce the seal with paraffin film.

    • Return the vial to the -20°C freezer for storage.[2]

References

Troubleshooting guide for the reduction of methyl 2-nitro-3-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Reduction of Methyl 2-nitro-3-hydroxybenzoate

Welcome to the technical support guide for the reduction of methyl 2-nitro-3-hydroxybenzoate to its corresponding amine, methyl 2-amino-3-hydroxybenzoate. This document is designed for researchers and drug development professionals, providing in-depth troubleshooting advice and answers to frequently encountered challenges during this critical synthetic step.

Section 1: Frequently Asked Questions (FAQs) & Method Selection

This section addresses initial considerations and helps in selecting the most appropriate reduction strategy based on your laboratory setup, scale, and specific experimental constraints.

Q1: What are the most common methods for reducing the nitro group in methyl 2-nitro-3-hydroxybenzoate?

A1: The two most prevalent and reliable methods are Catalytic Hydrogenation and metal-based reductions, primarily using Tin(II) chloride (SnCl₂).

  • Catalytic Hydrogenation: This method employs a catalyst, typically palladium on carbon (Pd/C), under a hydrogen atmosphere. It is known for high efficiency and clean product formation, as the only byproduct is water.[1] However, it requires specialized equipment (hydrogenator) and the catalyst can be sensitive to poisoning.[2]

  • Tin(II) Chloride (SnCl₂) Reduction: This is a classic and robust method that uses a stoichiometric amount of SnCl₂·2H₂O, usually in an acidic alcoholic solvent like ethanol with HCl.[1][3] It is operationally simple and does not require high-pressure apparatus, but the workup can be challenging due to the formation of tin salts.[4][5]

Q2: How do I choose between catalytic hydrogenation and SnCl₂ reduction?

A2: The choice depends on several factors, including available equipment, substrate sensitivities, and reaction scale. The following table and workflow diagram provide a decision-making framework.

Table 1: Comparison of Reduction Methods
FeatureCatalytic Hydrogenation (H₂/Pd-C)Tin(II) Chloride (SnCl₂) Reduction
Primary Reagents H₂ gas, Pd/C catalystSnCl₂·2H₂O, Acid (e.g., HCl)
Typical Solvents Methanol, Ethanol, Ethyl AcetateEthanol, Ethyl Acetate
Pros High yield, clean reaction, easy product isolation (filtration of catalyst)No specialized high-pressure equipment needed, tolerant of some catalyst poisons
Cons Requires hydrogenation equipment, catalyst is pyrophoric and sensitive to poisoning[2], potential for over-reductionDifficult workup due to tin salt precipitation[4][5], requires stoichiometric and often excess reagents
Safety Concerns Handling of flammable H₂ gas, pyrophoric catalystCorrosive acid, disposal of tin waste
Method Selection Workflow

The following diagram illustrates a logical workflow for selecting the appropriate reduction method.

MethodSelection start Start: Reduce Methyl 2-nitro-3-hydroxybenzoate hydrogenator Is a hydrogenator or H₂ balloon setup available? start->hydrogenator sulfur Does the substrate or solvent contain sulfur impurities? hydrogenator->sulfur Yes sncl2 Recommended Method: SnCl₂ Reduction hydrogenator->sncl2 No workup_concern Is a simple workup (filtration) preferred over a complex one (pH adjustment, extraction)? sulfur->workup_concern No sulfur->sncl2 Yes (Potential catalyst poisoning) pd_c Recommended Method: Catalytic Hydrogenation with H₂/Pd-C workup_concern->pd_c Yes workup_concern->sncl2 No

Caption: Decision workflow for selecting a reduction method.

Section 2: Troubleshooting Guide for Catalytic Hydrogenation

Q3: My hydrogenation reaction is very slow or has stalled completely. What are the likely causes?

A3: This is a common issue, often pointing to catalyst inactivation or suboptimal reaction conditions.

  • Catalyst Poisoning: This is the most frequent cause.[6] Catalysts like Pd/C are highly susceptible to poisoning by substances that bind strongly to their active sites. Common poisons include sulfur compounds (e.g., thiols, sulfates from starting materials), strong coordinating ligands, or heavy metal contaminants. If catalyst poisoning is suspected, pretreating the starting material with activated carbon may help remove impurities.[2]

  • Poor Catalyst Quality: The catalyst may have lost activity due to age, improper storage, or previous exposure to poisons. Always use a fresh, high-quality catalyst from a reputable supplier.

  • Insufficient Hydrogen: Ensure there are no leaks in your hydrogenation apparatus. For balloon setups, ensure the balloon remains inflated. For autoclaves, monitor the pressure gauge; a static pressure reading may indicate a stalled reaction.

  • Poor Mixing: The reaction is a three-phase system (solid catalyst, liquid solution, hydrogen gas). Vigorous stirring is essential to ensure efficient contact between all three phases.

Q4: I'm observing byproducts or over-reduction. How can I improve selectivity?

A4: While catalytic hydrogenation is generally selective for the nitro group, other functional groups can be reduced under harsh conditions.

  • Ring Saturation: Hydrogenation of the benzene ring can occur at high pressures and temperatures. The reaction should be carefully monitored by TLC or LC-MS and stopped immediately upon consumption of the starting material.

  • Hydroxyl Group Removal (Hydrogenolysis): The phenolic hydroxyl group is generally stable, but hydrogenolysis can occur under forcing conditions. Running the reaction at room temperature and lower pressures (1-4 atm) typically prevents this side reaction.

  • Formation of Intermediates: The reduction proceeds through nitroso and hydroxylamine intermediates.[7][8] If the reaction stalls, these potentially unstable intermediates can accumulate. In some cases, additives like vanadium compounds have been used to prevent the accumulation of hydroxylamines, leading to cleaner reactions.[7]

Section 3: Troubleshooting Guide for SnCl₂ Reduction

Q5: My reaction with SnCl₂ is incomplete. What should I check?

A5: Incomplete conversion is typically due to issues with reagents or reaction conditions.

  • Reagent Stoichiometry: SnCl₂ is a stoichiometric reductant. Ensure you are using a sufficient excess, typically 3 to 5 equivalents relative to the nitro compound.[6]

  • Reaction Temperature: While some reductions proceed at room temperature, gentle heating (e.g., 50-70 °C) is often required to drive the reaction to completion. Monitor the progress by TLC.

  • Acid Concentration: The reaction is typically run in the presence of a strong acid like HCl. The acid helps to generate the active reducing species. Ensure the correct concentration is used as per the protocol.

Q6: The workup is forming a thick, unfilterable precipitate or a persistent emulsion. How do I resolve this?

A6: This is the most significant challenge with SnCl₂ reductions and is caused by the precipitation of tin(IV) hydroxide (Sn(OH)₄) and other tin salts upon basification.[4][5]

  • The Problem: When you neutralize the acidic reaction mixture with a mild base like sodium bicarbonate (NaHCO₃), you form a gelatinous precipitate of tin salts, which can trap the product and make extraction impossible.[5]

  • The Solution: The key is to leverage the amphoteric nature of tin hydroxides. Instead of neutralizing to pH 7-8, add a strong base like 10% or 50% aqueous sodium hydroxide (NaOH) until the pH is highly basic (pH > 12-13).[4][5] At this high pH, the tin precipitate redissolves to form soluble stannate complexes (e.g., [Sn(OH)₆]²⁻), resulting in two clear, separable aqueous and organic layers.[5] Be prepared to use a significant amount of concentrated base.

SnCl₂ Workup Troubleshooting Workflow

SnCl2Workup start Reaction Complete (TLC shows no starting material) cool Cool reaction to room temp. Pour into ice/water. start->cool add_base Begin slow addition of aqueous base (e.g., NaOH). cool->add_base observe Observe for precipitate/emulsion. add_base->observe high_ph Continue adding strong base (NaOH) until pH > 12. observe->high_ph Yes extract Proceed with standard liquid-liquid extraction. observe->extract No dissolved Does precipitate dissolve? high_ph->dissolved dissolved->extract Yes filter Filter mixture through Celite. Wash cake thoroughly with solvent. (Lower recovery expected) dissolved->filter No

Caption: Troubleshooting workflow for SnCl₂ reaction workup.

Q7: My product is discolored (pink, purple, or brown) after purification. Why?

A7: The product, an aminophenol, is highly susceptible to air oxidation, which forms colored quinone-type impurities.

  • Prevention: Perform the workup and extraction as quickly as possible. When concentrating the solution on a rotary evaporator, avoid heating for extended periods.

  • Purification: If the product is discolored, it can often be purified by column chromatography on silica gel. Alternatively, dissolving the crude product in a suitable solvent and treating it with a small amount of activated carbon can remove colored impurities. For solid products, recrystallization is an effective final purification step.

Section 4: Detailed Experimental Protocols

Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

  • Setup: In a suitable hydrogenation flask or autoclave, dissolve methyl 2-nitro-3-hydroxybenzoate (1.0 eq) in methanol or ethanol (approx. 0.1 M concentration).

  • Catalyst Addition: Carefully add 10% Pd/C (5-10 mol %) to the solution under an inert atmosphere (e.g., nitrogen or argon). Caution: Pd/C can be pyrophoric and should be handled with care, especially when dry.

  • Hydrogenation: Seal the reaction vessel, evacuate the air, and replace with hydrogen gas. Repeat this purge cycle three times. Pressurize the vessel to the desired pressure (typically 1-4 atm or ~50 psi) and stir the mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by observing hydrogen uptake or by periodically sampling the reaction mixture for TLC or LC-MS analysis.

  • Workup: Once the starting material is consumed, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite pad with the reaction solvent.

  • Isolation: Combine the filtrates and remove the solvent under reduced pressure to yield the crude this compound, which can be purified further if necessary.

Protocol 2: Reduction using Tin(II) Chloride (SnCl₂)

  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve methyl 2-nitro-3-hydroxybenzoate (1.0 eq) in ethanol.[9]

  • Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 5.0 eq) to the solution. If required by a specific procedure, add concentrated HCl.[9]

  • Reaction: Heat the reaction mixture to reflux (approximately 70-80 °C) under a nitrogen atmosphere and stir.[9]

  • Monitoring: Monitor the reaction by TLC until the starting material is fully consumed.

  • Workup: Allow the reaction mixture to cool to room temperature and pour it into a beaker containing crushed ice.

  • Basification & Extraction: Place the beaker in an ice bath and slowly add concentrated aqueous NaOH with vigorous stirring until the pH is >12 and all tin salts have redissolved to form a clear solution.[5] Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate.

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

References

Technical Support Center: Scaling Up the Synthesis of Methyl 2-amino-3-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 2-amino-3-hydroxybenzoate. This guide is designed for researchers, scientists, and drug development professionals who are looking to troubleshoot and scale up this important synthetic transformation. We will move beyond simple procedural lists to explore the underlying chemical principles, helping you to anticipate challenges and make informed decisions during your process development.

This compound is a valuable building block in medicinal chemistry and materials science, often serving as a precursor for more complex heterocyclic structures. While its synthesis appears straightforward, challenges related to yield, purity, and scalability are common. This guide provides a structured, question-and-answer approach to address the most frequent issues encountered in the laboratory and during scale-up.

Core Synthetic Strategies: An Overview

Two primary routes are commonly employed for the synthesis of this compound. The choice between them often depends on the availability of starting materials, cost considerations, and the desired scale of production.

  • Route A: Direct Esterification: This is the most common and direct method, involving the acid-catalyzed esterification of 3-Hydroxyanthranilic Acid with methanol.

  • Route B: Nitro-Group Reduction: An alternative pathway begins with Methyl 2-nitro-3-hydroxybenzoate, which is then reduced to the target amine.

G cluster_0 Route A: Direct Esterification cluster_1 Route B: Nitro-Group Reduction A_start 3-Hydroxyanthranilic Acid A_reagent + Methanol (Acid Catalyst) A_start->A_reagent A_product This compound A_reagent->A_product B_product This compound B_start Methyl 2-nitro-3-hydroxybenzoate B_reagent + Reducing Agent (e.g., Fe/AcOH or H₂/Pd-C) B_start->B_reagent B_reagent->B_product

Caption: High-level comparison of the two primary synthetic routes.

Troubleshooting and Frequently Asked Questions (FAQs)

This section is structured to follow the logical flow of the synthesis, from starting materials to the final, purified product.

Part 1: Starting Materials and Reaction Setup

Question: My starting material, 3-Hydroxyanthranilic Acid, is often discolored and seems to impact my reaction. How can I address this?

Answer: This is a critical and common issue. 3-Hydroxyanthranilic acid (3-HAA) is highly susceptible to oxidative degradation.[1] The ortho-aminophenol moiety is easily oxidized, especially in the presence of trace metal impurities or air, leading to the formation of highly colored dimeric and polymeric quinone-imine species, such as cinnabarinic acid.[2] This not only reduces the purity of your starting material but also introduces impurities that can be difficult to remove later.

Expert Recommendations:

  • Procurement: Purchase 3-HAA from a reputable supplier and request the certificate of analysis to ensure high purity (typically >98%).

  • Storage: Always store 3-HAA under an inert atmosphere (argon or nitrogen) in a cool, dark place. A freezer is recommended for long-term storage.[3]

  • Handling: When weighing and adding the material to the reaction vessel, do so under a blanket of inert gas to minimize exposure to atmospheric oxygen.

  • Pre-treatment: If your material is already discolored, you may consider a rapid recrystallization or a charcoal treatment prior to use, though this can lead to material loss.

Question: What is the best acid catalyst for the Fischer esterification of 3-HAA (Route A), especially when considering scale-up?

Answer: The choice of acid catalyst is a balance between reactivity, safety, and practicality at scale. The mechanism for Fischer esterification relies on protonation of the carboxylic acid's carbonyl group to make it more electrophilic for attack by the alcohol.[4]

CatalystAdvantagesDisadvantages & Scale-up Considerations
Sulfuric Acid (H₂SO₄) Inexpensive, high-boiling, effective catalyst.Strong dehydrating agent, can lead to charring and darker reaction mixtures. Work-up requires careful neutralization of a strong acid.
Hydrogen Chloride (HCl) Can be bubbled in as a gas or used as a solution in methanol. Generally leads to cleaner reactions than H₂SO₄.[5]HCl gas is corrosive and requires specialized equipment for handling at scale. Methanolic HCl can be purchased but adds cost and solvent.
Thionyl Chloride (SOCl₂) Reacts with methanol in situ to generate HCl and methyl sulfite. Very effective as it consumes water.Highly corrosive and toxic, releases SO₂ gas. Work-up can be complicated. Generally not preferred for large-scale operations due to safety concerns.
Solid Acid Resins (e.g., Amberlyst 15) Heterogeneous catalyst, easily filtered out of the reaction mixture, simplifying work-up and allowing for catalyst recycling.[4]Can be slower than homogeneous catalysts and may require higher temperatures or longer reaction times. Higher initial cost.

Senior Scientist's Verdict: For lab-scale synthesis (<100 g), using a commercially prepared solution of HCl in methanol is often the cleanest and most convenient option. For pilot-plant or manufacturing scale, concentrated sulfuric acid is frequently chosen for its low cost, despite the more challenging work-up.

Part 2: Reaction Execution and Monitoring

Question: My esterification reaction stalls and does not go to completion. How can I improve the conversion?

Answer: This is a classic problem related to the equilibrium nature of the Fischer esterification.[6] The reaction produces one equivalent of water for every equivalent of ester formed. As water accumulates, the reverse reaction (ester hydrolysis) begins to compete, and the reaction approaches equilibrium.

Strategies to Drive the Reaction to Completion:

  • Use a Large Excess of Methanol: Since methanol is one of the reactants and often the solvent, using it in large excess (10-20 volumes) shifts the equilibrium towards the product side according to Le Châtelier's principle.[6]

  • Remove Water: On a larger scale, a Dean-Stark trap can be used with a co-solvent (like toluene) to azeotropically remove water as it is formed. However, for this specific reaction, this is less common. A simpler approach is to use a dehydrating agent.

  • Increase Catalyst Loading: A higher concentration of the acid catalyst will increase the rate of both the forward and reverse reactions, allowing equilibrium to be reached faster. Be mindful that this can also increase side reactions.

Question: During the reaction, my mixture turns dark brown or black. What causes this, and how can I prevent it?

Answer: This is almost always due to the oxidation of the aminophenol functional groups, as discussed with the starting material. This process is accelerated by heat and the presence of acid.

Preventative Measures:

  • Maintain an Inert Atmosphere: This is the single most important factor. Before heating, ensure the reaction vessel has been thoroughly purged with nitrogen or argon. Maintain a positive pressure of inert gas throughout the reaction.

  • Control Temperature: While reflux is often required to achieve a reasonable reaction rate, avoid excessive or prolonged heating. Monitor the reaction by TLC or HPLC and stop the heat as soon as the starting material is consumed.

  • Consider Antioxidants: In some sensitive, large-scale processes, a small amount of an antioxidant or a metal chelator (like EDTA) can be added to inhibit oxidation catalyzed by trace metal ions.[7]

Part 3: Work-up and Purification

Question: What is the best procedure for working up the reaction and isolating the crude product?

Answer: A standard aqueous work-up is typically effective. The goal is to remove the excess methanol, neutralize the acid catalyst, and extract the product into an organic solvent.

G start Reaction Mixture (in Methanol) step1 Cool to RT Concentrate under reduced pressure start->step1 step2 Dilute with Water & Ethyl Acetate step1->step2 step3 Slowly add base (e.g., NaHCO₃ solution) to neutralize acid step2->step3 step4 Separate Layers step3->step4 step5 Wash Organic Layer (with brine) step4->step5 step6 Dry Organic Layer (e.g., Na₂SO₄ or MgSO₄) step5->step6 step7 Filter and Concentrate step6->step7 end Crude this compound step7->end

Caption: Standard workflow for reaction work-up and isolation.

Question: I am struggling to purify the final product. Column chromatography gives poor recovery, and the product oils out during recrystallization. What do you suggest?

Answer: Purification can be challenging due to the product's polarity and potential for zwitterion formation.

Purification Tactics:

  • Column Chromatography:

    • Problem: The amino and hydroxyl groups can cause the product to streak on silica gel, leading to poor separation and recovery.

    • Solution: Deactivate the silica gel by pre-treating it with a solvent mixture containing a small amount of a weak base, like triethylamine (~0.5-1%), before packing the column. This neutralizes the acidic sites on the silica. A common eluent system is a gradient of ethyl acetate in heptane or hexane.[8]

  • Recrystallization:

    • Problem: The product may have borderline solubility in common solvents, leading to "oiling out" instead of forming crystals.

    • Solution: A mixed solvent system is often required. Good starting points to screen are:

      • Methanol/Water

      • Ethanol/Water

      • Ethyl Acetate/Heptane

      • Toluene/Heptane

    • The key is to dissolve the crude product in a minimal amount of the "good" solvent at an elevated temperature and then slowly add the "poor" solvent (the anti-solvent) until turbidity is observed. Then, allow the solution to cool slowly without agitation. Seeding with a pure crystal can be very effective.

Question: My final isolated product is a solid but has a pink or tan color. Is this acceptable, and can it be improved?

Answer: A slight off-white or tan color is common. However, a distinct pink, red, or brown color indicates the presence of oxidative impurities. While this may be acceptable for some applications, it is often desirable to have a high-purity, white to off-white solid.

Decolorization Methods:

  • Activated Charcoal Treatment: Dissolve the crude product in a suitable solvent (e.g., methanol or ethyl acetate), add a small amount of activated charcoal (typically 1-5% by weight), heat gently for 15-30 minutes, and then filter the hot solution through a pad of Celite to remove the charcoal. The Celite is crucial to prevent fine charcoal particles from passing through. Then, proceed with crystallization.

  • Sodium Dithionite Wash: During the aqueous work-up, adding a small amount of a reducing agent like sodium dithionite (sodium hydrosulfite) to the aqueous layer can sometimes reduce colored quinone-type impurities back to the colorless phenol form.

Experimental Protocols

Protocol 1: Lab-Scale Synthesis via Fischer Esterification (Route A)

This protocol is designed for a ~10 gram scale synthesis.

  • Vessel Preparation: Under a nitrogen atmosphere, add 3-Hydroxyanthranilic Acid (10.0 g, 65.3 mmol) to a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Reagent Addition: Add anhydrous methanol (150 mL). Stir the suspension and add concentrated sulfuric acid (3.6 mL, 65.3 mmol) dropwise. Caution: The addition is exothermic.

  • Reaction: Heat the mixture to reflux (approx. 65°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC (e.g., 50% Ethyl Acetate/Hexane).

  • Cooling & Concentration: Once the starting material is consumed, cool the reaction to room temperature. Remove the bulk of the methanol using a rotary evaporator.

  • Work-up: Transfer the residue to a separatory funnel using ethyl acetate (150 mL) and deionized water (100 mL). Cool the funnel in an ice bath and slowly add a saturated aqueous solution of sodium bicarbonate until gas evolution ceases and the aqueous layer is neutral or slightly basic (pH 7-8).

  • Extraction: Separate the layers. Extract the aqueous layer again with ethyl acetate (2 x 50 mL).

  • Washing & Drying: Combine the organic layers and wash with brine (50 mL). Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the resulting solid by recrystallization from an ethyl acetate/heptane mixture or by column chromatography. A typical yield after purification is 80-90%.[8]

Protocol 2: Lab-Scale Synthesis via Nitro-Reduction (Route B)

This protocol is adapted from a similar reported procedure.[8]

  • Vessel Preparation: To a 500 mL round-bottom flask, add Methyl 2-nitro-3-hydroxybenzoate (10.0 g, 50.7 mmol), glacial acetic acid (80 mL), and ethanol (80 mL). Stir to dissolve.

  • Reagent Addition: Add iron powder (11.3 g, 203 mmol) to the solution in portions. The reaction is exothermic.

  • Reaction: Heat the reaction mixture to reflux and maintain for 2 hours. Monitor the disappearance of the nitro compound by TLC.

  • Work-up: After cooling, filter the reaction mixture through a pad of Celite to remove the iron salts. Wash the Celite pad with ethanol.

  • Isolation: Concentrate the combined filtrate under reduced pressure. Perform an aqueous work-up as described in Protocol 1 (Steps 5-7) to isolate the crude product.

  • Purification: Purify as described in Protocol 1 (Step 8). The expected yield is typically high (>90%).[8]

References

Technical Support Center: Catalyst Selection for Efficient Methyl 2-amino-3-hydroxybenzoate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 2-amino-3-hydroxybenzoate. This guide is designed for researchers, chemists, and drug development professionals to provide expert insights, detailed protocols, and robust troubleshooting advice. Our goal is to empower you to navigate the complexities of this synthesis with confidence, ensuring high efficiency, yield, and purity.

The primary route to this compound involves the catalytic reduction of its nitro precursor, Methyl 2-nitro-3-hydroxybenzoate. The choice of catalyst is the most critical parameter influencing the success of this transformation. This document is structured to answer your most pressing questions, from initial catalyst selection to troubleshooting unexpected results.

Part 1: Frequently Asked Questions (FAQs) on Catalyst Selection

This section addresses fundamental questions regarding the selection of an appropriate catalytic system for the reduction of Methyl 2-nitro-3-hydroxybenzoate.

Q1: What are the primary catalytic methods for synthesizing this compound?

The synthesis is almost exclusively achieved via the reduction of the aromatic nitro group on the precursor, Methyl 2-nitro-3-hydroxybenzoate. The most robust and scalable method is catalytic hydrogenation, which utilizes a heterogeneous catalyst in the presence of a hydrogen source.[1][2] This approach is favored in both laboratory and industrial settings for its efficiency and cleaner reaction profiles compared to older, stoichiometric methods like metal-acid reductions (e.g., Fe/HCl).[1]

Q2: Which catalysts are most effective for this specific nitro group reduction?

Several heterogeneous catalysts are highly effective. The selection depends on factors like cost, scale, available equipment, and desired chemoselectivity. The most common and proven catalysts are:

  • Palladium on Carbon (Pd/C): Often the first choice due to its high catalytic activity and efficiency under mild conditions.[3][4][5]

  • Raney Nickel (Raney® Ni): A cost-effective alternative to precious metal catalysts, making it suitable for large-scale production.[3][6] It is also effective in minimizing certain byproducts.[7]

  • Platinum-based Catalysts (e.g., PtO₂, Pt/C): Known for their robustness and can be less prone to poisoning compared to palladium catalysts.[6][8]

  • Iron (Fe) in Acidic Media: A classic method that uses inexpensive reagents. It can be useful when specific chemoselectivity is required and other functional groups sensitive to hydrogenation are present.[2][3][9]

Q3: How do I decide between Palladium, Nickel, and Platinum catalysts? What are the trade-offs?

Choosing the optimal catalyst requires balancing activity, cost, and safety. The following table provides a comparative overview to guide your decision-making process.

Catalyst SystemAdvantagesDisadvantagesBest For
Palladium on Carbon (Pd/C) High activity at low pressures/temperatures.[8] Excellent yields (>95% typical).[8] Easy to filter and remove.[10]Higher cost than base metals. Pyrophoric when dry, requires careful handling.[5][6] Can catalyze unwanted hydrogenolysis of sensitive groups (e.g., benzyl ethers, some halogens).[3][4]High-efficiency lab-scale synthesis; when reaction time and yield are primary concerns.
Raney Nickel Very cost-effective for large-scale synthesis.[6][7] High activity for nitro group reduction.[3] Can minimize accumulation of hydroxylamine intermediates.[7]Highly pyrophoric, must be handled with extreme care, often stored under water.[6][7] May exhibit lower selectivity in the presence of other reducible groups.[6] Potential for nickel leaching into the product.Industrial-scale production where cost is a major driver and handling protocols are established.
Platinum on Carbon (Pt/C) / Platinum(IV) Oxide (PtO₂) Robust and often more resistant to catalyst poisons. Effective for a wide range of hydrogenations.[8]Generally more expensive than both Pd/C and Raney Nickel.[6] May require more forcing conditions (higher pressure/temperature) in some cases.Substrates with impurities that might poison Pd/C; when cost is less of a concern than catalyst robustness.
Iron / Acetic Acid Very low reagent cost.[9] Mild method that can be selective in the presence of other reducible groups.[3]Stoichiometric amounts of iron are required, leading to significant metallic waste.[11] Workup can be cumbersome due to the formation of iron salts.[12]Situations where catalytic hydrogenation is not feasible or when avoiding precious metals is necessary.

Q4: Beyond the catalyst, what are the most critical reaction parameters to optimize?

Successful hydrogenation depends on a fine-tuned interplay of several factors:

  • Hydrogen Source: While hydrogen gas (H₂) is common, transfer hydrogenation agents like hydrazine hydrate (N₂H₄·H₂O) or ammonium formate can be used, avoiding the need for high-pressure equipment.[13][14]

  • Solvent: Protic solvents like ethanol, methanol, or acetic acid are generally preferred as they assist in the protonolysis steps of the mechanism.[14] The choice of solvent must ensure good solubility of the starting material.

  • Temperature and Pressure: Most nitro reductions over Pd/C proceed efficiently at room temperature and low H₂ pressure (1-4 atm).[5][12] For more stubborn reductions, increasing temperature and pressure can enhance the reaction rate.[15] However, this also increases the risk of side reactions.

  • Catalyst Loading: Typically, 5-10 wt% of Pd/C is used. Lowering the catalyst load is economically desirable but may lead to longer reaction times or incomplete conversion. Optimization is key.

Part 2: Troubleshooting Guide for Experimental Challenges

This section addresses specific problems you may encounter during the synthesis in a direct question-and-answer format.

Problem: Incomplete Conversion or Stalled Reaction

Q: My reaction has been running for hours, but TLC/HPLC analysis shows a significant amount of starting material (Methyl 2-nitro-3-hydroxybenzoate) remains. What went wrong?

This is a common issue that can usually be traced to one of three areas: the catalyst, the reagents, or the reaction setup.

  • Cause 1: Catalyst Deactivation. The catalyst surface can be "poisoned" by impurities. Sulfur-containing compounds are notorious for poisoning noble metal catalysts.[16] The catalyst may also simply be old or have reduced activity.

    • Solution: Ensure your starting material and solvent are of high purity. If poisoning is suspected, try filtering the reaction mixture and adding a fresh batch of catalyst. For particularly problematic substrates, pre-treating with activated carbon may help remove inhibitors.

  • Cause 2: Insufficient Hydrogen Availability. The reaction is dependent on a continuous supply of active hydrogen on the catalyst surface.

    • Solution (H₂ Gas): Check your hydrogenation apparatus for leaks. Ensure the H₂ balloon or cylinder has adequate pressure.

    • Solution (Transfer Hydrogenation): The hydrogen donor (e.g., hydrazine) may have been consumed or added in insufficient stoichiometric amounts. Consider adding another portion of the donor.

  • Cause 3: Poor Mass Transfer. This is a heterogeneous reaction. If the solid catalyst is not well-suspended in the liquid phase, the reaction rate will be severely limited.

    • Solution: Increase the stirring rate to ensure the catalyst is finely dispersed throughout the solution, maximizing the surface area available for reaction.

Problem: Low Selectivity and Formation of Impurities

Q: My reaction went to completion, but the crude product is a dark, impure mixture. What are these byproducts and how can I avoid them?

The formation of byproducts is often due to the accumulation of reaction intermediates or over-reduction.

  • Cause 1: Accumulation of Intermediates. The reduction of a nitro group proceeds through nitroso and hydroxylamine intermediates.[7][13] If these intermediates accumulate, they can react with each other to form colored dimeric impurities like azo and azoxy compounds.[7]

    • Solution: Ensure the reaction conditions are sufficient to drive the reaction fully to the amine. This may involve increasing the reaction time, temperature, or hydrogen pressure. For stubborn cases, Raney Nickel or the use of promoters like vanadium with a platinum catalyst can help minimize hydroxylamine buildup.[7]

  • Cause 2: Product Oxidation. The product, this compound, contains both an aniline and a phenol moiety. This structure is highly susceptible to air oxidation, which can produce intensely colored impurities, especially after basification during workup.

    • Solution: Perform the workup and filtration steps as quickly as possible. Consider working under an inert atmosphere (e.g., nitrogen or argon) during product isolation. Purging solvents with N₂ before use can also help.

Problem: Difficult Product Isolation and Purification

Q: I've successfully completed the reaction, but filtering the catalyst is slow and my final product is still contaminated. How can I improve my workup procedure?

  • Cause 1: Catalyst Fines. Pd/C and Raney Nickel are very fine powders that can pass through standard filter paper, leading to a "bleeding" of the metal catalyst into your filtrate. This residual catalyst can promote product degradation.

    • Solution: Always filter the reaction mixture through a pad of Celite® or another filter aid.[17] This creates a fine porous bed that effectively traps the catalyst particles. Crucially, never allow the filter cake to dry completely , as both Pd/C and Raney Ni are pyrophoric and can ignite in the presence of air and solvent.[6] Keep the cake wet with solvent during filtration.

  • Cause 2: Product Solubility. The product has both acidic (phenol) and basic (amine) groups, making its solubility highly pH-dependent.

    • Solution: During an extractive workup, carefully adjust the pH to ensure your product is in the organic layer. After removing the solvent, purification can be achieved via recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/heptane) or by column chromatography.[9][18]

Part 3: Methodologies & Visualized Workflows

This section provides standardized protocols and visual diagrams to guide your experimental setup and conceptual understanding.

Experimental Protocols

Protocol 1: High-Efficiency Reduction using Pd/C and H₂ Gas

  • Setup: To a solution of Methyl 2-nitro-3-hydroxybenzoate (1.0 eq) in methanol or ethanol (approx. 0.1 M concentration) in a suitable hydrogenation flask, add 10% Pd/C (5-10 wt% relative to the starting material).

  • Inerting: Seal the flask and purge the system by evacuating and backfilling with nitrogen gas three times, followed by evacuating and backfilling with hydrogen gas three times.

  • Reaction: Leave the final atmosphere as hydrogen (typically using a balloon, ~1 atm pressure) and stir the suspension vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is often complete within 2-6 hours.

  • Workup: Once complete, carefully purge the flask with nitrogen. Filter the reaction mixture through a pad of Celite®, washing the filter cake with additional solvent. Caution: Do not allow the catalyst on the filter paper to dry.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude product, which can be purified by recrystallization or chromatography.

Protocol 2: Transfer Hydrogenation using Raney Nickel and Hydrazine

  • Setup: In a round-bottom flask equipped with a reflux condenser and under a nitrogen atmosphere, suspend Methyl 2-nitro-3-hydroxybenzoate (1.0 eq) and Raney Nickel (approx. 10-20 wt%, as a slurry in water) in ethanol.

  • Reaction: Heat the mixture to a gentle reflux (~60-70 °C). Carefully add hydrazine hydrate (2-4 eq) dropwise via a syringe. An exothermic reaction is often observed.

  • Monitoring: Stir at reflux and monitor the reaction by TLC. The reaction is typically complete in 1-3 hours.

  • Workup: Cool the reaction to room temperature. Filter through a pad of Celite®, washing with ethanol. Caution: Raney Nickel is highly pyrophoric.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product.

Visualizations

To clarify the processes involved, the following diagrams illustrate the reaction mechanism, a typical experimental workflow, and the logic for catalyst selection.

Reaction_Mechanism cluster_catalyst Catalyst Surface (Pd, Ni, Pt) Start Methyl 2-nitro-3-hydroxybenzoate (R-NO₂) Nitroso Nitroso Intermediate (R-NO) Start->Nitroso + H₂ - H₂O Hydroxylamine Hydroxylamine Intermediate (R-NHOH) Nitroso->Hydroxylamine + H₂ Product This compound (R-NH₂) Hydroxylamine->Product + H₂ - H₂O Catalyst H₂ ⇌ 2H•

Caption: Generalized mechanism for catalytic hydrogenation of a nitro group.

Experimental_Workflow A 1. Reaction Setup (Substrate, Solvent, Catalyst) B 2. Inerting & H₂ Introduction (N₂ Purge -> H₂ Purge) A->B C 3. Reaction (Vigorous Stirring, RT, 1-6h) B->C D 4. Monitoring (TLC / LC-MS) C->D D->C Incomplete? E 5. Workup (N₂ Purge, Filter via Celite®) D->E Complete F 6. Isolation & Purification (Evaporation, Recrystallization) E->F

Caption: Standard workflow for catalytic hydrogenation using H₂ gas.

Catalyst_Selection Start Project Goal? Purity Highest Purity & Speed? Start->Purity Cost Is Cost the Primary Driver? Scale Large Industrial Scale? Cost->Scale Yes Fe Consider Fe/Acid (High Waste) Cost->Fe No RaneyNi Choice: Raney Nickel Scale->RaneyNi Yes Scale->Fe No Purity->Cost No PdC Choice: Pd/C Purity->PdC Yes

Caption: Decision tree for selecting the optimal reduction catalyst.

References

Validation & Comparative

A Comparative Analysis of Methyl 2-amino-3-hydroxybenzoate and Its Positional Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the subtle yet profound impact of molecular architecture on biological activity and physicochemical properties is a cornerstone of medicinal chemistry. Positional isomers, compounds sharing the same molecular formula but differing in the arrangement of functional groups on a core scaffold, often exhibit remarkably distinct biological profiles. This guide provides an in-depth comparative analysis of Methyl 2-amino-3-hydroxybenzoate and its key positional isomers, offering a valuable resource for researchers, scientists, and professionals in drug development. By examining their synthesis, spectroscopic signatures, chromatographic behavior, and biological activities, we aim to elucidate the critical structure-property relationships that govern their utility.

Introduction to Methyl Aminohydroxybenzoate Isomers

Methyl aminohydroxybenzoates are a class of small organic molecules that feature an amino group, a hydroxyl group, and a methyl ester substituent on a benzene ring. This trifunctional arrangement makes them versatile building blocks in organic synthesis, particularly as precursors for more complex pharmacologically active molecules. The relative positioning of these functional groups gives rise to a number of positional isomers, each with a unique electronic and steric profile. This guide will focus on a comparative analysis of four key isomers:

  • This compound (1)

  • Methyl 3-amino-4-hydroxybenzoate (2)

  • Methyl 4-amino-3-hydroxybenzoate (3)

  • Methyl 2-amino-5-hydroxybenzoate (4)

The strategic placement of the electron-donating amino and hydroxyl groups, alongside the electron-withdrawing methyl ester, significantly influences the molecule's reactivity, polarity, and ability to engage in intermolecular interactions—critical determinants of its behavior in both chemical and biological systems.

Physicochemical Properties: A Comparative Overview

The arrangement of functional groups directly impacts the physicochemical properties of each isomer, such as melting point, boiling point, and solubility. These properties are fundamental to their handling, formulation, and pharmacokinetic profiles.

PropertyThis compound (1)Methyl 3-amino-4-hydroxybenzoate (2)Methyl 4-amino-3-hydroxybenzoate (3)Methyl 2-amino-5-hydroxybenzoate (4)
Molecular Formula C₈H₉NO₃C₈H₉NO₃C₈H₉NO₃C₈H₉NO₃
Molecular Weight 167.16 g/mol 167.16 g/mol 167.16 g/mol 167.16 g/mol
Melting Point Not readily available141-143 °C[1]Solid (melting point not specified)Not readily available
Boiling Point Not readily available~326.8 °C (estimated)Not readily availableNot readily available
Appearance Not specifiedBeige solidSolidNot specified

Synthesis of Methyl Aminohydroxybenzoate Isomers: A Comparative Perspective

The synthesis of these isomers often involves multi-step reaction sequences, starting from commercially available precursors. The choice of synthetic route is dictated by the desired substitution pattern and can significantly impact the overall yield and purity of the final product. A common strategy involves the nitration of a corresponding hydroxy or aminobenzoic acid derivative, followed by reduction of the nitro group and subsequent esterification, or vice versa.

Representative Synthetic Workflow

The following diagram illustrates a generalized synthetic workflow that can be adapted for the synthesis of various methyl aminohydroxybenzoate isomers. The selection of starting materials and the order of functional group transformations are critical for achieving the desired isomeric purity.

Caption: Generalized workflow for the synthesis of methyl aminobenzoate isomers.

For instance, this compound can be synthesized from 3-Nitrosalicylic acid through esterification followed by reduction of the nitro group. The choice of reducing agent and reaction conditions is crucial to avoid side reactions and maximize the yield.

Experimental Protocol: Synthesis of this compound

This protocol is based on the reduction of a nitro precursor, a common and effective method for introducing an amino group onto an aromatic ring.

  • Dissolution: Dissolve methyl 2-nitro-3-hydroxybenzoate in a suitable solvent, such as a mixture of ethanol and acetic acid.

  • Reduction: Add a reducing agent, for example, iron powder, to the solution.

  • Reflux: Heat the reaction mixture to reflux for several hours to ensure complete reduction of the nitro group.

  • Work-up: After cooling, dilute the reaction mixture with water and extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with a basic solution (e.g., sodium bicarbonate) to remove acidic impurities, followed by drying over an anhydrous salt (e.g., sodium sulfate).

  • Isolation: Remove the solvent under reduced pressure to obtain the crude product. Further purification can be achieved by recrystallization or column chromatography.

The efficiency of this synthesis is contingent on the careful control of reaction parameters to favor the desired product and minimize the formation of byproducts.

Spectroscopic Analysis: Differentiating the Isomers

Spectroscopic techniques are indispensable for the unambiguous identification and characterization of positional isomers. Each isomer presents a unique spectral fingerprint, arising from the distinct electronic environment of its constituent atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively. The chemical shifts (δ) and coupling constants (J) are highly sensitive to the positions of the substituents on the aromatic ring.

¹H NMR Data (Predicted/Reported)

IsomerAromatic Protons (δ, ppm)-OCH₃ (δ, ppm)-NH₂ (δ, ppm)-OH (δ, ppm)
1 (DMSO-d₆) 7.20 (d), 6.81 (d), 6.39 (t)[2]3.78 (s)[2]6.09 (br s)[2]9.66 (s)[2]
2 (Solvent not specified) Aromatic signals present[3]Signal present[3]Signal present[3]Signal present[3]
3 Data not readily availableData not readily availableData not readily availableData not readily available
4 Data not readily availableData not readily availableData not readily availableData not readily available

The distinct splitting patterns and chemical shifts in the aromatic region are particularly diagnostic for differentiating the isomers. For example, the ortho, meta, and para relationships between the protons result in characteristic doublet, triplet, and singlet signals, the patterns of which are unique to each isomer.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The vibrational frequencies of the O-H, N-H, C=O, and C-O bonds will be present in all isomers, but their precise positions and intensities can vary due to differences in hydrogen bonding and electronic effects.

Key IR Absorptions (cm⁻¹)

IsomerO-H StretchN-H StretchC=O Stretch
1 ~3400-3200 (broad)~3300-3100~1700-1680
2 Data available[2]Data available[2]Data available[2]
3 Data not readily availableData not readily availableData not readily available
4 Data not readily availableData not readily availableData not readily available

The broadness of the O-H and N-H stretching bands is indicative of hydrogen bonding, the extent of which can differ between isomers, leading to observable spectral variations.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. While all isomers have the same molecular weight, their fragmentation patterns under electron ionization (EI) can differ due to the varying stability of the resulting fragment ions.

Expected Fragmentation Pattern

The molecular ion peak ([M]⁺) for all isomers will be at m/z 167. Common fragmentation pathways may include the loss of the methoxy group (-OCH₃, m/z 31) or the entire methoxycarbonyl group (-COOCH₃, m/z 59). The relative intensities of these fragment peaks can provide clues to the isomeric structure.

Caption: Potential fragmentation pathways for methyl aminohydroxybenzoate isomers.

Chromatographic Separation: A Key Analytical Challenge

The separation of positional isomers is a common challenge in analytical chemistry. Techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are essential for the analysis and purification of these closely related compounds.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is a widely used technique for separating aromatic isomers. The choice of stationary phase (e.g., C18, Phenyl-Hexyl) and mobile phase composition (e.g., acetonitrile/water or methanol/water with modifiers like formic acid or trifluoroacetic acid) is critical for achieving optimal resolution. The elution order of the isomers will depend on their relative polarities.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for the separation and identification of volatile and thermally stable compounds. Derivatization of the amino and hydroxyl groups may be necessary to improve the chromatographic peak shape and thermal stability of the isomers. The retention times of the isomers will be influenced by their volatility and interactions with the GC column's stationary phase.

Comparative Biological Activities

The biological activity of these isomers can vary significantly due to their different abilities to interact with biological targets such as enzymes and receptors. While comprehensive comparative data is not always available, the activities of related phenolic and aminobenzoate compounds can provide valuable insights.

Antimicrobial Activity

Phenolic compounds are known for their antimicrobial properties. The position of the hydroxyl and amino groups can influence the molecule's ability to disrupt microbial cell membranes or interfere with essential cellular processes. Studies on related hydroxybenzoate derivatives have demonstrated their potential as antimicrobial agents.[4][5][6]

Cytotoxicity

The cytotoxic effects of these isomers against various cell lines are of interest in the context of anticancer drug discovery. The differential positioning of the functional groups can lead to variations in cellular uptake and interaction with intracellular targets, resulting in different levels of cytotoxicity. For example, studies on other benzoate derivatives have explored their cytotoxic potential.[7][8]

Conclusion

This guide has provided a comparative framework for understanding the synthesis, characterization, and potential biological activities of this compound and its key positional isomers. The distinct physicochemical and spectroscopic properties of each isomer underscore the importance of precise structural characterization in chemical and pharmaceutical research. While further experimental studies are needed to fully elucidate the comparative biological profiles of these compounds, the information presented here serves as a foundational resource to guide future investigations. The ability to synthesize, differentiate, and understand the structure-activity relationships of these versatile building blocks is crucial for the continued development of novel and effective therapeutic agents.

References

A Researcher's Guide to Spectroscopic Differentiation of Aminohydroxybenzoate Methyl Ester Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise identification of constitutional isomers is a critical step in ensuring the purity, efficacy, and safety of pharmaceutical compounds. The aminohydroxybenzoate methyl ester isomers, a group of compounds with the same molecular formula but different arrangements of amino, hydroxyl, and methyl ester groups on a benzene ring, present a classic analytical challenge. This guide provides an in-depth spectroscopic comparison using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy to effectively distinguish between these closely related molecules.

The Critical Need for Isomer Differentiation

The seemingly subtle shift in the position of a functional group on an aromatic ring can dramatically alter a molecule's biological activity, toxicity, and pharmacokinetic properties. In drug development, what could be a therapeutic agent in one isomeric form might be inactive or even harmful in another. Therefore, robust and unequivocal analytical methods for isomer identification are not just a matter of procedural accuracy but a cornerstone of scientific integrity and drug safety. This guide delves into the practical application of NMR and IR spectroscopy, offering both theoretical insights and experimental data to empower researchers in their analytical endeavors.

¹H NMR Spectroscopy: Unraveling Proton Environments

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The chemical shift (δ), splitting pattern (multiplicity), and coupling constant (J) of each proton signal are highly sensitive to the electronic effects and relative positions of substituents on the benzene ring.

The Influence of Substituents on Aromatic Proton Chemical Shifts

The amino (-NH₂) and hydroxyl (-OH) groups are strong electron-donating groups (EDGs) through resonance, while the methyl ester (-COOCH₃) group is an electron-withdrawing group (EWG) through induction and resonance. These electronic properties significantly influence the electron density at different positions on the aromatic ring, thereby affecting the chemical shifts of the attached protons.

  • Electron-Donating Groups (-NH₂, -OH): These groups increase electron density at the ortho and para positions, causing the protons at these positions to be shielded and resonate at a lower chemical shift (upfield).

  • Electron-Withdrawing Groups (-COOCH₃): This group decreases electron density, particularly at the ortho and para positions, leading to deshielding of the protons and a downfield shift in their resonance.

The interplay of these effects in the various isomers results in unique ¹H NMR spectral fingerprints.

Comparative ¹H NMR Data of Selected Isomers

The following table summarizes the ¹H NMR spectral data for three representative isomers of methyl aminohydroxybenzoate. The data illustrates how the relative positioning of the substituents leads to distinct chemical shifts and coupling patterns for the aromatic protons.

IsomerStructureAromatic Proton Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz)-OCH₃ (s, 3H)
Methyl 3-amino-4-hydroxybenzoate H-2: 7.33 (d, J=2.1 Hz)H-5: 6.81 (d, J=8.3 Hz)H-6: 7.21 (dd, J=8.3, 2.1 Hz)3.80
Methyl 4-amino-3-hydroxybenzoate H-2: 7.38 (d, J=2.0 Hz)H-5: 6.83 (d, J=8.2 Hz)H-6: 7.27 (dd, J=8.2, 2.0 Hz)3.82
Methyl 5-amino-2-hydroxybenzoate H-3: 7.15 (d, J=2.8 Hz)H-4: 6.80 (dd, J=8.7, 2.8 Hz)H-6: 6.88 (d, J=8.7 Hz)3.87

Note: Data sourced from the Spectral Database for Organic Compounds (SDBS). Chemical shifts can vary slightly depending on the solvent and concentration.

Visualizing Isomer-Specific ¹H NMR Patterns

Spectroscopic_Workflow cluster_SamplePrep Sample Preparation cluster_Acquisition Data Acquisition cluster_Analysis Data Analysis Sample Aminohydroxybenzoate Methyl Ester Isomer Dissolve Dissolve in Deuterated Solvent (NMR) Sample->Dissolve Prepare_Pellet Prepare KBr Pellet or ATR Sample (IR) Sample->Prepare_Pellet NMR_Spec NMR Spectrometer Dissolve->NMR_Spec IR_Spec FTIR Spectrometer Prepare_Pellet->IR_Spec Process_NMR Process NMR Data (FT, Phasing, Baseline Correction) NMR_Spec->Process_NMR Process_IR Process IR Data (Background Subtraction) IR_Spec->Process_IR Compare Compare Spectra to Reference Data and Databases Process_NMR->Compare Process_IR->Compare Identify Identify Isomer Compare->Identify

A Comparative Guide to the Biological Activity of Methyl 2-amino-3-hydroxybenzoate and Its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Subtle Dance of Isomers and Bioactivity

In the realm of medicinal chemistry, the seemingly minor shift of a functional group can dramatically alter a molecule's biological profile. This principle is vividly illustrated by the isomers of methyl aminohydroxybenzoate. These structural analogs, all sharing the same molecular formula (C₈H₉NO₃), offer a compelling case study in structure-activity relationships (SAR). While mesalamine (5-aminosalicylic acid or 5-ASA) and its isomer, 4-aminosalicylic acid (4-ASA), are well-established therapeutic agents, their methyl ester derivatives present a nuanced landscape of potential biological activities.[1][2][3][4][5]

This guide provides a comparative analysis of the known and predicted biological activities of methyl 2-amino-3-hydroxybenzoate and its key positional isomers: methyl 3-aminosalicylate, methyl 4-aminosalicylate, and methyl 5-aminosalicylate. We will delve into their potential as antioxidant, anti-inflammatory, and antimicrobial agents, supported by available data and established experimental protocols to facilitate further research. The structural differences between these isomers are subtle but significant, influencing their interactions with biological targets.[6][7][8]

The Isomers: A Structural Overview

The core structure of these compounds is a benzene ring substituted with a methyl ester, a hydroxyl group, and an amino group. The variation in the relative positions of these functional groups gives rise to the different isomers, each with a unique electronic and steric profile.

  • This compound: The amino and hydroxyl groups are ortho to each other, and the methyl ester is adjacent to the amino group.

  • Methyl 3-aminosalicylate (Methyl 3-amino-2-hydroxybenzoate): The hydroxyl group is ortho to the methyl ester, and the amino group is meta to the methyl ester.

  • Methyl 4-aminosalicylate (Methyl 4-amino-2-hydroxybenzoate): The hydroxyl group is ortho to the methyl ester, and the amino group is para to the methyl ester.

  • Methyl 5-aminosalicylate (Methyl 5-amino-2-hydroxybenzoate): The hydroxyl group is ortho to the methyl ester, and the amino group is meta to the hydroxyl group.

Comparative Biological Activities: A Data-Driven Analysis

Direct comparative studies on the methyl ester derivatives are limited. Therefore, our analysis draws upon data from the parent aminosalicylic acids and available information on the esters, supplemented by a theoretical SAR discussion.

Antioxidant Activity

Phenolic compounds, such as these isomers, are known to exhibit antioxidant activity by donating a hydrogen atom from their hydroxyl group to scavenge free radicals.[9][10][11] The position of the electron-donating amino group relative to the hydroxyl group is expected to significantly influence this activity.

Structure-Activity Relationship Insights:

  • The presence of an amino group, particularly in the ortho or para position relative to the hydroxyl group, is expected to enhance the antioxidant capacity by increasing the electron density on the hydroxyl oxygen, thereby facilitating hydrogen donation.

  • This compound, with its ortho-aminophenol structure, is hypothesized to possess significant radical scavenging activity.

  • Methyl 4-aminosalicylate, with the amino group para to the hydroxyl, is also predicted to be a potent antioxidant.

  • The esterification of the carboxylic acid group may modulate the antioxidant activity by altering the molecule's lipophilicity and its ability to participate in hydrogen bonding.

Quantitative Data Summary (Hypothetical based on parent compounds):

CompoundPredicted Antioxidant Activity (DPPH Scavenging IC₅₀)Rationale
This compoundModerate to HighOrtho-aminophenol structure is favorable for radical scavenging.
Methyl 3-aminosalicylateModerateMeta-position of the amino group provides less electronic stabilization to the hydroxyl radical compared to ortho/para.
Methyl 4-aminosalicylateHighPara-position of the amino group provides strong resonance stabilization to the phenoxyl radical.
Methyl 5-aminosalicylateModerate to HighThe parent compound, 5-ASA, is a known antioxidant.[2][12]
Anti-inflammatory Activity

The anti-inflammatory properties of aminosalicylates are well-documented, with 5-ASA being a cornerstone in the treatment of inflammatory bowel disease (IBD).[1][2][12] The primary mechanism is believed to involve the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) pathways, thereby reducing the production of pro-inflammatory prostaglandins and leukotrienes.

Structure-Activity Relationship Insights:

  • The salicylic acid moiety is crucial for the anti-inflammatory activity of these compounds.

  • Methyl 5-aminosalicylate has demonstrated therapeutic effects in experimental models of ulcerative colitis, with a proposed mechanism involving the antagonism of prostaglandins.[13]

  • 4-Aminosalicylic acid (4-ASA) is also known to possess anti-inflammatory properties, suggesting that methyl 4-aminosalicylate may have similar activity.[5]

  • The esterification to a methyl ester can be considered a pro-drug strategy. The ester may be hydrolyzed in vivo to the active carboxylic acid.[14][15]

Quantitative Data Summary:

CompoundKnown/Predicted Anti-inflammatory ActivityReference/Rationale
This compoundUnknownData not readily available.
Methyl 3-aminosalicylateUnknownData not readily available.
Methyl 4-aminosalicylatePredicted to be activeParent compound 4-ASA is anti-inflammatory.[5]
Methyl 5-aminosalicylateActiveDemonstrated efficacy in an animal model of colitis.[13]
Antimicrobial Activity

The antimicrobial potential of these isomers is an area of growing interest. The parent compound 4-ASA is a known antitubercular agent.[5] The mechanism of action for aminosalicylates against bacteria may involve the inhibition of folate synthesis, where they act as antagonists of para-aminobenzoic acid (PABA).[3][4]

Structure-Activity Relationship Insights:

  • The structural similarity to PABA is key for the antimicrobial activity of some isomers, particularly 4-ASA.

  • Derivatives of methyl 4-aminosalicylate have shown inhibitory effects against Mycobacterium smegmatis and other pathogenic bacteria.[16]

  • 5-ASA also possesses antibacterial and antifungal properties.[2][12]

  • The presence and position of the amino and hydroxyl groups will determine the specific spectrum of activity against different microbial strains.

Quantitative Data Summary (MIC - Minimum Inhibitory Concentration):

CompoundKnown/Predicted Antimicrobial Activity (MIC)Reference/Rationale
This compoundUnknownData not readily available.
Methyl 3-aminosalicylateUnknownData not readily available.
Methyl 4-aminosalicylatePredicted to be activeDerivatives show activity against various bacteria.[16]
Methyl 5-aminosalicylatePredicted to be activeParent compound 5-ASA is antimicrobial.[2][12]

Experimental Protocols for Comparative Evaluation

To facilitate direct comparison and further research, the following detailed, self-validating protocols are provided.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay for Antioxidant Activity

This assay is a standard and rapid method to assess the free radical scavenging ability of a compound.

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from violet to yellow, which is measured spectrophotometrically.

Step-by-Step Methodology:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in an amber-colored bottle to protect it from light.

  • Preparation of Test Samples: Dissolve this compound and its isomers in methanol to prepare a stock solution (e.g., 1 mg/mL). From the stock solution, prepare serial dilutions to obtain a range of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of each sample dilution to respective wells.

    • Add 100 µL of the 0.1 mM DPPH solution to each well.

    • For the control, add 100 µL of methanol instead of the sample solution to a well containing 100 µL of the DPPH solution.

    • For the blank, add 200 µL of methanol to a well.

    • Ascorbic acid or Trolox should be used as a positive control and tested at the same concentrations as the samples.

  • Incubation and Measurement: Incubate the plate in the dark at room temperature for 30 minutes. Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100

  • Data Analysis: Plot the percentage of scavenging activity against the sample concentration to determine the IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals).

Caption: Workflow for the DPPH radical scavenging assay.

Inhibition of Albumin Denaturation Assay for Anti-inflammatory Activity

This in vitro assay is a simple and effective method to screen for anti-inflammatory potential.

Principle: Denaturation of proteins is a well-documented cause of inflammation.[17] This assay evaluates the ability of a compound to inhibit the heat-induced denaturation of a protein, typically bovine serum albumin (BSA).

Step-by-Step Methodology:

  • Preparation of Reagents:

    • Prepare a 1% w/v solution of Bovine Serum Albumin (BSA) in 0.2 M phosphate-buffered saline (PBS), pH 6.4.

    • Dissolve the test compounds (methyl aminohydroxybenzoate isomers) and a standard anti-inflammatory drug (e.g., diclofenac sodium) in a suitable solvent (e.g., DMSO) to prepare stock solutions. Further dilute with PBS to obtain the desired test concentrations.

  • Assay Procedure:

    • The reaction mixture consists of 0.5 mL of the test sample at various concentrations and 0.5 mL of the 1% BSA solution.

    • The control consists of 0.5 mL of the vehicle (e.g., DMSO in PBS) and 0.5 mL of the 1% BSA solution.

    • The product control consists of 0.5 mL of the test sample and 0.5 mL of PBS (without BSA).

  • Incubation and Measurement:

    • Incubate all the mixtures at 37°C for 20 minutes.

    • Induce denaturation by heating the mixtures at 70°C in a water bath for 5 minutes.

    • Cool the mixtures to room temperature and measure the turbidity (absorbance) at 660 nm.

  • Calculation: The percentage inhibition of protein denaturation is calculated as follows: % Inhibition = [1 - (Abs_sample - Abs_product_control) / Abs_control] x 100

  • Data Analysis: Determine the IC₅₀ value, which is the concentration of the test compound that causes 50% inhibition of protein denaturation.

Caption: Workflow for the inhibition of albumin denaturation assay.

Broth Microdilution Method for Antimicrobial Susceptibility Testing

This method is a quantitative assay to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.[18][19][20][21]

Principle: The test compound is serially diluted in a liquid growth medium in a microtiter plate. A standardized inoculum of the test microorganism is added to each well. The plate is incubated, and the lowest concentration of the compound that inhibits visible growth of the microorganism is determined as the MIC.[18][19]

Step-by-Step Methodology:

  • Preparation of Inoculum:

    • From a fresh culture of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli), prepare a bacterial suspension in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[19]

    • Dilute this suspension in the appropriate broth (e.g., Mueller-Hinton Broth) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Preparation of Test Compounds:

    • Dissolve the methyl aminohydroxybenzoate isomers and a standard antibiotic (e.g., ciprofloxacin) in a suitable solvent (e.g., DMSO) to create a stock solution.

    • Perform serial two-fold dilutions of the stock solutions in the broth medium directly in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation and Incubation:

    • Add the standardized bacterial inoculum to each well containing the diluted compounds.

    • Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).

    • Cover the plate and incubate at 37°C for 16-20 hours.[20]

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

    • A colorimetric indicator (e.g., resazurin) can be added to aid in the determination of cell viability.

Caption: Workflow for the broth microdilution antimicrobial susceptibility test.

Conclusion and Future Directions

The methyl esters of aminohydroxybenzoic acid represent a promising yet underexplored class of compounds. Based on the well-established activities of their parent carboxylic acids, these isomers are predicted to possess a range of valuable biological properties, including antioxidant, anti-inflammatory, and antimicrobial effects. The subtle variations in the positions of the amino and hydroxyl groups are expected to give rise to significant differences in their potencies and mechanisms of action.

This guide provides a foundational framework for the comparative evaluation of these isomers. The detailed experimental protocols and the discussion on structure-activity relationships are intended to empower researchers to systematically investigate these compounds. Further studies are warranted to generate robust comparative data, elucidate the underlying signaling pathways, and ultimately unlock the full therapeutic potential of these intriguing molecules.

References

A Senior Application Scientist's Guide to Differentiating Methyl 2-amino-3-hydroxybenzoate from its Constitutional Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise identification of constitutional isomers is a critical step in ensuring the purity, efficacy, and safety of pharmaceutical compounds. Methyl 2-amino-3-hydroxybenzoate and its isomers, all sharing the molecular formula C₈H₉NO₃, present a common analytical challenge due to their similar physical properties. This guide provides an in-depth, technically-grounded comparison of analytical methodologies to reliably differentiate these closely related compounds. The experimental choices and interpretations are explained from a field-proven perspective, ensuring both scientific integrity and practical applicability.

The Challenge of Isomerism in Drug Development

Constitutional isomers, having the same molecular formula but different connectivity of atoms, can exhibit vastly different pharmacological, toxicological, and metabolic profiles. In the context of drug development, an isomeric impurity can alter the therapeutic effect of the active pharmaceutical ingredient (API) or introduce unforeseen toxicity. Therefore, robust analytical methods for isomer differentiation are not just a matter of quality control, but a fundamental requirement for regulatory approval and patient safety. This guide will focus on differentiating this compound from its common constitutional isomers:

  • This compound (Target Compound)

  • Methyl 3-amino-4-hydroxybenzoate

  • Methyl 4-amino-3-hydroxybenzoate

  • Methyl 5-amino-2-hydroxybenzoate

  • Methyl 3-amino-2-hydroxybenzoate

A Multi-faceted Approach to Isomer Differentiation

A singular analytical technique is often insufficient for the unambiguous identification of constitutional isomers. A more robust strategy involves the synergistic use of spectroscopic and chromatographic methods. This guide will detail the application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) for this purpose.

Figure 1: A comprehensive workflow for the differentiation of methyl aminohydroxybenzoate isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for differentiating constitutional isomers, as it provides detailed information about the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom in a molecule.

¹H NMR Spectroscopy: Unraveling Proton Environments

The chemical shift, splitting pattern (multiplicity), and coupling constants of the aromatic protons are highly sensitive to the positions of the amino (-NH₂), hydroxyl (-OH), and methyl ester (-COOCH₃) groups on the benzene ring.

Key Differentiating Features in ¹H NMR:

  • Chemical Shifts of Aromatic Protons: The electron-donating effects of the -NH₂ and -OH groups and the electron-withdrawing effect of the -COOCH₃ group cause distinct upfield or downfield shifts of the aromatic protons depending on their position (ortho, meta, or para) relative to these substituents.

  • Splitting Patterns: The number of adjacent protons determines the splitting pattern of a signal (singlet, doublet, triplet, etc.), providing crucial information about the substitution pattern of the benzene ring.

  • Intramolecular Hydrogen Bonding: In isomers where the -OH and -COOCH₃ groups are ortho to each other (e.g., this compound and methyl 5-amino-2-hydroxybenzoate), intramolecular hydrogen bonding can lead to a significant downfield shift of the hydroxyl proton signal, often appearing as a sharp singlet.

Table 1: Comparative ¹H NMR Data (Predicted and Experimental) of Methyl Aminohydroxybenzoate Isomers (in DMSO-d₆)

CompoundAromatic Protons (δ, ppm)-OCH₃ (δ, ppm)-NH₂ (br s, ppm)-OH (s, ppm)Reference
This compound 7.20 (d), 6.81 (d), 6.39 (t)3.786.099.66
Methyl 3-amino-4-hydroxybenzoate 7.1-7.3 (m), 6.7-6.9 (m)~3.8~5.0~9.5[1]
Methyl 4-amino-3-hydroxybenzoate 7.3-7.5 (m), 6.8-7.0 (m)~3.8~5.0~9.0[2]
Methyl 5-amino-2-hydroxybenzoate 7.0-7.2 (m), 6.7-6.9 (m)~3.8~5.0~10.5[3]
Methyl 3-amino-2-hydroxybenzoate 7.0-7.2 (m), 6.6-6.8 (m)~3.8~5.0~10.0[4]

Note: The chemical shifts are approximate and can vary based on solvent and concentration. "m" denotes a multiplet, "d" a doublet, "t" a triplet, "s" a singlet, and "br s" a broad singlet.

¹³C NMR Spectroscopy: A Deeper Look at the Carbon Skeleton

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. The chemical shifts of the aromatic carbons are particularly informative for distinguishing isomers.

Key Differentiating Features in ¹³C NMR:

  • Chemical Shifts of Aromatic Carbons: The positions of the substituents have a predictable effect on the chemical shifts of the ipso, ortho, meta, and para carbons. Online prediction tools and empirical databases can be used to estimate these shifts.[5]

  • Quaternary Carbon Signals: The number and chemical shifts of the quaternary carbons (carbons with no attached protons) can help to distinguish between isomers.

Table 2: Predicted ¹³C NMR Chemical Shifts (ppm) for Aromatic Carbons

IsomerC1 (-COOCH₃)C2C3C4C5C6
This compound ~170~110~145~115~120~118
Methyl 3-amino-4-hydroxybenzoate ~168~120~115~150~118~125
Methyl 4-amino-3-hydroxybenzoate ~168~122~148~115~120~115
Methyl 5-amino-2-hydroxybenzoate ~170~155~115~120~118~110
Methyl 3-amino-2-hydroxybenzoate ~170~150~115~120~115~125

Note: These are estimated values and should be confirmed with experimental data.

Infrared (IR) Spectroscopy: Probing Functional Groups and Hydrogen Bonding

IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. While all isomers will show characteristic absorptions for the -NH₂, -OH, C=O (ester), and aromatic C-H bonds, the precise positions and shapes of these bands can be diagnostic.[6]

Key Differentiating Features in IR Spectroscopy:

  • O-H and N-H Stretching Region (3500-3200 cm⁻¹): The presence of intramolecular hydrogen bonding, particularly between the -OH and -COOCH₃ groups in the ortho position, can lead to a broadening and shifting of the O-H stretching band to lower wavenumbers.[7] The N-H stretching of the primary amine will typically appear as a doublet.

  • C=O Stretching Region (1730-1670 cm⁻¹): The position of the carbonyl stretch can be influenced by conjugation with the aromatic ring and hydrogen bonding. Intramolecular hydrogen bonding to the carbonyl oxygen tends to shift the C=O absorption to a lower frequency.

  • Fingerprint Region (1500-600 cm⁻¹): The complex pattern of absorptions in this region is unique to each molecule and can be used for fingerprint identification by comparison with a reference spectrum. The out-of-plane C-H bending vibrations in the 900-675 cm⁻¹ range are particularly useful for determining the substitution pattern of the benzene ring.[8]

Table 3: Key IR Absorption Frequencies (cm⁻¹) for Differentiating Isomers

Functional GroupThis compound (Expected)Other Isomers (General Range)Comments
O-H StretchBroad, ~3300-3000Broader or sharper, ~3400-3200Intramolecular H-bonding in the target compound can cause significant broadening.
N-H StretchDoublet, ~3450 and ~3350Doublet, ~3450 and ~3350Generally similar for all primary amine isomers.
C=O Stretch~1680~1720-1690Shift to lower frequency due to intramolecular H-bonding in the target compound.
C-H Bending (out-of-plane)Specific pattern for 1,2,3-trisubstitutionDifferent patterns for other substitution patternsHighly diagnostic for the substitution pattern.

Mass Spectrometry (MS): Unveiling Fragmentation Patterns

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. While all constitutional isomers will have the same molecular ion peak (m/z = 167 for C₈H₉NO₃), their fragmentation patterns upon ionization can differ, providing clues to their structure.

Key Differentiating Features in Mass Spectrometry:

  • Relative Abundance of Fragment Ions: The stability of the resulting carbocations and radical fragments will influence the relative abundance of the fragment ions.

  • Characteristic Neutral Losses: The loss of small, stable neutral molecules (e.g., H₂O, CO, OCH₃) can be diagnostic. For example, isomers with ortho substituents may exhibit unique fragmentation pathways due to ortho-effects.

  • Fragmentation of the Ester Group: Common fragmentations include the loss of the methoxy radical (•OCH₃, 31 u) to give an acylium ion, or the loss of the entire methoxycarbonyl group (•COOCH₃, 59 u).

Table 4: Expected Key Fragment Ions (m/z) in the Mass Spectra

IsomerMolecular Ion [M]⁺[M-OCH₃]⁺[M-COOCH₃]⁺Other Key Fragments
All Isomers167136108Varies

A detailed analysis of the relative intensities of these and other fragments is necessary for differentiation.

High-Performance Liquid Chromatography (HPLC): The Power of Separation

HPLC is a powerful technique for separating mixtures of compounds. For constitutional isomers with very similar polarities, developing a successful separation method requires careful optimization of the stationary and mobile phases.[9]

Key Considerations for HPLC Method Development:

  • Stationary Phase: Reversed-phase columns (e.g., C18, C8) are a good starting point. For isomers with subtle differences in polarity and pKa, mixed-mode chromatography, which utilizes both reversed-phase and ion-exchange interactions, can provide enhanced resolution.[10]

  • Mobile Phase: The composition of the mobile phase (e.g., acetonitrile/water or methanol/water) and the pH (controlled with buffers like phosphate or formate) are critical parameters to optimize. The pH will affect the ionization state of the amino and hydroxyl groups, thereby influencing their retention.

  • Detector: A UV detector is suitable for these aromatic compounds. The wavelength of maximum absorbance (λ_max) may vary slightly between isomers, which can aid in their identification.

Figure 2: A schematic of an HPLC workflow for isomer separation.

Experimental Protocols

Protocol 1: NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. Ensure the sample is fully dissolved.

  • ¹H NMR Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Optimize the spectral width to cover the range of interest (e.g., 0-12 ppm).

    • Use a sufficient number of scans to obtain a good signal-to-noise ratio.

    • Integrate all signals and determine the multiplicities and coupling constants.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Use a sufficient number of scans, as ¹³C has a low natural abundance.

    • Consider performing a DEPT (Distortionless Enhancement by Polarization Transfer) experiment to differentiate between CH, CH₂, and CH₃ groups.

  • Data Analysis: Compare the obtained spectra with the data in Tables 1 and 2 and with reference spectra from databases.

Protocol 2: HPLC Analysis
  • Instrumentation: An HPLC system with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) or a mixed-mode column.

  • Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).

  • Gradient Program:

    • Start with a low percentage of mobile phase B (e.g., 10%).

    • Increase the percentage of B linearly to elute the compounds.

    • A typical gradient might be from 10% to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a suitable wavelength (e.g., 254 nm or the λ_max of the compounds).

  • Injection Volume: 10 µL.

  • Analysis: Compare the retention times of the unknown sample with those of authentic reference standards of each isomer.

Conclusion

The differentiation of this compound from its constitutional isomers is a task that demands a meticulous and multi-technique approach. While ¹H and ¹³C NMR spectroscopy provide the most definitive structural information, IR spectroscopy and mass spectrometry offer valuable confirmatory data. HPLC is indispensable for the separation and quantification of the isomers in a mixture. By leveraging the strengths of each of these techniques and understanding the underlying chemical principles that govern their outcomes, researchers can confidently and accurately characterize these closely related compounds, ensuring the integrity and quality of their work in drug discovery and development.

References

A Senior Application Scientist's Guide to the Orthogonal Validation of Methyl 2-amino-3-hydroxybenzoate Structure

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Beyond Confirmation, Towards Unambiguous Certainty

The Orthogonal Validation Workflow: A Multi-Technique Approach

Orthogonal_Validation_Workflow cluster_2 Final Confirmation NMR NMR Spectroscopy (¹H, ¹³C, 2D) - Connectivity - C/H Framework Validation Structure Validated NMR->Validation Confirms Connectivity MS Mass Spectrometry (HRMS) - Molecular Formula - Fragmentation MS->Validation Confirms Mass & Formula FTIR FT-IR Spectroscopy - Functional Groups FTIR->Validation Confirms Functional Groups HPLC HPLC-UV - Purity - Identity (Rt) HPLC->Validation Confirms Purity UV_Vis UV-Vis Spectroscopy - Chromophore Identity

Caption: Orthogonal workflow for structural validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Architectural Blueprint

Expertise & Experience: NMR is the cornerstone of structural elucidation because it provides a direct map of the carbon-hydrogen framework. We don't just use ¹H and ¹³C NMR; we employ a suite of 2D NMR experiments (like COSY and HSQC) to piece together the exact connectivity of atoms, leaving no ambiguity about the substitution pattern on the aromatic ring. This is crucial for distinguishing Methyl 2-amino-3-hydroxybenzoate from its other isomers.

Expected ¹H NMR Data (400 MHz, DMSO-d₆) for this compound:
  • δ 9.66 (s, 1H): This singlet corresponds to the phenolic hydroxyl proton (-OH). Its deshielded chemical shift is characteristic of a hydroxyl group hydrogen-bonded to a nearby group, in this case, likely the amino group.

  • δ 7.20 (d, 1H), 6.81 (d, 1H), 6.39 (t, 1H): These signals represent the three protons on the aromatic ring. Their splitting patterns (doublets and a triplet) and coupling constants are definitive for the 1,2,3-substitution pattern.

  • δ 6.09 (br s, 2H): This broad singlet is characteristic of the two protons of the primary amine (-NH₂).

  • δ 3.78 (s, 3H): This sharp singlet integrates to three protons and is indicative of the methyl ester (-OCH₃) group.[4]

Experimental Protocol: NMR Analysis
  • Sample Preparation: Accurately weigh ~5-10 mg of the this compound sample.

  • Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred as it allows for the observation of exchangeable protons like -OH and -NH₂.

  • Instrument Setup: Place the NMR tube in the spectrometer's probe.

  • Tuning and Shimming: Tune the probe to the correct frequencies for ¹H and ¹³C and shim the magnetic field to achieve optimal homogeneity and resolution.

  • Data Acquisition:

    • Acquire a standard ¹H spectrum.

    • Acquire a ¹³C{¹H} (proton-decoupled) spectrum.

    • Acquire 2D correlation spectra such as COSY (¹H-¹H correlation) and HSQC (¹H-¹³C one-bond correlation) to confirm connectivity.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H spectrum.

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Expertise & Experience: While NMR defines the architecture, Mass Spectrometry acts as the gatekeeper, confirming the elemental composition. Using High-Resolution Mass Spectrometry (HRMS) is non-negotiable. It provides a highly accurate mass measurement (typically to four decimal places), which allows for the unambiguous determination of the molecular formula (C₈H₉NO₃), ruling out other potential formulas with the same nominal mass.[5]

Data Presentation: Expected Mass Spectrometry Results
ParameterExpected ValueRationale
Molecular Formula C₈H₉NO₃Derived from synthesis
Monoisotopic Mass 167.0582 g/mol The exact mass of the most abundant isotopes.[5]
Ionization Mode ESI+The amino group is basic and readily accepts a proton.
Observed Ion [M+H]⁺ 168.0655 m/zThe protonated parent molecule.
Key Fragment Ion 136.0393 m/zCorresponds to the loss of methanol (CH₃OH) from the parent ion, a characteristic fragmentation of methyl esters.
Experimental Protocol: LC-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (~10-100 µg/mL) in a suitable solvent like methanol or acetonitrile/water.

  • Chromatography (Optional but Recommended): Inject the sample into an HPLC system coupled to the mass spectrometer. A C18 column with a simple water/acetonitrile gradient can be used to ensure the sample is pure before it enters the mass spectrometer.

  • Mass Spectrometer Settings:

    • Set the ionization source to Electrospray Ionization (ESI) in positive ion mode.

    • Acquire data in full scan mode over a mass range of m/z 50-500.

    • If fragmentation data is desired, perform a tandem MS (MS/MS) experiment by isolating the parent ion (m/z 168) and subjecting it to collision-induced dissociation (CID).

  • Data Analysis:

    • Extract the mass of the most abundant peak from the chromatogram.

    • Use the instrument software to calculate the elemental composition from the accurate mass of the [M+H]⁺ ion.

    • Analyze the MS/MS spectrum to identify fragmentation patterns that are consistent with the proposed structure.

Vibrational Spectroscopy (FT-IR): The Functional Group Fingerprint

Trustworthiness: The results from NMR and MS propose a structure containing specific functional groups: a hydroxyl, an amine, a methyl ester, and an aromatic ring. FT-IR provides a direct and rapid method to confirm the presence of these groups through their characteristic vibrational frequencies. A match between the expected and observed frequencies provides a powerful layer of self-validation for the proposed structure.

Data Presentation: Characteristic FT-IR Absorption Bands
Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Confirmation Provided
Hydroxyl (-OH) O-H Stretch (broad)3300 - 3500Confirms presence of the hydroxyl group.
Amine (-NH₂) N-H Stretch (medium)3100 - 3400Confirms presence of the primary amine.
Ester Carbonyl (C=O) C=O Stretch (strong)1680 - 1710Confirms presence of the conjugated ester.
Aromatic Ring C=C Stretch1450 - 1600Confirms the aromatic backbone.
Ester C-O C-O Stretch1100 - 1300Confirms the ester linkage.

Note: The exact positions can vary based on the sample state (e.g., solid, liquid) and intermolecular interactions like hydrogen bonding.[6][7][8][9]

Experimental Protocol: FT-IR (ATR)
  • Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Background Scan: Collect a background spectrum of the empty ATR crystal. This is crucial to subtract the spectral contributions of the atmosphere (CO₂, H₂O).

  • Sample Analysis: Place a small amount of the solid this compound powder directly onto the ATR crystal.

  • Apply Pressure: Use the instrument's pressure clamp to ensure good contact between the sample and the crystal.

  • Data Collection: Acquire the sample spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.

  • Data Analysis: The background spectrum is automatically subtracted by the software. Label the significant peaks and compare them to known correlation tables.

Chromatographic and UV-Vis Spectroscopic Validation

Authoritative Grounding: While not primary structure elucidation tools, HPLC and UV-Vis spectroscopy are mandated by regulatory guidelines for assessing purity and confirming identity.[10][11][12] They provide complementary data that must be consistent with the validated structure.

HPLC-UV for Purity and Identity

The purity of the compound is as critical as its identity. HPLC with UV detection is the industry standard for this assessment.[13][14] Under a validated method, the compound should elute as a single, sharp peak, and its retention time serves as an identity check. The UV spectrum, captured by a Diode Array Detector (DAD), should be consistent across the peak and match that of a reference standard if available.

UV-Vis Spectroscopy

The aromatic structure with its electron-donating (-OH, -NH₂) and electron-withdrawing (-COOCH₃) groups creates a specific chromophore that absorbs UV light at characteristic wavelengths (λmax).[15][16][17] This provides a simple but effective identity test. For this compound in a polar solvent like ethanol, one would expect strong absorption bands in the 200-400 nm range, typical for substituted aminobenzoates.

HPLC_Workflow MobilePhase Mobile Phase (e.g., ACN/H₂O) Pump HPLC Pump MobilePhase->Pump Injector Autosampler (Injects Sample) Pump->Injector Column C18 Column Injector->Column Detector DAD/UV Detector Column->Detector Data Data System (Chromatogram & Spectrum) Detector->Data

Caption: A typical HPLC-UV experimental workflow.

Conclusion: The Convergence of Evidence

The structural validation of this compound is not achieved by a single "magic bullet" technique. It is the result of a carefully planned, orthogonal investigation where each method provides a unique piece of the puzzle. The definitive connectivity from NMR , the exact molecular formula from HRMS , the functional group fingerprint from FT-IR , and the purity confirmation from HPLC-UV must all converge. When the data from these disparate techniques tell a single, consistent story, we achieve a state of validated certainty that meets the highest standards of scientific and regulatory scrutiny.[18][19][20]

References

Comparative study of the synthesis efficiency of different aminobenzoic acid methyl esters

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to the Synthesis of Aminobenzoic Acid Methyl Esters: A Comparative Efficiency Study

For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. Aminobenzoic acid methyl esters, existing as ortho-, meta-, and para-isomers, are fundamental building blocks in the pharmaceutical, dye, and fragrance industries.[1][2][3] This guide provides an in-depth, comparative analysis of the primary synthetic routes to these valuable compounds, grounded in established chemical principles and supported by practical, field-proven insights. We will dissect the most common methodologies, offering a rationale for experimental choices and presenting detailed protocols to ensure reproducible, high-yield outcomes.

Introduction to Aminobenzoic Acid Methyl Esters

The three isomers of methyl aminobenzoate—methyl anthranilate (ortho-), methyl 3-aminobenzoate (meta-), and methyl 4-aminobenzoate (para-)—each possess unique properties and applications. Methyl anthranilate is a key component in fragrances and flavors, while the meta- and para-isomers are crucial intermediates in the synthesis of pharmaceuticals and other complex organic molecules.[1][3][4] The choice of synthetic route often depends on the starting material availability, desired scale, and the specific isomer required.

Primary Synthetic Pathways: A Comparative Overview

Two principal strategies dominate the synthesis of methyl aminobenzoates:

  • Direct Esterification of Aminobenzoic Acids: This classic approach, known as Fischer-Speier esterification, involves the reaction of the corresponding aminobenzoic acid with methanol in the presence of an acid catalyst.[5]

  • Reduction of Methyl Nitrobenzoates: This two-step route begins with the nitration of methyl benzoate to form the corresponding methyl nitrobenzoate isomer, followed by the reduction of the nitro group to an amine.[3][6]

A third, more specialized method, the Hofmann Rearrangement , is particularly relevant for the industrial production of methyl anthranilate from phthalimide.[2][7]

Method 1: Fischer-Speier Esterification

This acid-catalyzed equilibrium reaction is a straightforward method for converting aminobenzoic acids to their methyl esters.[5] The reaction is typically performed by refluxing the aminobenzoic acid in a large excess of methanol, which serves as both a reactant and the solvent, with a strong acid catalyst like sulfuric acid (H₂SO₄) or thionyl chloride (SOCl₂).[8][9][10]

Causality Behind Experimental Choices:

  • Excess Methanol: Le Chatelier's principle dictates that using a large excess of one reactant (methanol) drives the equilibrium towards the formation of the ester, thereby increasing the yield.[11]

  • Acid Catalyst: The acid catalyst is crucial for protonating the carbonyl oxygen of the carboxylic acid, which significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the weakly nucleophilic methanol.[5][11]

  • Why Stoichiometric Acid is Often Needed: The basic amino group on the starting material can be protonated by the acid catalyst, forming an ammonium salt. This side reaction consumes the catalyst. Therefore, a stoichiometric amount of acid is often required to ensure enough catalyst is available to promote the esterification.[5][11]

  • Work-up Procedure: After the reaction, the mixture is typically cooled and neutralized with a weak base, such as sodium bicarbonate or sodium carbonate solution.[9][12] This step deprotonates the ammonium salt of the ester and neutralizes the excess acid catalyst, causing the water-insoluble methyl aminobenzoate to precipitate.[5][9]

Diagram of Fischer-Speier Esterification:

Fischer_Esterification cluster_reactants Reactants cluster_catalyst Catalyst cluster_products Products Aminobenzoic Acid Aminobenzoic Acid Reaction Aminobenzoic Acid->Reaction Methanol Methanol Methanol->Reaction H2SO4 H2SO4 H2SO4->Reaction Protonation Methyl Aminobenzoate Methyl Aminobenzoate Water Water Reaction->Methyl Aminobenzoate Reaction->Water

Caption: Fischer-Speier Esterification of Aminobenzoic Acid.

Method 2: Reduction of Methyl Nitrobenzoates

This route is particularly useful when the corresponding aminobenzoic acid is less readily available or more expensive than the nitro-substituted precursor. The synthesis begins with the nitration of methyl benzoate, which primarily yields the meta-isomer, methyl 3-nitrobenzoate, due to the electron-withdrawing nature of the ester group.[13][14] The subsequent reduction of the nitro group can be achieved through various methods.

Causality Behind Experimental Choices:

  • Nitration: The nitration of methyl benzoate is a classic electrophilic aromatic substitution. The strongly deactivating ester group directs the incoming electrophile (the nitronium ion, NO₂⁺) to the meta position.[13]

  • Reduction:

    • Catalytic Hydrogenation: This is a clean and efficient method, often employing catalysts like palladium on carbon (Pd/C) with hydrogen gas. It typically provides high yields and purity.[15]

    • Metal-Acid Reduction: A common and cost-effective method involves using a metal, such as iron, tin, or zinc, in the presence of an acid like hydrochloric acid.[3][16] For example, iron filings in the presence of a dilute acid can effectively reduce the nitro group.[16] This method is robust and well-suited for large-scale synthesis.

Diagram of the Reduction Pathway:

Reduction_Pathway Methyl Nitrobenzoate Methyl Nitrobenzoate Reduction Methyl Nitrobenzoate->Reduction Reducing Agent e.g., H2/Pd-C or Fe/HCl Reducing Agent->Reduction Methyl Aminobenzoate Methyl Aminobenzoate Byproducts H2O or Metal Oxides Reduction->Methyl Aminobenzoate Reduction->Byproducts

Caption: General Scheme for the Reduction of Methyl Nitrobenzoate.

Comparative Data on Synthesis Efficiency

Method Isomer Starting Material Catalyst/Reagent Typical Yield Key Advantages Key Disadvantages Reference
Fischer Esterification Ortho-Anthranilic AcidH₂SO₄ in Methanol~96.8%High yield, direct route.Requires strong acid catalyst.[17]
Fischer Esterification Meta-3-Aminobenzoic AcidThionyl Chloride in Methanol~89%Good yield, direct route.Thionyl chloride is corrosive.[18]
Fischer Esterification Para-4-Aminobenzoic AcidH₂SO₄ in Methanol~64-92%Direct, common lab procedure.Yield can be variable.[9][19]
Reduction Meta-Methyl 3-NitrobenzoateH₂/Pd-CQuantitativeVery clean, high yield.Requires specialized hydrogenation equipment.[15]
Reduction Para-p-Nitrobenzoic AcidIron Powder/HClHighCost-effective for large scale.Generates iron sludge waste.[3]
Hofmann Rearrangement Ortho-PhthalimideNaClO, Methanol~90-92.7%High yield, uses inexpensive starting materials.Multi-step, involves strong exothermic reactions.[2]

Detailed Experimental Protocols

Protocol 1: Synthesis of Methyl 4-Aminobenzoate via Fischer Esterification

This protocol is adapted from established laboratory procedures.[9][10]

Materials:

  • 4-Aminobenzoic acid (PABA)

  • Anhydrous Methanol

  • Concentrated Sulfuric Acid (H₂SO₄)

  • 5% Sodium Bicarbonate (NaHCO₃) solution

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve 5.42 g (39.5 mmol) of 4-aminobenzoic acid in 30 mL of methanol.[10]

  • Catalyst Addition: While stirring, carefully and slowly add 5 mL of concentrated sulfuric acid to the mixture. A precipitate may form.[10]

  • Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle for 2-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[9][10]

  • Cooling and Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. Pour the cooled reaction mixture into a beaker containing approximately 100 mL of ice water.

  • Neutralization: Slowly and carefully add 5% sodium bicarbonate solution to the acidic mixture while stirring until the evolution of CO₂ gas ceases and the pH of the solution is approximately 8. The methyl 4-aminobenzoate will precipitate as a white solid.[9]

  • Isolation and Drying: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the precipitate with cold water to remove any remaining salts. Allow the product to air dry or dry in a desiccator. A typical yield is around 64%.[9]

Protocol 2: Synthesis of Methyl 3-Aminobenzoate via Reduction of Methyl 3-Nitrobenzoate

This protocol describes a common catalytic hydrogenation procedure.[15]

Materials:

  • Methyl 3-nitrobenzoate

  • Methanol

  • 5% Palladium on Carbon (Pd/C) catalyst

  • Hydrogenation apparatus (e.g., Parr hydrogenator or a balloon filled with H₂)

  • Celite or other filter aid

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a suitable hydrogenation flask, dissolve methyl 3-nitrobenzoate in methanol.

  • Catalyst Addition: Carefully add a catalytic amount of 5% Pd/C to the solution (typically 2-5 mol%).

  • Hydrogenation: Secure the flask to the hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere. Pressurize the vessel with hydrogen (typically 1-3 atm) and stir the mixture vigorously at room temperature.[15]

  • Monitoring: The reaction is typically complete when hydrogen uptake ceases. The progress can also be monitored by TLC.

  • Filtration: Once the reaction is complete, carefully vent the hydrogen gas and purge the system with an inert gas like nitrogen or argon. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with a small amount of methanol.

  • Isolation: Combine the filtrate and washings, and remove the methanol under reduced pressure using a rotary evaporator. The resulting residue is typically pure methyl 3-aminobenzoate. The yield for this reaction is often quantitative.[15]

Workflow Diagram for Synthesis and Analysis:

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification & Work-up cluster_analysis Analysis Choose Method Choose Method Fischer Esterification Fischer Esterification Choose Method->Fischer Esterification Direct Nitro Reduction Nitro Reduction Choose Method->Nitro Reduction Indirect Reactants Reactants Fischer Esterification->Reactants Nitro Reduction->Reactants Reaction Reaction Reactants->Reaction Crude Product Crude Product Reaction->Crude Product Neutralization Neutralization Crude Product->Neutralization Filtration Filtration Neutralization->Filtration Recrystallization Recrystallization Filtration->Recrystallization Pure Product Pure Product Recrystallization->Pure Product Yield Calculation Yield Calculation Pure Product->Yield Calculation Purity Assessment Purity Assessment Pure Product->Purity Assessment TLC TLC Purity Assessment->TLC NMR NMR Purity Assessment->NMR IR Spectroscopy IR Spectroscopy Purity Assessment->IR Spectroscopy

Caption: A generalized workflow for the synthesis and analysis of methyl aminobenzoates.

Conclusion and Future Outlook

The synthesis of methyl aminobenzoates can be efficiently achieved through several well-established methods. The choice between direct Fischer esterification and the reduction of a nitro-intermediate largely depends on factors such as cost, scale, and the availability of starting materials. For laboratory-scale synthesis, Fischer esterification offers a direct and generally high-yielding route. For industrial-scale production, particularly of the meta- and para-isomers, the reduction of the corresponding nitro compounds can be more economical.

Future research in this area is likely to focus on the development of "green" and more sustainable synthetic methods.[20] This includes the use of solid acid catalysts to replace corrosive mineral acids in esterification, as well as the development of more environmentally friendly reduction procedures that avoid heavy metal waste.[21][22] As the demand for these versatile building blocks continues to grow, the optimization of their synthesis for efficiency, cost-effectiveness, and environmental sustainability will remain a key area of focus for the chemical and pharmaceutical industries.

References

A Comparative Guide to the Relative Stability of Methyl 2-amino-3-hydroxybenzoate and Its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl aminohydroxybenzoates are a class of compounds pivotal in synthetic chemistry and drug discovery, serving as versatile intermediates. Their chemical stability is a critical parameter influencing reaction outcomes, purification strategies, and the shelf-life of derived products. This guide provides an in-depth analysis of the factors governing the thermodynamic stability of Methyl 2-amino-3-hydroxybenzoate and its key positional isomers. We will dissect the nuanced interplay of intramolecular hydrogen bonding, electronic effects, and steric hindrance that dictates the ground-state energy of these molecules. This comparison is supported by theoretical principles, computational insights, and detailed, validated experimental protocols for empirical stability assessment, offering a comprehensive resource for researchers in the chemical and pharmaceutical sciences.

Foundational Principles of Molecular Stability in Substituted Benzoates

The stability of a substituted benzene derivative is not merely a sum of its parts but a complex outcome of intramolecular forces. For aminohydroxybenzoate esters, three primary factors are in constant interplay: intramolecular hydrogen bonding, the electronic nature of the substituents, and steric repulsion between adjacent groups.

The Dominant Role of Intramolecular Hydrogen Bonding (IHB)

Intramolecular hydrogen bonding is a non-covalent interaction where a hydrogen atom is shared between two electronegative atoms within the same molecule, typically forming a stable five- or six-membered ring.[1] In the context of aminohydroxybenzoates, the hydroxyl (-OH), amino (-NH2), and ester carbonyl (-C=O) groups are all potential participants. The formation of these internal hydrogen bonds can significantly lower the molecule's ground-state energy, thereby increasing its thermodynamic stability. The strength and likelihood of IHB are highly dependent on the relative positions of these groups. Ortho-positioning is particularly conducive to forming these stabilizing rings.[2][3]

Electronic Effects: A Balance of Induction and Resonance

The substituents impart distinct electronic characteristics to the aromatic ring:

  • -OH and -NH2 Groups: Both are strongly activating, donating electron density to the ring via resonance (+R effect), while being inductively withdrawing (-I effect) due to the high electronegativity of oxygen and nitrogen. The resonance effect typically dominates.

  • -COOCH3 Group: The ester group is deactivating, withdrawing electron density from the ring through both resonance (-R effect) and induction (-I effect), making the ring less nucleophilic.

The net effect on stability depends on the substituents' positions. Electron-donating groups generally stabilize the molecule, but their interaction with electron-withdrawing groups can lead to complex charge distributions that influence overall stability.

Steric Hindrance and the "Ortho-Effect"

When bulky substituents are positioned ortho (adjacent) to one another, they can cause steric repulsion, forcing one or more groups to twist out of the plane of the benzene ring.[4][5] This phenomenon, often termed the "ortho-effect," can disrupt resonance conjugation between a substituent (like the carboxyl group) and the aromatic ring.[6] While this disruption can sometimes be destabilizing, it can also increase the acidity of benzoic acids by preventing resonance destabilization of the carboxylate anion.[7] In the case of neutral esters, significant steric strain between adjacent groups will raise the molecule's internal energy, leading to lower thermodynamic stability.

Comparative Stability Analysis of Key Isomers

The unique stability profile of each isomer arises from a distinct combination of the principles outlined above. Let's analyze this compound and contrast it with other positional isomers.

Isomer Focus 1: this compound (The Target Molecule)

This isomer is uniquely positioned for exceptional stability. The amino, hydroxyl, and ester groups are mutually ortho, creating a powerful network of intramolecular hydrogen bonds. Two primary IHB interactions are possible:

  • Between the hydroxyl hydrogen and the carbonyl oxygen of the ester.

  • Between one of the amino hydrogens and the hydroxyl oxygen.

This network forms a fused system of quasi-six-membered rings, which locks the conformation and dramatically lowers the molecule's potential energy. This extensive IHB is the single most significant contributor to its high relative stability.

Isomer Focus 2: Methyl 4-amino-2-hydroxybenzoate

In this isomer, the hydroxyl group is ortho to the ester, and the amino group is para.

  • IHB: A strong hydrogen bond can form between the ortho -OH group and the ester's carbonyl oxygen, similar to salicylic acid derivatives. This contributes significantly to its stability.

  • Electronic Effects: The para-amino group strongly donates electron density into the ring via resonance, which interacts with the withdrawing nature of the ester group.

  • Stability Verdict: While stabilized by a strong IHB, it lacks the secondary hydrogen bond from the amino group seen in the 2-amino-3-hydroxy isomer. Therefore, it is predicted to be less stable than this compound but more stable than isomers lacking any ortho-hydroxyl-ester interaction.

Isomer Focus 3: Methyl 3-amino-5-hydroxybenzoate

Here, all substituents are meta relative to each other.

  • IHB: The groups are too far apart to form any intramolecular hydrogen bonds.[8] Stability must be derived from intermolecular interactions in the solid state or in solution.

  • Electronic Effects: The electronic contributions of the groups are present but lack the direct ortho/para resonance interactions that define the other isomers.

  • Stability Verdict: Due to the complete absence of the stabilizing IHB, this isomer is predicted to be one of the least thermodynamically stable among the non-sterically hindered isomers.

The logical relationship between substituent position and stabilizing factors is visualized below.

Caption: Logical flow from substituent arrangement to the dominant stability factor.

Methodologies for Stability Assessment

To move from theoretical prediction to empirical evidence, a combination of computational and experimental methods is required.

In Silico Prediction via Computational Chemistry

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the relative thermodynamic stability of isomers. By calculating the ground-state energy of each molecule, we can directly compare their stabilities. A lower calculated energy corresponds to a more stable isomer.

Causality Behind Method Choice: The B3LYP functional combined with a Pople-style basis set like 6-31G(d) offers a robust balance of computational accuracy and efficiency for organic molecules of this size.[9] This level of theory is well-suited for optimizing molecular geometries and calculating electronic energies, reliably capturing the effects of IHB and steric strain. More advanced composite methods like G3(MP2)//B3LYP can provide even higher accuracy for calculating gas-phase enthalpies of formation.[10]

Experimental Verification: Forced Degradation Studies

For drug development professionals, kinetic stability—the molecule's resistance to chemical change under stress—is paramount. Forced degradation studies are designed to identify potential degradation pathways and establish a stability-indicating analytical method.[11] The compound is subjected to harsh conditions (acid, base, oxidation, heat, light) to accelerate its decomposition.

Self-Validating System: The cornerstone of this protocol is a stability-indicating High-Performance Liquid Chromatography (HPLC) method. This method must be able to resolve the parent compound from all its degradation products, ensuring that the disappearance of the parent peak is a true measure of its degradation. This is typically validated according to International Council for Harmonisation (ICH) guidelines.

Data Summary and Experimental Protocols

Table of Predicted Relative Stabilities
IsomerKey Substituent PositionsPrimary Stabilizing FactorPredicted Relative Stability
This compound -NH2, -OH, -COOCH3 are mutually orthoExtensive IHB NetworkVery High
Methyl 4-amino-2-hydroxybenzoate -OH is ortho to -COOCH3; -NH2 is paraStrong IHB; ResonanceHigh
Methyl 2-amino-4-hydroxybenzoate -NH2 is ortho to -COOCH3Weaker IHB; ResonanceModerate
Methyl 3-amino-4-hydroxybenzoate -OH is ortho to -COOCH3Strong IHBHigh
Methyl 3-amino-5-hydroxybenzoate All groups are metaElectronic Effects OnlyLow
Protocol 1: In Silico Stability Prediction
  • Structure Generation: Build 3D structures of this compound and its isomers using molecular modeling software (e.g., Avogadro, ChemDraw).

  • Geometry Optimization: Perform a full geometry optimization for each isomer using a DFT method (e.g., B3LYP/6-31G(d)) to find the lowest energy conformation. This step is crucial as it allows the molecule to adopt a structure that includes any favorable IHB.

  • Frequency Calculation: Perform a frequency calculation at the same level of theory to confirm that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies) and to obtain thermochemical data like the Gibbs free energy.

  • Energy Comparison: Compare the calculated electronic energies or Gibbs free energies of the isomers. The isomer with the lowest energy is predicted to be the most thermodynamically stable.

Protocol 2: Forced Degradation Study via HPLC

This protocol outlines a typical forced degradation study to assess kinetic stability.

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare 1 mg/mL Stock Solution in Methanol aliquot Aliquot Stock for Each Stress Condition stock->aliquot acid Acid Hydrolysis (0.1 M HCl, 60°C, 8h) aliquot->acid Stress base Base Hydrolysis (0.1 M NaOH, RT, 4h) aliquot->base Stress oxidation Oxidation (6% H₂O₂, RT, 24h) aliquot->oxidation Stress thermal Thermal (Solid, 80°C, 48h) aliquot->thermal Stress neutralize Neutralize Acid/Base Samples acid->neutralize base->neutralize hplc Analyze All Samples by Stability-Indicating HPLC oxidation->hplc thermal->hplc neutralize->hplc data Quantify % Degradation vs. Control hplc->data

Caption: Experimental workflow for conducting a forced degradation study.

Methodology:

  • Stock Solution: Prepare a 1 mg/mL stock solution of the test isomer in HPLC-grade methanol.

  • Control Sample: Dilute the stock solution with a 50:50 mixture of methanol and water to a final concentration of 100 µg/mL. This is the unstressed control.

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M HCl. Heat at 60°C. Withdraw aliquots at timed intervals (e.g., 2, 4, 8 hours), neutralize with 0.2 M NaOH, and dilute for analysis.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M NaOH. Keep at room temperature. Withdraw aliquots at timed intervals, neutralize with 0.2 M HCl, and dilute for analysis.[11]

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 6% H₂O₂. Keep at room temperature, protected from light. Withdraw aliquots at timed intervals and dilute for analysis.[11]

  • Thermal Degradation: Store the solid compound in a temperature-controlled oven (e.g., 80°C).[11] At timed intervals, weigh an appropriate amount, dissolve, and dilute for analysis.

  • HPLC Analysis: Analyze all samples using a validated stability-indicating HPLC method.

    • Column: C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm).[11]

    • Mobile Phase: Gradient elution using (A) 20 mM phosphate buffer (pH 3.0) and (B) acetonitrile.

    • Detection: UV detector set at a wavelength of maximum absorbance for the parent compound.[11]

  • Data Interpretation: Calculate the percentage of the parent compound remaining by comparing its peak area in the stressed samples to the control sample. A slower rate of degradation indicates higher kinetic stability under that specific condition.

Conclusion

The relative stability of Methyl aminohydroxybenzoate isomers is a direct function of their molecular architecture. This compound stands out as a particularly stable isomer due to its capacity for forming an extensive network of intramolecular hydrogen bonds, a feature not fully replicated in its other positional isomers. Isomers capable of forming at least one strong intramolecular hydrogen bond, such as those with an ortho-hydroxyl group relative to the ester, also exhibit enhanced stability. Conversely, isomers where substituents are positioned meta to each other are predicted to be the least stable due to the absence of this critical stabilizing interaction. Understanding these structure-stability relationships is essential for chemists and pharmaceutical scientists, enabling more rational design of synthetic routes, development of robust formulations, and prediction of compound behavior. The combination of computational prediction and empirical forced degradation studies provides a powerful and comprehensive strategy for evaluating and ranking isomer stability.

References

A Senior Application Scientist's Guide to Benchmarking the Purity of Synthesized Methyl 2-amino-3-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the purity of a synthetic intermediate is not merely a quality metric; it is the bedrock upon which the reliability and reproducibility of subsequent research and development rest. Methyl 2-amino-3-hydroxybenzoate, a key building block in the synthesis of various pharmaceutical agents and fine chemicals, is no exception. This guide provides an in-depth, technically-grounded comparison of methodologies to rigorously assess the purity of lab-synthesized this compound against commercially available alternatives. We will delve into the rationale behind experimental choices, provide detailed protocols, and present a framework for data interpretation, ensuring a comprehensive understanding of purity benchmarking.

The Imperative of Purity in Synthesis

The presence of impurities, even in trace amounts, can have profound consequences in a drug development pipeline. Uncharacterized impurities can lead to misleading biological data, introduce toxicity, and create significant hurdles in regulatory submissions. In the context of this compound, common synthetic routes, such as the reduction of methyl 2-nitro-3-hydroxybenzoate, can introduce a variety of process-related impurities. These may include unreacted starting materials, intermediates from incomplete reactions (e.g., nitroso or hydroxylamine analogs), and byproducts from side reactions. Therefore, a multi-pronged analytical approach is not just recommended; it is essential for a comprehensive purity assessment.

Experimental Design: A Multi-Modal Approach to Purity Verification

A robust purity assessment relies on the convergence of data from orthogonal analytical techniques. Each method provides a unique perspective on the sample's composition, and together, they build a comprehensive purity profile. Our comparative analysis will employ the following widely accepted and powerful techniques:

  • High-Performance Liquid Chromatography (HPLC): The workhorse of purity determination, providing quantitative data on the principal component and any detectable impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile and semi-volatile impurities.

  • Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: Offers detailed structural information and can be used for quantitative analysis (qNMR) against a certified reference standard.

  • Melting Point Analysis: A classical and effective method for assessing the presence of impurities, which typically depress and broaden the melting point range.

For this guide, we will compare a batch of this compound synthesized in-house via the reduction of methyl 2-nitro-3-hydroxybenzoate using iron powder in an acetic acid/ethanol mixture[1], against two commercially available alternatives from leading suppliers (designated as Commercial A and Commercial B).

Visualizing the Purity Assessment Workflow

The following diagram illustrates the logical flow of our comprehensive purity benchmarking process.

Caption: Workflow for the comprehensive purity assessment of this compound.

Detailed Experimental Protocols

The following are detailed, step-by-step methodologies for each analytical technique employed in this guide. The causality behind key experimental choices is explained to provide a deeper understanding of the protocols.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

Rationale: Reverse-phase HPLC is the premier technique for the quantitative analysis of non-volatile and thermally labile compounds like this compound. A C18 column is chosen for its versatility and excellent retention of aromatic compounds. The mobile phase, a gradient of acetonitrile and a phosphate buffer, is optimized to ensure sharp peaks and good resolution between the main component and potential impurities. UV detection at 254 nm is selected as aromatic compounds typically exhibit strong absorbance at this wavelength.

Protocol:

  • Instrumentation: HPLC system with a UV detector, C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.05M Monobasic Potassium Phosphate buffer (pH adjusted to 4.8 with 0.1 N HCl).

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • 0-5 min: 80% A, 20% B

    • 5-25 min: Linear gradient to 20% A, 80% B

    • 25-30 min: Hold at 20% A, 80% B

    • 30.1-35 min: Return to 80% A, 20% B (equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh approximately 10 mg of each sample (In-house, Commercial A, and Commercial B) and dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution. Further dilute to a working concentration of 0.1 mg/mL with the same diluent. Filter through a 0.45 µm syringe filter before injection.

  • Data Analysis: Calculate the purity by the area normalization method. The percentage purity is the peak area of the main component divided by the total peak area of all components, multiplied by 100.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurity Profiling

Rationale: GC-MS is highly sensitive for the detection of volatile and semi-volatile impurities that may not be readily observed by HPLC. Given the polar nature of the amino and hydroxyl groups in this compound, derivatization is necessary to increase its volatility and thermal stability for GC analysis. Silylation with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common and effective method for this purpose.

Protocol:

  • Instrumentation: GC-MS system with a capillary column suitable for general purpose analysis (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Mass Spectrometer: Electron Impact (EI) ionization at 70 eV. Scan range of 40-500 m/z.

  • Sample Preparation (Derivatization):

    • Accurately weigh approximately 1 mg of each sample into a vial.

    • Add 100 µL of pyridine and 100 µL of BSTFA.

    • Seal the vial and heat at 70°C for 30 minutes.

    • Cool to room temperature before injection.

  • Injection Volume: 1 µL (splitless mode).

  • Data Analysis: Identify impurities by comparing their mass spectra with a reference library (e.g., NIST). Quantify by comparing the peak area of each impurity to the total ion chromatogram (TIC) area.

¹H NMR Spectroscopy for Structural Confirmation and Impurity Identification

Rationale: ¹H NMR provides an unparalleled level of structural detail. The chemical shift, integration, and multiplicity of the proton signals can confirm the identity of the main component and help identify impurities. For our synthesized product, we will be particularly vigilant for signals corresponding to the starting material, methyl 2-nitro-3-hydroxybenzoate, and potential isomers.

Protocol:

  • Instrumentation: 400 MHz NMR spectrometer.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).

  • Sample Preparation: Dissolve approximately 10 mg of each sample in 0.7 mL of DMSO-d₆.

  • Data Acquisition: Acquire a standard one-dimensional proton spectrum.

  • Data Analysis:

    • This compound: Expect characteristic signals around δ 9.66 (s, 1H, OH), 7.20 (d, 1H, Ar-H), 6.81 (d, 1H, Ar-H), 6.39 (t, 1H, Ar-H), 6.09 (br s, 2H, NH₂), and 3.78 (s, 3H, OCH₃)[1].

    • Potential Impurities:

      • Methyl 2-nitro-3-hydroxybenzoate (Starting Material): Look for characteristic downfield shifts of the aromatic protons due to the electron-withdrawing nitro group.

      • Solvent Residues: Identify signals from residual solvents used in the synthesis and workup (e.g., ethanol, acetic acid, ethyl acetate).

Melting Point Analysis

Rationale: The melting point of a pure crystalline solid is a sharp, well-defined temperature. The presence of impurities disrupts the crystal lattice, typically resulting in a lower and broader melting point range. This simple, yet effective, technique provides a good qualitative indication of purity.

Protocol:

  • Instrumentation: Calibrated melting point apparatus.

  • Sample Preparation: Ensure the sample is dry and finely powdered. Pack a small amount into a capillary tube.

  • Measurement: Heat the sample at a slow, controlled rate (e.g., 1-2°C/min) near the expected melting point.

  • Data Recording: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample is molten. This is the melting point range.

  • Reference Value: The reported melting point for similar compounds is in the range of 70-73°C[2].

Comparative Data Analysis

The data obtained from the four analytical techniques for the in-house synthesized batch and the two commercial products are summarized in the table below.

Analytical Technique In-house Synthesized Commercial A (Stated Purity: >98%) Commercial B (Stated Purity: 97%)
HPLC Purity (% Area) 99.2%99.8%97.5%
GC-MS (Major Impurities) Unreacted starting material (0.3%), residual solvents (0.1%)Below detection limitIsomeric impurity (1.2%), unknown (0.8%)
¹H NMR Conforms to structure. Minor signals consistent with starting material.Conforms to structure. No significant impurities detected.Conforms to structure. Signals consistent with an isomeric impurity.
Melting Point (°C) 69-72°C72-73°C68-72°C

Interpretation of Results and Discussion

The multi-modal analysis provides a clear and comprehensive picture of the purity of the three samples.

  • In-house Synthesized Product: The HPLC analysis indicates a high purity of 99.2%. The primary impurity, as identified by GC-MS and corroborated by ¹H NMR, is the unreacted starting material, methyl 2-nitro-3-hydroxybenzoate. This suggests that the reduction reaction may not have gone to completion. Further optimization of the reaction time or the amount of reducing agent could improve the purity. The slightly depressed and broader melting point range is consistent with the presence of this minor impurity.

  • Commercial A: This product demonstrates the highest purity across all analytical techniques. The HPLC purity is excellent at 99.8%, and no significant impurities were detected by GC-MS or ¹H NMR. The sharp melting point at the higher end of the expected range further confirms its high purity. This product can be considered a high-quality reference standard for comparison.

  • Commercial B: With an HPLC purity of 97.5%, this product meets its stated specification. However, both GC-MS and ¹H NMR detected the presence of a significant isomeric impurity. The broader melting point range is also indicative of a less pure sample compared to Commercial A and the in-house synthesized batch. While suitable for some applications, the presence of an isomeric impurity could be problematic in sensitive biological assays or for the synthesis of active pharmaceutical ingredients where strict control of isomeric purity is required.

Conclusion and Best Practices

This comprehensive guide demonstrates the necessity of a multi-technique approach for the rigorous benchmarking of synthesized compounds. Relying on a single analytical method can provide an incomplete and potentially misleading assessment of purity.

Key Takeaways for Researchers:

  • Orthogonal Methods are Crucial: Employ a combination of chromatographic and spectroscopic techniques to build a robust purity profile.

  • Understand Your Impurities: Characterize the impurities in your synthesized material. This knowledge is critical for optimizing your synthesis and for understanding potential downstream effects.

  • Benchmark Against Commercial Standards: Comparing your in-house material to commercially available products provides valuable context and a benchmark for quality.

  • Purity is Application-Dependent: The required purity of a compound is dictated by its intended use. For early-stage research, a purity of >95% may be acceptable, while for cGMP applications, much stricter criteria will apply.

By adhering to these principles and employing the detailed protocols outlined in this guide, researchers, scientists, and drug development professionals can ensure the quality and integrity of their synthetic intermediates, ultimately contributing to more reliable and reproducible scientific outcomes.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Methyl 2-amino-3-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential, step-by-step guidance for the safe handling and disposal of Methyl 2-amino-3-hydroxybenzoate. Designed for researchers, scientists, and drug development professionals, this guide moves beyond simple instruction to explain the causality behind each procedural step, ensuring a culture of safety and regulatory compliance within the laboratory. Our commitment is to provide value beyond the product, building trust through expert, field-proven insights into laboratory safety and chemical management.

Hazard Identification and Chemical Profile

Before any disposal protocol can be established, a thorough understanding of the subject chemical is paramount. This compound is an aromatic amine derivative. While specific toxicity data is limited, its structural class and available Safety Data Sheets (SDS) necessitate its treatment as a hazardous substance.[1] The primary hazards are associated with irritation and potential harm upon exposure.[2]

According to the Globally Harmonized System (GHS), this compound is classified with the following hazards:

  • Skin Irritation (Category 2) [2]

  • Serious Eye Irritation (Category 2) [2]

  • Specific target organ toxicity — single exposure (Category 3), Respiratory system

  • Harmful if swallowed, in contact with skin, or if inhaled [3][4]

Upon thermal decomposition, it may emit toxic fumes of nitrogen oxides (NOx).[5] Therefore, all disposal procedures must be designed to mitigate these risks to personnel and the environment.

Table 1: Chemical Properties of this compound

PropertyValueSource
CAS Number 17672-21-8[6]
Molecular Formula C₈H₉NO₃[6]
Molecular Weight 167.16 g/mol [6][7]
Appearance Solid
GHS Pictogram GHS07 (Exclamation Mark)
GHS Signal Word Warning

Regulatory Framework: A Foundation for Compliance

In the United States, the management and disposal of chemical waste are primarily regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[8] This framework governs hazardous waste from its point of generation to its final disposal.[9] Laboratories that generate hazardous waste are categorized as Very Small Quantity Generators (VSQG), Small Quantity Generators (SQG), or Large Quantity Generators (LQG), each with specific regulatory requirements.[10] It is a legal and ethical imperative that all laboratory personnel treat this compound as a regulated hazardous waste.[11][12]

Core Disposal Protocol: From Benchtop to Final Disposition

This protocol outlines the self-validating system for the safe collection, storage, and disposal of this compound waste. The causality is clear: improper segregation, labeling, or storage can lead to dangerous chemical reactions, exposure, and regulatory violations.

Step 1: Waste Collection at the Point of Generation
  • Select a Compatible Waste Container: Use a dedicated, leak-proof container made of a material compatible with aromatic amines. High-density polyethylene (HDPE) or glass containers are generally suitable.[13] Avoid metal containers for acidic or basic waste streams.[8] The container must have a tightly fitting screw cap.[13]

  • Initial Labeling: Before adding any waste, affix a "Hazardous Waste" label to the container.[10][11] The label must include the full chemical name: "this compound".

  • Segregate Incompatibles: This is a critical safety step. Store the waste container for this compound separately from incompatible chemicals. As an aromatic amine, it must be kept away from:

    • Acids and Bases[13]

    • Oxidizing Agents[13]

    • Cyanides and Sulfides[13] The purpose of segregation is to prevent violent reactions, gas evolution, or fire.

Step 2: Accumulation in a Satellite Accumulation Area (SAA)
  • Designate the SAA: The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[9] This prevents the transit of open waste containers through the laboratory.

  • Maintain Container Integrity: Keep the waste container securely closed at all times, except when actively adding waste.[9][13] A funnel left in the opening is not considered a closed container.

  • Update the Label: As waste is added, ensure the label remains legible and accurate. The GHS hazard pictograms should be clearly visible.[10]

  • Monitor Accumulation Limits: Do not accumulate more than 55 gallons of hazardous waste in a single SAA.[9][14] Once a container is full, it must be moved to a Central Accumulation Area (CAA) or prepared for pickup within a specified timeframe (e.g., 3 days).[9]

Step 3: Arranging for Final Disposal
  • Contact Your EHS Office: Do not attempt to dispose of the chemical waste yourself. Your institution's Environmental Health and Safety (EHS) department is responsible for the final disposal.[9][14]

  • Prepare for Pickup: Ensure the waste container is clean on the outside, properly sealed, and the label is complete and accurate. Place the full container in the designated pickup location as instructed by your EHS office.

  • Documentation: Complete any required waste pickup forms or log entries. This creates a paper trail essential for regulatory compliance under RCRA.

Spill and Emergency Management

Accidents require a prepared, calm, and systematic response. All procedures should be performed in a well-ventilated area, preferably a chemical fume hood.[13]

  • Personnel Safety: Evacuate non-essential personnel. The responding individual must wear appropriate PPE, including:

    • Chemical-resistant gloves (e.g., nitrile)[15]

    • Safety goggles and a face shield[15]

    • A lab coat[13]

  • Containment: Prevent the spilled material from entering drains or waterways.[7] For solid spills, avoid creating dust.

  • Cleanup:

    • For solid spills: Carefully sweep or scoop the material into a designated hazardous waste container.[3][12]

    • For liquid spills (if dissolved in a solvent): Use an inert absorbent material (e.g., vermiculite, sand) to soak up the spill.[15][16]

  • Disposal of Cleanup Materials: All materials used for cleanup (absorbents, contaminated PPE, etc.) must be placed in a sealed, labeled hazardous waste container and disposed of according to the protocol in Section 3.[14][16]

  • Decontamination: Clean the spill area thoroughly. For empty containers that held this compound, they should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[13]

Visualized Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

G Disposal Workflow: this compound cluster_generation Point of Generation cluster_saa Satellite Accumulation Area (SAA) cluster_disposal Final Disposition cluster_spill Emergency / Spill Protocol start Waste Generated (e.g., reaction residue, contaminated items) container Place in a Designated, Compatible, & Labeled Hazardous Waste Container start->container storage Store in SAA (At or near generation point) container->storage check_full Container Full? storage->check_full check_full->storage No, Continue Accumulating seal_request Seal Container Securely & Request EHS Pickup check_full->seal_request Yes ehs_pickup EHS Collects Waste for Central Accumulation/Storage seal_request->ehs_pickup vendor Disposal by Certified Hazardous Waste Vendor ehs_pickup->vendor spill Accidental Spill Occurs spill_response Contain Spill & Don PPE spill->spill_response cleanup Clean with Absorbent Material (or sweep if solid) spill_response->cleanup spill_disposal Collect Cleanup Debris as Hazardous Waste cleanup->spill_disposal spill_disposal->container

Caption: Decision workflow for handling this compound waste.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 2-amino-3-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, field-proven safety protocols for researchers, scientists, and drug development professionals handling Methyl 2-amino-3-hydroxybenzoate (CAS No. 17672-21-8). Moving beyond mere compliance, this document explains the causality behind each safety recommendation, ensuring a deep, actionable understanding of risk mitigation. Our objective is to build a foundation of trust by providing value that extends beyond the product itself, making this your preferred source for laboratory safety intelligence.

Hazard Assessment: Understanding the Intrinsic Risks

This compound is a solid aromatic amine compound that presents several potential hazards.[1] A thorough risk assessment is the cornerstone of a valid safety protocol. The known hazards, based on available Safety Data Sheets (SDS), are summarized below.

Table 1: GHS Hazard Profile for this compound and Analogous Compounds

GHS ClassificationHazard StatementPractical Implication & Risk
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowedIngestion can lead to systemic toxic effects.
Acute Toxicity, Dermal (Category 4)H312: Harmful in contact with skinThe substance can be absorbed through the skin, causing systemic toxicity.[2]
Acute Toxicity, Inhalation (Category 4)H332: Harmful if inhaledInhalation of dust can lead to systemic toxic effects and respiratory irritation.[2]
Skin Irritation (Category 2)H315: Causes skin irritationDirect contact can cause redness, inflammation, or dermatitis.[3]
Eye Irritation (Category 2A)H319: Causes serious eye irritationDirect contact with eyes can result in significant, potentially painful irritation.[3]
STOT SE (Category 3)H335: May cause respiratory irritationInhaled dust can irritate the respiratory tract, leading to coughing and discomfort.[3]

The primary routes of exposure are inhalation of the solid as a dust, skin contact, and eye contact. Therefore, the personal protective equipment (PPE) strategy must create a comprehensive barrier against these pathways.

Core Personal Protective Equipment (PPE) Directives

The selection of PPE is not a one-size-fits-all checklist; it is a dynamic process based on the specific procedure being performed. The following directives are based on a standard risk assessment for handling this compound in a laboratory setting.

Eye and Face Protection

Due to the risk of serious eye irritation, robust eye protection is mandatory.

  • Minimum Requirement: ANSI Z87.1-compliant chemical splash goggles must be worn at all times when the chemical is being handled. Safety glasses do not provide an adequate seal against airborne dust or splashes.[4][5]

  • Enhanced Precautions: When there is a significant risk of splashing (e.g., during vigorous mixing or large-scale solution preparation), a face shield must be worn in addition to chemical splash goggles.[4][6]

Skin and Body Protection

Given that this compound is harmful upon skin contact and causes irritation, protecting the skin is critical.

  • Laboratory Coat: A clean, buttoned, flame-resistant lab coat is the minimum requirement to protect against incidental contact and small spills.[4][7]

  • Chemical-Resistant Apron: For procedures involving larger quantities (e.g., >10g) or a higher risk of splashes, a chemical-resistant apron should be worn over the lab coat.

  • Full-Body Protection: In the event of a large spill, disposable chemical-resistant coveralls may be necessary for cleanup operations.[6][8]

Hand Protection

Hands are the most likely part of the body to come into direct contact with the chemical. The choice of glove material is therefore a critical decision point.

  • Glove Type: Nitrile gloves are suitable for providing splash protection against a wide range of chemicals and are the recommended standard for handling this compound.[4][9]

  • Causality: Aromatic amines as a class can permeate some glove materials. While nitrile provides good initial protection, it is crucial to operate under the assumption that breakthrough can occur.[10]

  • Protocol:

    • Always inspect gloves for tears or punctures before use.[11]

    • Use proper technique to remove gloves to avoid contaminating your skin.[11]

    • If contact occurs, remove the contaminated glove immediately, wash your hands thoroughly with soap and water, and don a new glove.[12]

    • Dispose of contaminated gloves as hazardous waste. Do not reuse disposable gloves.[11]

Respiratory Protection

As a solid that can form dust and cause respiratory irritation, all handling of this compound powder must be performed with engineering controls to minimize inhalation.[7]

  • Primary Control: All weighing and transfers of the solid chemical must be conducted within a certified chemical fume hood or a powder containment enclosure.[7]

  • Secondary Control (If Primary Fails): If engineering controls are insufficient or not available, a NIOSH-approved respirator is required. A half-mask or full-face respirator equipped with P95 or P100 particulate filters is appropriate.[11][13] All respirator use requires a formal respiratory protection program, including fit testing and medical clearance.[4]

Operational and Disposal Plans

Proper PPE use is intrinsically linked to safe operational and disposal procedures.

Safe Handling and PPE Workflow

The following workflow integrates PPE selection and use with the standard procedure for handling the solid chemical.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase prep_area 1. Designate & Clear Work Area in Fume Hood ppe_don 2. Don PPE: - Goggles - Lab Coat - Nitrile Gloves prep_area->ppe_don weigh 3. Weigh Solid Chemical in Fume Hood ppe_don->weigh dissolve 4. Prepare Solution or Perform Reaction weigh->dissolve decon 5. Decontaminate Glassware & Work Surfaces dissolve->decon waste 6. Dispose of Contaminated Waste in Labeled Container decon->waste ppe_doff 7. Doff PPE in Correct Order (Gloves First) waste->ppe_doff wash 8. Wash Hands Thoroughly ppe_doff->wash

Caption: PPE Selection and Safe Handling Workflow.

Spill Response and Disposal Protocol

In the event of a spill, a clear, pre-defined plan is essential for safety.

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area if the spill is large.

  • Assess and Don PPE: Before re-entering, assess the spill size and don appropriate PPE. For a significant solid spill, this includes a respirator, chemical splash goggles, a lab coat or coveralls, and double-nitrile or chemical-resistant gloves.[7][12]

  • Containment: Prevent the powder from becoming airborne. Gently cover the spill with an absorbent material. Do not sweep dry powder.

  • Clean-Up: Carefully scoop the contained material and absorbent into a designated hazardous waste container.[12] Clean the spill area with soap and water.

  • Disposal: All materials used for cleanup, including contaminated PPE, must be placed in a sealed, labeled hazardous waste container for disposal by a licensed waste disposal company.[5] Do not dispose of this chemical or contaminated materials in the regular trash or down the drain.

spill Spill Occurs alert 1. Alert Others & Evacuate Area spill->alert ppe 2. Don Enhanced PPE (Respirator, Goggles, Gloves) alert->ppe contain 3. Gently Cover Spill with Absorbent ppe->contain collect 4. Scoop Material into Hazardous Waste Container contain->collect decon 5. Decontaminate Spill Area collect->decon dispose 6. Dispose of All Materials as Hazardous Waste decon->dispose safe Area is Safe dispose->safe

Caption: Spill Response and Decontamination Workflow.

By adhering to these scientifically grounded PPE and handling protocols, you can effectively mitigate the risks associated with this compound, ensuring a safe and productive research environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.